molecular formula C6H14NO2S.Cl<br>C6H14ClNO2S B075466 DL-Methionine methylsulfonium chloride CAS No. 3493-12-7

DL-Methionine methylsulfonium chloride

Número de catálogo: B075466
Número CAS: 3493-12-7
Peso molecular: 199.70 g/mol
Clave InChI: MYGVPKMVGSXPCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DL-Methionine methylsulfonium chloride, commonly referred to as Vitamin U, is a stable sulfonium salt of methionine that serves as a critical biochemical tool in the study of cellular methylation processes. Its primary research value lies in its role as a direct precursor to S-adenosylmethionine (SAMe), the principal methyl donor in a vast array of biological transmethylation reactions. Researchers utilize this compound to investigate and modulate one-carbon metabolism in cell culture models, studying its impact on gene expression via DNA and histone methylation, phospholipid synthesis, and the metabolism of neurotransmitters and other bioactive molecules. Its mechanism of action involves enzymatic conversion to SAMe, thereby elevating intracellular pools of this universal methyl donor and influencing the activity of methyltransferases. This makes this compound an essential reagent in experimental models focused on liver health, gastrointestinal cytoprotection, and epigenetic regulation. It is particularly valuable in nutritional biochemistry and molecular biology for exploring the consequences of altered methylation capacity on cellular function and disease pathogenesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride
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InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MYGVPKMVGSXPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
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DSSTOX Substance ID

DTXSID6046713
Record name DL-Methionine methylsulfonium chloride
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Molecular Weight

199.70 g/mol
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CAS No.

3493-12-7
Record name DL-Methionine methylsulfonium chloride
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Record name Methionylmethylsulfonium chloride
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Record name Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1)
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Record name DL-Methionine methylsulfonium chloride
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Record name (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride
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Record name METHYLMETHIONINE CHLORIDE, DL-
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Foundational & Exploratory

The Chemical Identity of Vitamin U: A Technical Guide to DL-Methionine Methylsulfonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound colloquially known as "Vitamin U" is chemically identified as Methionine Methylsulfonium Chloride. It is not a true vitamin but a derivative of the amino acid methionine.[1][2] The term "Vitamin U" was coined in the 1950s by Dr. Garnett Cheney, who identified it as an anti-ulcerogenic factor found in raw cabbage juice.[1] This guide elucidates the chemical identity of DL-Methionine Methylsulfonium Chloride, confirming its synonymity with Vitamin U, and provides a comprehensive overview of its biological activities, supported by experimental data and detailed protocols. The focus is on its gastroprotective effects, its role in lipid metabolism, and its influence on key cellular signaling pathways.

Chemical Identity and Nomenclature

This compound is the racemic mixture of S-Methylmethionine (SMM). The biologically active form is the L-enantiomer, L-Methionine-S-methyl sulfonium (B1226848) chloride, which is what is typically referred to as Vitamin U in biological and therapeutic contexts.[3][4]

Key Identifiers:

IdentifierThis compound (Racemic Mixture)L-Methionine-S-methyl Sulfonium Chloride (L-enantiomer)
Synonyms Vitamin U Chloride, (3-Amino-3-carboxypropyl)dimethylsulfonium Chloride, MMSC[5][6][7]Vitamin U, S-Methylmethionine (SMM), Cabagin, Ardesyl[2][3][4]
CAS Number 3493-12-7[5][6][7][8]1115-84-0[3][4][9]
Molecular Formula C₆H₁₄ClNO₂S[3][5][6]C₆H₁₄ClNO₂S[3][4]
Molecular Weight 199.70 g/mol [6][8]199.7 g/mol [3][4]
Chemical Structure

Biological Activity and Therapeutic Potential

Research spanning from the mid-20th century to the present day has explored the therapeutic applications of Vitamin U, primarily focusing on its cytoprotective and metabolic regulatory functions.

Gastrointestinal Protection

The original research by Garnett Cheney demonstrated the efficacy of Vitamin U (administered as cabbage juice) in accelerating the healing of peptic ulcers.[10][11][12] More recent studies have corroborated these gastroprotective effects in the context of chronic gastritis.

Table 2.1: Summary of Clinical Data on Gastrointestinal Applications

Study FocusSubject GroupInterventionKey Quantitative OutcomesReference
Peptic Ulcer 100 patients with peptic ulcers1 quart of fresh cabbage juice dailyAverage healing time for duodenal ulcers: 10.4 days (vs. 37 days for standard therapy). Average healing time for gastric ulcers: 7.3 days (vs. 42 days for standard therapy).[10]Cheney G. (1952)
Chronic Gastritis 37 patients (35-60 years) with chronic gastritis300 mg/day S-methylmethionineStatistically significant decrease in total GSRS score from 15 to 9 by month 3, and to 5.5 by month 6 (p<0.05). Significant improvements in SF-36 scores for physical functioning, pain, and social functioning by month 3.[13][14]Drozdov V.N., et al. (2023)
Regulation of Adipocyte Differentiation

In vitro studies have shown that Vitamin U can inhibit the differentiation of pre-adipocytes into mature fat cells. This suggests a potential role in modulating lipid metabolism and addressing obesity-related metabolic disorders. The mechanism appears to involve the upregulation of AMP-activated protein kinase (AMPK) activity and the downregulation of key adipogenic transcription factors.

Table 2.2: In Vitro Data on Adipocyte Differentiation (3T3-L1 cells)

Concentration of Vitamin UEffect on Triglyceride (TG) LevelsEffect on Adipogenic Markers (PPAR-γ, C/EBP-α)Effect on AMPK ActivityReference
10 - 100 mMGradual, concentration-dependent decreaseConcentration-dependent decreaseSignificant, concentration-dependent increasePark, H. Y., et al.

Key Signaling Pathways

Methionine-Homocysteine Metabolism

S-Methylmethionine (Vitamin U) is a derivative of methionine and is involved in the methionine-homocysteine cycle. This cycle is crucial for providing methyl groups for numerous methylation reactions via S-adenosylmethionine (SAM), a universal methyl donor. Homocysteine is metabolized through two main pathways: remethylation back to methionine and transsulfuration to cysteine. SAM plays a key regulatory role, activating the transsulfuration pathway and inhibiting a key enzyme in the remethylation pathway.[15] This positions Vitamin U within the central framework of cellular methylation and sulfur amino acid metabolism.

MET Methionine SAM S-Adenosylmethionine (SAM) Universal Methyl Donor MET->SAM MAT SMM S-Methylmethionine (Vitamin U) MET->SMM MMT SAM->MET Inhibits MTHFR SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) CYS Cystathionine SAM->CYS Activates SAM->SMM MMT HCY Homocysteine SAH->HCY SAHH HCY->MET MS (Remethylation) HCY->CYS CBS (Transsulfuration) GLU Cysteine -> Glutathione CYS->GLU MTHF 5-Methyl-THF MTHF->HCY

Caption: The Methionine-Homocysteine Metabolic Pathway.
Inhibition of Adipogenesis

Vitamin U inhibits adipocyte differentiation by activating AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits downstream targets that promote fat storage. Concurrently, Vitamin U leads to the downregulation of peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), which are master transcriptional regulators required for the development of mature fat cells.

VitU Vitamin U (S-Methylmethionine) AMPK AMPK VitU->AMPK Activates PPARg PPAR-γ VitU->PPARg Downregulates CEBPa C/EBP-α VitU->CEBPa Downregulates MDI Adipogenic Stimuli (IBMX, Dexamethasone, Insulin) MDI->PPARg MDI->CEBPa AMPK->PPARg Inhibits AMPK->CEBPa Inhibits AdipoGenes Adipogenic Gene Expression (e.g., aP2, FAS, LPL) PPARg->AdipoGenes Master Regulator CEBPa->AdipoGenes Master Regulator Differentiation Adipocyte Differentiation (Lipid Accumulation) AdipoGenes->Differentiation

Caption: Signaling Pathway for Vitamin U-mediated Inhibition of Adipogenesis.

Experimental Protocols

In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from standard methods for inducing adipogenesis in the 3T3-L1 murine preadipocyte cell line.[5][6]

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum at 37°C and 10% CO₂.

    • Seed cells in 6-well plates at a density of ~10,000 cells/well and allow them to grow to 100% confluency. Maintain for an additional 48 hours post-confluency.

  • Differentiation Induction (Day 0):

    • Replace the growth medium with differentiation medium (DMEM + 10% FBS) supplemented with the MDI cocktail:

    • For experimental groups, add Vitamin U (S-methylmethionine sulfonium chloride) to the MDI medium at final concentrations of 10, 50, 70, 90, and 100 mM.

  • Maturation (Day 2 onwards):

    • After 48 hours, replace the MDI medium with DMEM + 10% FBS containing only 10 µg/mL insulin.

    • Refresh this insulin-containing medium every 2 days. Full differentiation with visible lipid droplets is typically achieved by day 8-12.

  • Assessment of Differentiation (Oil Red O Staining):

    • Wash differentiated cells twice with PBS.

    • Fix cells with 10% formaldehyde (B43269) for 1 hour at room temperature.

    • Wash cells three times with distilled water and stain with a working solution of Oil Red O (0.35g in 100 mL isopropanol (B130326), diluted 6:4 with water) for 1-2 hours.

    • Wash extensively with water to remove unbound dye.

    • Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-510 nm for quantification.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a standard preclinical model for evaluating gastroprotective agents.[16][17][18][19]

  • Animal Preparation:

    • Use male Wistar rats (or similar strain), weighing approximately 180-220g.

    • Fast the animals for 24 hours prior to the experiment, with free access to water.

  • Dosing:

    • Divide animals into groups: Normal Control, Ulcer Control (Ethanol only), Positive Control (e.g., Omeprazole 20 mg/kg), and Experimental Groups (Vitamin U at various doses).

    • Administer the test compounds (or vehicle) orally via gavage.

  • Ulcer Induction:

    • One hour after administration of the test compounds, orally administer 1.0 mL/200g body weight of absolute ethanol (B145695) to all groups except the Normal Control.

  • Evaluation:

    • Sacrifice the animals 1-1.5 hours after ethanol administration.

    • Excise the stomachs, open them along the greater curvature, and rinse with saline.

    • Examine the gastric mucosa for lesions using a magnifying lens.

    • Calculate the Ulcer Index (UI) based on the number and severity of lesions. The percentage of protection can be calculated relative to the Ulcer Control group.

Assessment in Human Chronic Gastritis Trial

This outlines the methodology for assessing symptoms and quality of life in human subjects.[13][14]

  • Patient Population:

    • Recruit patients aged 35-60 with a confirmed diagnosis of chronic gastritis.

  • Intervention:

    • Administer 300 mg of S-methylmethionine per day for a period of 6 months.

  • Assessment Instruments:

    • Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire assessing five symptom clusters (reflux, abdominal pain, indigestion, diarrhea, constipation) on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[2][7][20][21][22]

    • SF-36 Health Survey: A 36-item survey measuring health-related quality of life across eight domains (e.g., physical functioning, bodily pain, social functioning, mental health).[1][9][12][23]

  • Data Collection:

    • Administer both questionnaires at baseline, at 3 months, and at the end of the 6-month study period to track changes in symptom severity and quality of life.

cluster_0 Experimental Workflow: In Vitro Adipogenesis cluster_1 Experimental Workflow: Rat Gastric Ulcer Model A1 Seed 3T3-L1 Preadipocytes A2 Grow to 100% Confluency (+48 hours post) A1->A2 A3 Induce with MDI Cocktail +/- Vitamin U (48h) A2->A3 A4 Maintain in Insulin Media (6-10 days) A3->A4 A5 Assess Differentiation: - Oil Red O Staining - Western Blot (PPARγ, etc.) A4->A5 B1 Fast Rats (24 hours) B2 Oral Pre-treatment (Vehicle, Vitamin U, etc.) B1->B2 B3 Induce Ulcer with Absolute Ethanol (1h post) B2->B3 B4 Sacrifice & Excise Stomach (1-1.5h post-ethanol) B3->B4 B5 Score Ulcer Index B4->B5

Caption: Comparative workflows for key in vitro and in vivo experiments.

References

Unveiling the Natural Reserves: A Technical Guide to DL-Methionine Methylsulfonium Chloride (Vitamin U) for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, quantification, and biological pathways of DL-Methionine methylsulfonium chloride (S-methylmethionine or Vitamin U).

This whitepaper serves as an in-depth resource for the scientific community, providing a thorough examination of this compound (SMM), a compound of growing interest for its therapeutic potential, particularly in gastrointestinal health. This document outlines the primary natural sources of SMM, presents detailed methodologies for its extraction and quantification, and elucidates key signaling pathways associated with its biological activity.

Natural Abundance of S-Methylmethionine (SMM)

S-methylmethionine is predominantly found in a variety of plant-based sources, with cruciferous vegetables being particularly rich in this compound. Quantitative analysis reveals significant concentrations in vegetables commonly included in the human diet. The data presented below, compiled from various scientific studies, highlights the diverse natural reservoirs of SMM available for research and potential therapeutic applications.

Natural SourceSMM Concentration (mg/100g fresh weight unless otherwise specified)Reference
Cruciferous Vegetables
Cabbage (White)1.4 - 23.3[1]
Cabbage (Red)0.8 - 10.9[1]
Broccoli1.3 - 18.9 (dry weight)[1][2]
Kale23.4 (dry weight)[2]
Brussels Sprouts0.6 - 5.8[1]
Cauliflower0.4 - 3.1[1]
Kohlrabi0.9 - 8.1[1]
Leaf Mustard19.6 (dry weight)[2]
Other Vegetables
Spinach45.2 (dry weight)[2]
Asparagus18.7 (dry weight)[2]
Tomatoes0.28 (fresh weight)[3]
Celery17.6 (fresh weight)[3]
Turnip (Leaves)8.5 (dry weight)[2]
Pak-choi34.3 (dry weight)[2]
Other Sources
Green Tea (Gyokuro, fresh)15.7 - 24.5
Green Tea (Sen-cha, fresh)7.0 - 10.3

Experimental Protocols for SMM Quantification

Accurate quantification of SMM in natural sources is crucial for research and development. Several analytical techniques have been established, each with its own advantages in terms of sensitivity, specificity, and accessibility. Below are detailed methodologies for three commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used for the quantification of amino acids and their derivatives.

a. Sample Extraction:

  • Homogenize 10g of the plant sample with 50 mL of 5% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter.

b. Derivatization:

  • To 100 µL of the filtered extract, add 100 µL of a dabsyl chloride solution (1 mg/mL in acetone).

  • Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Incubate the mixture at 70°C for 10 minutes in a water bath.

  • Stop the reaction by adding 700 µL of a solution containing 50 mM sodium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (1:1, v/v).

c. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (50 mM sodium phosphate buffer, pH 7.0) and solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 436 nm.

  • Quantification: Compare the peak area of the dabsylated SMM in the sample to a standard curve generated with known concentrations of SMM.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

This method is suitable for volatile sulfur compounds and can be adapted for SMM analysis.

a. Sample Preparation and Derivatization:

  • Homogenize 5g of the plant sample in 20 mL of distilled water.

  • Centrifuge the homogenate and collect the supernatant.

  • To 1 mL of the supernatant, add 1 mL of a 5 M NaOH solution.

  • Heat the mixture in a sealed vial at 60°C for 10 minutes to induce the thermal degradation of SMM to dimethyl sulfide (B99878) (DMS).

b. Headspace GC-FPD Analysis:

  • Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 200°C.

  • Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 220°C at 10°C/min.

  • Detector: Flame Photometric Detector (FPD) with a sulfur filter.

  • Quantification: Correlate the peak area of DMS to the initial SMM concentration using a standard curve prepared from SMM standards subjected to the same degradation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution Assay (SIDA)

This is a highly sensitive and specific method for the accurate quantification of SMM.

a. Sample Extraction and Isotope Spiking:

  • Weigh 1g of the homogenized plant sample.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]-S-methylmethionine).

  • Extract with 10 mL of a methanol/water mixture (80:20, v/v).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native SMM and the isotope-labeled internal standard.

  • Quantification: Calculate the concentration of SMM based on the ratio of the peak areas of the native SMM to the internal standard.

Signaling Pathways and Biological Activities

SMM has been shown to exert its biological effects through various molecular pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

Biosynthesis of S-Methylmethionine in Plants

In plants, SMM is synthesized from the essential amino acid methionine through the S-methylmethionine cycle. This cycle plays a crucial role in sulfur metabolism and the transport of methyl groups.

SMM_Biosynthesis Met Methionine SAM S-Adenosylmethionine Met->SAM Met->SAM MMT Methionine S-methyltransferase (MMT) SMM S-Methylmethionine SAM->SMM SAM->SMM Hcy Homocysteine HMT Homocysteine S-methyltransferase (HMT) SAH S-Adenosylhomocysteine Hcy->Met Hcy->Met MMT->SMM MMT->SAH HMT->Met SAMS SAM Synthetase SAMS->SAM PPi_Pi PPi + Pi ATP ATP

Biosynthesis of S-Methylmethionine (SMM) in plants.
Gastrointestinal Protection and Ulcer Healing

SMM is renowned for its gastroprotective effects, which are attributed to its ability to enhance the mucosal barrier, increase mucus production, and reduce inflammation. While the precise signaling cascade is still under investigation, it is believed to involve the modulation of inflammatory mediators and the promotion of cellular repair mechanisms.

GI_Protection SMM S-Methylmethionine (Vitamin U) Mucosal_Cells Gastric Mucosal Cells SMM->Mucosal_Cells Mucus Increased Mucus Production Mucosal_Cells->Mucus Inflammation Reduced Inflammation Mucosal_Cells->Inflammation Repair Enhanced Cellular Repair Mucosal_Cells->Repair Protection Gastrointestinal Protection & Ulcer Healing Mucus->Protection Inflammation->Protection Repair->Protection

Proposed mechanism of SMM in gastrointestinal protection.
Wound Healing via ERK1/2 Signaling Pathway

Recent studies have demonstrated that SMM can accelerate wound healing by activating dermal fibroblasts. This process is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell proliferation and migration.[4]

Wound_Healing cluster_cell Dermal Fibroblast cluster_pathway ERK1/2 Signaling Pathway SMM S-Methylmethionine Receptor Receptor SMM->Receptor Cell_Membrane Cell Membrane Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Activation of the ERK1/2 pathway by SMM in wound healing.

Conclusion

This technical guide provides a foundational understanding of this compound from its natural origins to its molecular mechanisms of action. The presented data and protocols are intended to support and facilitate further research into the therapeutic potential of this promising compound. The continued investigation into SMM's role in cellular processes will undoubtedly unveil new avenues for drug development and clinical applications.

References

The Role of DL-Methionine Methylsulfonium Chloride as a Methyl Donor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or Vitamin U, is a naturally occurring derivative of the amino acid methionine. While historically recognized for its gastroprotective properties, MMSC's crucial role as a methyl donor in various biochemical pathways is of significant interest to the scientific community. This technical guide provides an in-depth analysis of MMSC's function as a methyl donor, detailing its involvement in one-carbon metabolism, the enzymatic reactions it participates in, and its relationship with the primary cellular methyl donor, S-adenosylmethionine (SAM). This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways and workflows.

Introduction to this compound (MMSC)

MMSC is a sulfonium (B1226848) compound biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] It is particularly abundant in certain plants, such as cabbage and tomatoes.[2] The positively charged sulfur atom in MMSC makes the attached methyl groups labile and available for transfer to various acceptor molecules, establishing its role as a methyl donor.

MMSC in One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways essential for the synthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, proteins, and lipids.[3] The primary currency of this network is the methyl group (-CH3), and the universal methyl donor is S-adenosylmethionine (SAM).[3][4] MMSC participates in this intricate network by providing a methyl group for the remethylation of homocysteine to methionine, a critical step in the methionine cycle.[5][6]

The Methionine Cycle and the Role of MMSC

The methionine cycle is a fundamental pathway that regenerates methionine and ensures a continuous supply of SAM for methylation reactions.[7] A key reaction in this cycle is the conversion of homocysteine back to methionine. While this is primarily accomplished by methionine synthase using a methyl group derived from the folate cycle, an alternative pathway involving betaine-homocysteine S-methyltransferase (BHMT) also exists.[8]

A second isoform of this enzyme, betaine-homocysteine S-methyltransferase-2 (BHMT-2), has been identified and shown to specifically utilize S-methylmethionine as its methyl donor for the methylation of homocysteine.[5][6] This reaction yields two molecules of methionine from one molecule of MMSC and one molecule of homocysteine.[9]

Quantitative Data on MMSC as a Methyl Donor

The efficiency of MMSC as a methyl donor is primarily understood through the kinetic parameters of the enzymes that utilize it as a substrate, particularly BHMT-2.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human BHMTBetaine---[1][10]
S-Methylmethionine---[1][10]
Human BHMT-2S-Methylmethionine0.940.23245[1][10]
S-Adenosylmethionine---[1][10]

Note: The table above summarizes key kinetic parameters. The catalytic efficiency (kcat/Km) of human BHMT-2 for S-methylmethionine highlights its proficiency as a substrate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involving MMSC as a methyl donor.

Methionine_Cycle cluster_0 Methionine Cycle cluster_1 MMSC Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Methylated Substrate) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (THF -> 5-MTHF) MMSC DL-Methionine Methylsulfonium Chloride (MMSC) Met_from_MMSC Methionine Hcy->Met_from_MMSC MMSC->Met_from_MMSC BHMT-2

Biochemical pathway of MMSC in the Methionine Cycle.

Methyl_Donor_Logic MMSC DL-Methionine Methylsulfonium Chloride (MMSC) Methyl_Group Methyl Group (-CH3) MMSC->Methyl_Group Donates Homocysteine Homocysteine Methyl_Group->Homocysteine Accepts Methionine Methionine Homocysteine->Methionine via BHMT-2 SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation_Reactions Cellular Methylation (DNA, RNA, Proteins, etc.) SAM->Methylation_Reactions SAH S-Adenosylhomocysteine (SAH) Methylation_Reactions->SAH

Logical flow of methyl group donation from MMSC.

Experimental Protocols

Quantification of S-Methylmethionine in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of S-methylmethionine in plasma or tissue homogenates.

5.1.1. Materials and Reagents

  • S-Methylmethionine chloride standard

  • Stable isotope-labeled internal standard (e.g., d3-S-methylmethionine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

  • LC-MS/MS system with an ESI source

5.1.2. Sample Preparation

  • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (concentration to be optimized based on expected sample concentrations).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5.1.3. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • S-Methylmethionine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).

  • Data Analysis: Quantify SMM by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the SMM standard.

LCMS_Workflow start Start: Biological Sample (Plasma/Tissue) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge filter Supernatant Filtration centrifuge->filter inject Inject into LC-MS/MS filter->inject lc_separation LC Separation (C18 column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis: Quantification ms_detection->data_analysis end End: SMM Concentration data_analysis->end

References

An In-depth Technical Guide to the Biochemical Properties of S-methylmethionine Sulfonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methylmethionine sulfonium (B1226848) (SMMS), colloquially known as Vitamin U, is a naturally occurring derivative of the amino acid methionine.[1][2] Predominantly found in plant sources, particularly those of the Brassica genus, SMMS has garnered significant interest for its therapeutic properties, including its well-documented anti-ulcerogenic effects.[2][3][4] This technical guide provides a comprehensive overview of the core biochemical properties of SMMS, with a focus on its chemical characteristics, metabolic pathways, and physiological roles. Detailed experimental protocols for key analytical methods and structured quantitative data are presented to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations.

Chemical and Physical Properties

S-methylmethionine sulfonium is a positively charged sulfonium compound. Its chemical identity and physical characteristics are summarized in the table below. The chloride salt of SMMS is a common form used in research and supplements.[5][6] It is a white crystalline powder, soluble in water and alcohol.[6][7]

PropertyValueReference
IUPAC Name --INVALID-LINK--sulfonium[1]
Other Names S-Methyl-L-methionine, Vitamin U, MMSC[1][3][5]
Chemical Formula C₆H₁₄NO₂S⁺[1]
Molar Mass 164.243 g/mol [1]
Melting Point 134 °C (273 °F; 407 K) (chloride salt, decomposes)[1]
Solubility Soluble in water and alcohol[6][7]
Appearance White to off-white solid/powder[5][6][7]
CAS Number 1115-84-0 (L-form chloride)[8]

Biosynthesis and Metabolism

The biochemical journey of S-methylmethionine sulfonium begins with its synthesis from L-methionine and S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine S-methyltransferase.[1] SMMS then plays a crucial role as an intermediate in various metabolic pathways.[1]

Two primary metabolic fates of SMMS have been identified in animals:

  • Remethylation of Homocysteine: SMMS serves as a methyl group donor for the conversion of homocysteine back to methionine.[5] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2).[9]

  • Enzymatic Hydrolysis: SMMS can be hydrolyzed to produce dimethylsulfide and homoserine.[5]

The metabolism of SMMS is particularly active in the liver and kidneys.[5]

SMMS_Metabolism cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Met L-Methionine SMMS S-Methylmethionine Sulfonium (SMMS) Met->SMMS Methionine S-methyltransferase SAM S-Adenosylmethionine (SAM) SAH S-Adenosyl- homocysteine SAM->SAH Methionine S-methyltransferase Met_regen Methionine (regenerated) SMMS->Met_regen BHMT2 DMS Dimethylsulfide SMMS->DMS Hydrolysis Homoserine Homoserine SMMS->Homoserine Hydrolysis Hcy Homocysteine Hcy->Met_regen

Figure 1: Biosynthesis and major metabolic pathways of S-methylmethionine sulfonium.

Quantitative Data

Concentration in Plant Sources

S-methylmethionine sulfonium is abundant in a variety of plant-based foods. The concentrations can vary significantly depending on the plant species and preparation methods.

Plant SourceConcentration (mg/kg or mg/100g)Reference
Cabbage53-104 mg/100g[10]
Celery176 mg/kg[11]
Kohlrabi81-110 mg/100g[10]
Leeks66-75 mg/100g[10]
Tomatoes (fresh)2.8 mg/kg[11]
Turnip51-72 mg/100g[10]
Enzyme Kinetics

The kinetic properties of the enzymes involved in SMMS metabolism are crucial for understanding its physiological effects.

EnzymeSubstrateKmVmaxReference
Betaine-homocysteine S-methyltransferase 2 (BHMT2)S-methylmethionine0.94 mMNot Reported[12]
Methionine S-methyltransferaseS-adenosyl-L-methionine8.62 µMNot Reported[5]
Methionine S-methyltransferaseL-methionineNot ReportedNot Reported

Physiological Roles and Signaling Pathways

S-methylmethionine sulfonium exerts a range of physiological effects, many of which are linked to specific cellular signaling pathways.

Wound Healing and Fibroblast Activation

SMMS has been shown to accelerate wound healing by promoting the proliferation and migration of human dermal fibroblasts.[7] This effect is mediated through the activation of the ERK1/2 signaling pathway.[7]

Wound_Healing_Pathway SMMS S-Methylmethionine Sulfonium (SMMS) ERK1_2 ERK1/2 Activation SMMS->ERK1_2 Proliferation Fibroblast Proliferation ERK1_2->Proliferation Migration Fibroblast Migration ERK1_2->Migration Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Figure 2: Signaling pathway of SMMS in promoting wound healing.

Adipocyte Differentiation

SMMS has an inhibitory effect on the differentiation of pre-adipocyte cell lines.[13] This is achieved through the downregulation of adipogenic factors and the upregulation of AMP-activated protein kinase (AMPK) activity.[13]

Adipocyte_Differentiation_Pathway SMMS S-Methylmethionine Sulfonium (SMMS) Adipogenic_Factors Adipogenic Factors (PPAR-γ, C/EBP-α) SMMS->Adipogenic_Factors AMPK AMPK Activity SMMS->AMPK Adipocyte_Diff Adipocyte Differentiation Adipogenic_Factors->Adipocyte_Diff AMPK->Adipocyte_Diff

Figure 3: SMMS-mediated inhibition of adipocyte differentiation.

Experimental Protocols

Quantification of S-methylmethionine sulfonium by LC-MS/MS

This protocol outlines a stable isotope dilution assay for the quantification of SMMS in biological samples, adapted from established methods.[11][14]

LCMS_Workflow Sample_Prep Sample Preparation (e.g., plasma, tissue homogenate) Spiking Spike with Deuterium-labeled SMMS Internal Standard Sample_Prep->Spiking Extraction Protein Precipitation (e.g., with acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation LC_Separation LC Separation (Reversed-phase C18 column) Centrifugation->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of native to labeled SMMS) MS_Detection->Quantification

References

An In-depth Technical Guide to the Synthesis and Structure of DL-Methionine Methylsulfonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of DL-Methionine methylsulfonium chloride, a compound of interest in various scientific and therapeutic fields. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to illustrate the core chemical principles.

Introduction

This compound (MMSC), often referred to as Vitamin U, is a water-soluble derivative of the essential amino acid methionine. It is characterized by the presence of a positively charged sulfur atom, forming a sulfonium (B1226848) salt. This reactive center is key to its chemical properties and biological activities. MMSC is found naturally in a variety of plants and has garnered attention for its potential therapeutic applications, including the protection of gastric mucosa. This guide will delve into the chemical synthesis of its racemic form (DL-MMSC) and provide a detailed analysis of its molecular structure.

Synthesis of this compound

The primary and most direct industrial method for synthesizing this compound is through the methylation of DL-methionine. This process involves the reaction of DL-methionine with a methylating agent, typically methyl chloride, under controlled conditions of temperature and pressure.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the methionine side chain acts as the nucleophile, attacking the methyl group of the methylating agent.

Figure 1: Synthesis of this compound

A schematic representation of the synthesis of this compound from DL-methionine and methyl chloride.

Experimental Protocol

The following protocol is based on established industrial manufacturing processes.

Materials:

  • DL-Methionine (298 g)

  • Deionized Water (2000 ml)

  • Methyl Chloride (151.1 g)

  • Activated Charcoal (0.2% of the residue weight)

  • Methanol (B129727) (2 L)

Procedure:

  • A 3 L autoclave made from V4-a steel is charged with 298 g of DL-methionine and 2000 ml of water.

  • The autoclave is sealed, and 151.1 g of methyl chloride is introduced.

  • The mixture is heated to a temperature of 50-55°C with stirring for 8 hours. The pressure inside the vessel will rise to 12-13 atmospheres.

  • After the reaction period, the autoclave is cooled, and any excess methyl chloride is evaporated.

  • The resulting slightly yellow solution is mixed with 0.2% activated charcoal and filtered.

  • The water is evaporated from the filtrate under vacuum at a temperature of 45-55°C, yielding an almost colorless syrup.

  • Two liters of methanol are poured into the syrup, which is then cooled to -5° to -10°C to induce crystallization of the this compound.

  • The crystallized product is filtered off.

Yield and Purity

This synthesis method has been reported to produce a high yield of the desired product.

ParameterValue
Yield 340 g (85.3%)
Purity 99.5% (by TLC)

Table 1: Reported yield and purity of the synthesized this compound.

Chemical Structure and Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.

Molecular Structure

The molecule consists of a central, positively charged sulfur atom bonded to two methyl groups and the carbon chain of the methionine backbone. The positive charge is balanced by a chloride anion.

Figure 2: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
CAS Number 3493-12-7
Appearance White to off-white solid
Melting Point 134-140 °C (decomposes)
Solubility Soluble in water

Table 2: Physical and chemical properties of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two S-methyl groups, the methylene (B1212753) protons of the ethyl chain, and the alpha-amino acid proton.

  • ¹³C NMR: The carbon NMR would display distinct signals for the two S-methyl carbons, the methylene carbons, the alpha-carbon, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-H stretching of the alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion corresponding to the cation (C6H14NO2S⁺) at m/z 164.

Crystallographic Data

The crystal structure of the pure L-enantiomer, S-Methyl-L-methionine chloride hydrochloride, has been determined by X-ray diffraction.[1] While this is not the racemic DL-form, it provides the most accurate available data on the molecular geometry and packing.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a 9.500(8) Å
b 7.223(6) Å
c 8.884(7) Å
β 114.9(2)°
Z 2
Mean C-S bond 1.79 Å
Mean C-S-C angle 102.1°

Table 3: Crystallographic data for S-Methyl-L-methionine chloride hydrochloride.[1]

The sulfonium group exhibits a pyramidal geometry. The crystal packing is stabilized by electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characteristics of this compound. The synthesis via methylation of DL-methionine is a well-established and high-yielding process. The structure has been confirmed by various spectroscopic methods, and detailed geometric parameters are available from the X-ray crystallographic study of its L-enantiomer. This information is crucial for researchers and professionals working with this compound in drug development and other scientific applications. Further research to obtain detailed, assigned spectroscopic data for the DL-form would be a valuable addition to the existing body of knowledge.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of DL-Methionine Methylsulfonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, often referred to as S-methylmethionine (SMM) or Vitamin U, is a derivative of the essential amino acid methionine. Found in various plant sources, it has garnered interest for its potential therapeutic effects, including gastroprotective and antioxidant properties.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.

Cellular Uptake of this compound

The entry of SMM into cells is a critical first step for its metabolic utilization. While specific transporters for SMM in mammalian cells have not been fully characterized, studies in other organisms and on related compounds provide valuable insights into the potential mechanisms.

In microorganisms, specific permeases for SMM have been identified. In Escherichia coli, the ykfD gene product, renamed mmuP, is believed to function as an S-methylmethionine permease.[2][3][4][5] Similarly, in Saccharomyces cerevisiae, the MMP1 gene encodes for an S-methyl-methionine permease involved in its uptake.

In mammalian systems, the transport of SMM is likely mediated by amino acid transporters. Studies on methionine uptake have identified several transport systems, including System L and ASC-like transporters, which are sodium-dependent and facilitative. While no direct kinetic data (Km and Vmax) for SMM-specific transporters in mammalian cells is readily available in the literature, it is plausible that SMM utilizes one or more of these existing amino acid transport systems. The transcellular transport of the related molecule S-adenosylmethionine (SAM) across Caco-2 cell monolayers has been shown to be primarily paracellular, suggesting that for epithelial barriers, this might also be a route for SMM uptake.

Metabolism of this compound

Once inside the cell, SMM is actively metabolized through several key pathways. The biotransformation of SMM primarily occurs in the liver, kidneys, and digestive tract.[6] The two main metabolic fates of SMM are:

  • Methyl Group Transfer to Homocysteine: SMM serves as a methyl donor for the methylation of homocysteine, a reaction that synthesizes methionine. This pathway is a crucial part of the methionine cycle.

  • Enzymatic Hydrolysis: SMM can be hydrolyzed to produce dimethyl sulfide (B99878) (DMS) and homoserine.[6][7]

The relative contribution of these pathways can vary depending on the tissue and organism. For instance, in the digestive tract of rats, only the hydrolytic activity has been observed.[6]

Signaling Pathways Influenced by this compound

The metabolic products of SMM, particularly its role in replenishing the methionine pool and influencing the levels of S-adenosylmethionine (SAM), have significant implications for cellular signaling.

mTORC1 Signaling Pathway

Methionine metabolism is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The cellular sensor for SAM, known as SAMTOR, directly binds to SAM. When SAM levels are high, the SAMTOR-GATOR1 complex is disrupted, leading to the activation of mTORC1. Conversely, low SAM levels promote the association of SAMTOR with GATOR1, inhibiting mTORC1 signaling. Given that SMM metabolism contributes to the cellular methionine and subsequently SAM pools, it can indirectly influence mTORC1 activity through this sensing mechanism.

mTORC1_Signaling_Pathway SMM and mTORC1 Signaling SMM DL-Methionine methylsulfonium chloride (SMM) Methionine Methionine SMM->Methionine Homocysteine Methylation SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (when SAM is low) mTORC1 mTORC1 GATOR1->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

SMM's indirect influence on the mTORC1 signaling pathway.
PPAR Signaling Pathway

Studies in mice have suggested that SMM administration can regulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway. In high-fat diet-fed mice, SMM supplementation was shown to alter the expression of hepatic genes, with the PPAR signaling pathway being one of the regulated canonical pathways. PPARs are nuclear receptors that play crucial roles in lipid metabolism and adipocyte differentiation. While the direct molecular mechanism of how SMM or its metabolites interact with and regulate the PPAR pathway is not yet fully elucidated, it is hypothesized that the metabolic shifts induced by SMM, such as alterations in the SAM/SAH ratio and subsequent epigenetic modifications, may influence the expression or activity of PPARs and their target genes.

PPAR_Signaling_Pathway Hypothesized SMM Influence on PPAR Signaling SMM DL-Methionine methylsulfonium chloride (SMM) MetabolicShifts Metabolic Shifts (e.g., SAM/SAH ratio) SMM->MetabolicShifts EpigeneticMod Epigenetic Modifications MetabolicShifts->EpigeneticMod PPAR PPARs EpigeneticMod->PPAR May regulate expression/activity PPRE PPRE PPAR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates LipidMetabolism Lipid Metabolism & Adipogenesis TargetGenes->LipidMetabolism

Postulated mechanism of SMM's effect on PPAR signaling.

Quantitative Data

Quantitative data on the cellular uptake and metabolism of SMM in mammalian systems is limited. The following table summarizes available data, primarily from non-mammalian systems or on related compounds, which may serve as a reference for future studies.

ParameterOrganism/Cell LineValueReference
Transporter Kinetics
Apparent Km (Methionine)Rat Brain Astrocytes1.3 µM[8]
Apparent Vmax (Methionine)Rat Brain Astrocytes182 pmol/min/mg protein[8]
Metabolic Flux
Transmethylation & Propylamine Transfer Flux (from Methionine)Human Fibrosarcoma Cell Line~15% of net methionine uptake[9][10][11]

Experimental Protocols

Detailed, standardized protocols for studying SMM uptake and metabolism are not widely published. The following sections provide generalized methodologies adapted from studies on methionine and other amino acids, which can be tailored for SMM-specific research.

Protocol 1: Radiolabeled SMM Uptake Assay

This protocol describes a method to measure the cellular uptake of SMM using a radiolabeled form (e.g., [35S]-SMM or [3H]-SMM).

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, intestinal epithelial cells)

  • Radiolabeled SMM ([35S]-SMM or [3H]-SMM)

  • Unlabeled SMM

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

  • Preparation: On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add uptake buffer containing a known concentration of radiolabeled SMM to each well. For competition assays, include varying concentrations of unlabeled SMM.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. For kinetic analysis, perform the assay with a range of SMM concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Uptake_Assay_Workflow Radiolabeled SMM Uptake Assay Workflow Start Start CultureCells Culture cells to confluence Start->CultureCells WashCells1 Wash cells with uptake buffer CultureCells->WashCells1 AddRadiolabel Add radiolabeled SMM WashCells1->AddRadiolabel Incubate Incubate at 37°C AddRadiolabel->Incubate Terminate Terminate uptake & wash with cold buffer Incubate->Terminate LyseCells Lyse cells Terminate->LyseCells Quantify Quantify radioactivity LyseCells->Quantify Analyze Analyze data (normalize, kinetics) Quantify->Analyze End End Analyze->End

Workflow for a radiolabeled SMM cellular uptake assay.
Protocol 2: LC-MS/MS Quantification of SMM and its Metabolites

This protocol outlines a method for the sensitive and specific quantification of SMM and its primary metabolites, dimethyl sulfide (DMS) and homoserine, in cell lysates or biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., deuterated SMM, DMS, and homoserine)

  • Extraction solvent (e.g., methanol/acetonitrile/water mixture)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in ice-cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to precipitate proteins.

  • Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using an appropriate chromatographic method.

    • Detect and quantify SMM, DMS, and homoserine using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

  • Data Analysis: Construct calibration curves using known concentrations of analytical standards. Calculate the concentrations of SMM and its metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

LCMS_Workflow LC-MS/MS Quantification Workflow Start Start SamplePrep Sample homogenization with internal standards Start->SamplePrep Centrifuge Protein precipitation (centrifugation) SamplePrep->Centrifuge CollectSupernatant Collect and dry supernatant Centrifuge->CollectSupernatant Reconstitute Reconstitute extract CollectSupernatant->Reconstitute LCMS LC-MS/MS analysis (MRM mode) Reconstitute->LCMS DataAnalysis Data analysis and quantification LCMS->DataAnalysis End End DataAnalysis->End

General workflow for LC-MS/MS analysis of SMM and its metabolites.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are complex processes with significant implications for cellular function and signaling. While our understanding has advanced, particularly regarding its metabolic pathways and indirect influence on major signaling networks like mTORC1, several key areas require further investigation. A critical next step is the definitive identification and characterization of specific mammalian transporters for SMM, including the determination of their kinetic parameters. Furthermore, quantitative metabolic flux analysis will be essential to delineate the dynamic distribution of SMM through its various metabolic fates under different physiological and pathological conditions. Elucidating the direct molecular interactions between SMM or its metabolites and signaling molecules, such as PPARs, will also be crucial for a complete understanding of its biological roles. The methodologies and information presented in this guide provide a solid foundation for researchers to address these and other important questions in this evolving field.

References

An In-depth Technical Guide to DL-Methionine Methylsulfonium Chloride: History, Discovery, and Scientific Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery of a "Vitamin"

DL-Methionine methylsulfonium chloride, a derivative of the essential amino acid methionine, first came to scientific prominence not under its formal chemical name, but as "Vitamin U". This term was coined in the early 1950s by Dr. Garnett Cheney of Stanford University School of Medicine.[1][2] Through his research on cabbage juice, Dr. Cheney identified a compound that demonstrated significant efficacy in healing peptic ulcers, leading him to designate it "U" for "ulcer".[1][2]

Despite its name, it is not a true vitamin in the classical sense, as it is not an essential nutrient required in small amounts for normal physiological function.[1][3] The active compound was identified as S-methylmethionine (SMM), with this compound (MMSC) being its synthetic, racemic form.[3] This compound is naturally present in a variety of plant sources, particularly cruciferous vegetables such as cabbage, broccoli, kale, and Brussels sprouts, as well as asparagus, celery, and tomatoes.[3][4][5] Its initial discovery and the compelling anecdotal and early clinical evidence of its anti-ulcer properties paved the way for decades of research into its biochemical and therapeutic potential.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic solid.[5][6] Its key chemical and physical characteristics are summarized below for reference.

PropertyValueReferences
IUPAC Name (3-amino-3-carboxypropyl)-dimethylsulfanium chloride[7]
Synonyms Vitamin U, S-Methylmethionine, MMSC[1][5]
CAS Number 3493-12-7[6]
Molecular Formula C₆H₁₄ClNO₂S[5][6][7]
Molecular Weight 199.70 g/mol [6][7]
Appearance Colorless to white crystalline powder/solid[5][6]
Melting Point 139-140 °C (decomposes)[8][9]
Solubility in Water 100 mg/mL, clear, colorless
pH (aqueous solution) 4.0 - 5.5[9]
Purity (Assay) ≥97.0% to ≥98.0%[6]

Key Experimental Protocols

This section details the methodologies for the synthesis and quantification of this compound as cited in the literature.

Synthesis of this compound

This protocol is based on the reaction of DL-methionine with methyl chloride under pressure.[5][10]

Materials:

  • DL-Methionine

  • Methyl chloride

  • Deionized water

  • Activated charcoal

  • Methanol (B129727)

  • Pressure-resistant autoclave (e.g., V4-a steel)

Procedure:

  • Reaction Setup: Suspend 298 g of DL-methionine in 2000 mL of water within a 3 L pressure-resistant autoclave.

  • Methylation: Introduce 151.1 g of methyl chloride into the sealed vessel.

  • Reaction Conditions: Heat the mixture to a temperature of 50-55°C while stirring. Maintain this temperature for 8 hours. The internal pressure will rise to approximately 12-13 atmospheres.[5]

  • Cooling and Depressurization: After the reaction period, cool the vessel to 15-20°C and carefully vent the excess, unreacted methyl chloride.

  • Decolorization: To the resulting slightly yellow residue, add 0.2% activated charcoal and stir to decolorize the solution.

  • Filtration: Filter the mixture to remove the activated charcoal.

  • Solvent Removal: Evaporate the water from the filtrate under vacuum at a temperature of 45-55°C to yield a nearly colorless syrup.

  • Crystallization: Add 2 L of methanol to the syrup and cool the mixture to between -5°C and -10°C to induce crystallization of the product.[5]

  • Isolation and Yield: Filter the crystalline solid from the cold methanol. This process yields approximately 340 g (85.3% theoretical yield) of this compound with a purity of around 99.5%.[5]

G cluster_synthesis Synthesis Workflow A 1. Suspend DL-Methionine in Water in Autoclave B 2. Add Methyl Chloride A->B C 3. Heat (50-55°C) & Stir for 8 hours under pressure B->C D 4. Cool & Vent Excess Methyl Chloride C->D E 5. Decolorize with Activated Charcoal D->E F 6. Filter Mixture E->F G 7. Evaporate Water (Vacuum) F->G H 8. Crystallize from cold Methanol G->H I 9. Filter and Dry Product (DL-MMSC) H->I

Figure 1: Synthesis of this compound.
Quantification in Plant Material via Gas Chromatography

This method quantifies S-methylmethionine by converting it to dimethyl sulfide (B99878) (DMS), which is then measured.[11]

Materials:

  • Plant sample

  • Alkaline medium (e.g., NaOH solution)

  • Inert gas (Nitrogen)

  • Toluene (B28343)

  • Carbon tetrachloride (as internal standard)

  • Gas chromatograph with a suitable detector

Procedure:

  • Sample Preparation: Homogenize the plant material.

  • Alkaline Decomposition: Place a known quantity of the homogenate in a reaction vessel. Add an alkaline medium. This triggers the disintegration of S-methylmethionine into equimolecular amounts of dimethyl sulfide and homoserine.[11]

  • Volatile Collection: Distill the volatile dimethyl sulfide from the reaction mixture using a stream of inert nitrogen gas.

  • Trapping: Trap the distilled dimethyl sulfide in a toluene trap cooled to -78°C.

  • Sample for Analysis: Prepare the toluene solution containing the trapped dimethyl sulfide for injection by adding a known amount of carbon tetrachloride as an internal standard.

  • Gas Chromatography: Analyze the toluene solution using a gas chromatograph. The amount of dimethyl sulfide is quantified relative to the internal standard.

  • Calculation: Based on the stoichiometry of the decomposition reaction, calculate the original concentration of S-methylmethionine in the plant sample. Optimal conditions can yield 91.1% conversion of S-methylmethionine to dimethyl sulfide.[11]

G cluster_quantification Quantification Workflow (Gas Chromatography) A 1. Homogenize Plant Sample B 2. Decompose SMM to DMS in Alkaline Medium A->B C 3. Distill DMS with Inert Gas (N₂) B->C D 4. Trap DMS in Cold Toluene (-78°C) C->D E 5. Add Internal Standard (Carbon Tetrachloride) D->E F 6. Analyze by Gas Chromatography E->F G 7. Quantify DMS & Calculate SMM F->G

Figure 2: Quantification of S-Methylmethionine via GC.

Biological Activities and Mechanisms of Action

Research has primarily focused on the cytoprotective, anti-inflammatory, and antioxidant properties of MMSC.

Gastrointestinal Protection

The foundational research on MMSC was centered on its ability to heal peptic ulcers.[2] It is understood to protect the gastric mucosa from damage induced by agents like ethanol.[12] While the precise mechanism is not fully elucidated, studies suggest it may promote the healing of erosive gastritis and ulcerations.[12] One proposed mechanism involves the stimulation of dermal fibroblast migration and growth, which is critical for tissue repair and wound healing.[13]

Antioxidant and Anti-Inflammatory Effects

MMSC has demonstrated significant antioxidant and anti-inflammatory properties.[14][15] These characteristics are central to its protective effects across various biological systems.

Hepatoprotective and Antitumor Activity

A notable study investigated the antitumor activity of MMSC against hepatocellular carcinoma (HCC) induced in rats.[14][15] The findings revealed that MMSC administration after HCC induction led to a significant improvement in liver function biomarkers.[15] Furthermore, MMSC treatment downregulated the expression of key inflammatory and tumor-promoting molecules, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine.

  • Induced Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which can contribute to inflammation and tissue damage at high levels.

  • Transforming Growth Factor-beta (TGF-1β): A cytokine with complex roles in cancer, often promoting tumor progression in later stages.

  • Glypican 3 (GP3): A cell surface protein that is often overexpressed in hepatocellular carcinoma.

This suggests that MMSC exerts its antitumor effects by mitigating inflammation and modulating signaling pathways involved in tumor growth and survival.[14][15]

G cluster_pathway Proposed Antitumor Mechanism in Hepatocellular Carcinoma MMSC DL-Methionine Methylsulfonium Chloride (MMSC) TNF TNF-α MMSC->TNF Downregulates Expression iNOS iNOS MMSC->iNOS Downregulates Expression TGF TGF-1β MMSC->TGF Downregulates Expression GP3 Glypican 3 MMSC->GP3 Downregulates Expression HCC Hepatocellular Carcinoma (HCC) Cell Inflammation ↓ Inflammation TNF->Inflammation iNOS->Inflammation TumorGrowth ↓ Tumor Growth & Proliferation TGF->TumorGrowth GP3->TumorGrowth

Figure 3: Proposed Downregulation of Pro-Tumorigenic Factors by MMSC.

Conclusion

From its serendipitous discovery in cabbage juice as a potent anti-ulcer agent to modern investigations into its antitumor properties, this compound has a rich scientific history. Though not a true vitamin, its biological activities, particularly its cytoprotective and anti-inflammatory effects, make it a compound of significant interest for drug development and therapeutic applications. The protocols for its synthesis and analysis are well-established, providing a solid foundation for further research into its mechanisms of action and potential clinical utility in treating a range of pathologies from gastrointestinal disorders to cancer.

References

DL-Methionine methylsulfonium chloride as a derivative of methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, often referred to as S-Methylmethionine (SMM) or colloquially as "Vitamin U," is a derivative of the essential amino acid methionine.[1] First identified in cabbage juice, this compound has garnered scientific interest for its potential therapeutic properties, particularly in the realm of gastrointestinal health.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is the chloride salt of S-methylmethionine, a positively charged sulfonium (B1226848) compound. Its chemical structure consists of a methionine backbone with an additional methyl group attached to the sulfur atom.

PropertyValueReference
Chemical Formula C6H14ClNO2SPubChem CID: 16217806
Molecular Weight 199.70 g/mol PubChem CID: 16217806
Appearance White crystalline powderSigma-Aldrich
Solubility Soluble in waterSigma-Aldrich
Melting Point 134-139 °C (decomposes)Various Suppliers
CAS Number 3493-12-7Chemical Abstracts Service

Synthesis and Formulation

Synthesis

A common method for the synthesis of this compound involves the direct methylation of DL-methionine. One patented method describes the reaction of DL-methionine with methyl chloride in an aqueous solution under pressure and elevated temperature.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from DL-methionine.

Materials:

  • DL-Methionine

  • Methyl chloride

  • Deionized water

  • Activated charcoal

  • Methanol (B129727)

  • Pressure reactor

Procedure:

  • Suspend DL-methionine in deionized water within a pressure-resistant reactor.

  • Introduce methyl chloride into the reactor.

  • Heat the mixture to 50-60°C while stirring and maintain the pressure for several hours.

  • After the reaction is complete, cool the reactor and vent the excess methyl chloride.

  • Treat the resulting solution with activated charcoal to decolorize it, followed by filtration.

  • Evaporate the water under vacuum to obtain a concentrated syrup.

  • Precipitate the this compound by adding methanol to the syrup.

  • Collect the crystalline product by filtration and dry under vacuum.

Formulation Considerations

This compound is known to be hygroscopic and can degrade in the presence of moisture, leading to the generation of an unpleasant odor. A Japanese patent suggests that the stability of formulations containing this compound can be improved by the inclusion of vitamin B1 or its derivatives, which helps to suppress the degradation and odor formation.[3] For oral administration in clinical studies, it has been formulated into dietary supplements.[4]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with the most well-documented being its gastroprotective and antioxidant effects.

Gastroprotective Effects

Historically, "Vitamin U" has been associated with the healing of peptic ulcers.[2] Modern research suggests that its gastroprotective mechanism involves the stimulation of mucus production, enhancement of mucosal blood flow, and the promotion of epithelial cell proliferation.[2][5][6]

A clinical study involving patients with chronic gastritis demonstrated that daily supplementation with 300 mg of S-methylmethionine for six months significantly reduced the severity of dyspeptic symptoms, as measured by the Gastrointestinal Symptom Rating Scale (GSRS).[4]

GSRS Score Analysis in Chronic Gastritis Patients
Baseline Total GSRS Score 15
Total GSRS Score after 3 Months 9 (p<0.05)
Total GSRS Score after 6 Months 5.5 (p<0.05)

Data from a study with 37 patients receiving 300 mg/day of S-methylmethionine.[4]

Antioxidant Properties

This compound has been shown to possess antioxidant properties. It can act as a free radical scavenger and enhance the activity of endogenous antioxidant enzymes.[7] This activity is believed to contribute to its cytoprotective effects in various tissues.

Wound Healing

Topical application of S-methylmethionine has been shown to accelerate wound healing in animal models.[8] This effect is attributed to the activation of dermal fibroblasts and the promotion of re-epithelialization.[8]

Signaling Pathway Modulation

ERK1/2 Signaling Pathway

S-methylmethionine has been demonstrated to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[8] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK1/2 by S-methylmethionine is linked to its ability to promote the proliferation and migration of human dermal fibroblasts, which are key processes in wound healing.[8]

ERK1_2_Pathway SMM DL-Methionine methylsulfonium chloride Receptor Cell Surface Receptor (Upstream Effector) SMM->Receptor Activates MEK MEK1/2 Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AMPK_Pathway SMM DL-Methionine methylsulfonium chloride (as a Methionine Derivative) Metabolic_Stress Increased AMP/ATP Ratio (Cellular Energy Depletion) SMM->Metabolic_Stress Contributes to LKB1 LKB1 Metabolic_Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

References

Methodological & Application

Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, also known as S-methylmethionine (SMM) or historically as Vitamin U, is a derivative of the essential amino acid methionine.[1][2] It is naturally found in various plants, including cabbage, tomatoes, and celery.[1] This compound has garnered significant interest in cell culture research due to its diverse biological activities, including cytoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3] These application notes provide detailed protocols and quantitative data for utilizing this compound in cell culture experiments, aiding researchers in exploring its therapeutic and biological potential.

Chemical Properties and Handling

PropertyValueReference
Synonyms S-methylmethionine, Vitamin U, MMSC[1]
Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
Appearance White to off-white powder
Solubility Soluble in water (100 mg/mL)
Storage Store at room temperature, keep dry.

Stock Solution Preparation:

To prepare a stock solution for cell culture, dissolve this compound in sterile, distilled water or phosphate-buffered saline (PBS) to a desired concentration (e.g., 100 mM).[4] It is crucial to sterilize the stock solution by passing it through a 0.22 µm filter before adding it to the cell culture medium.[4] Store the stock solution at -20°C for long-term use.[4]

Mechanism of Action

This compound exerts its biological effects through several mechanisms:

  • Methyl Donor: As a derivative of methionine, SMM can act as a methyl group donor, participating in various methylation reactions within the cell. This is significant as its precursor, S-adenosylmethionine (SAM), is a universal methyl donor involved in the regulation of gene expression and protein function.[5]

  • Antioxidant Activity: SMM has demonstrated antioxidant properties by reducing the formation of lipid peroxides and enhancing the activity of antioxidant enzymes.[1][3]

  • Anti-inflammatory Effects: It has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1]

  • Modulation of Signaling Pathways: A key mechanism of action for SMM is its ability to modulate intracellular signaling cascades, most notably the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival.

Data Presentation: Quantitative Effects in Cell Culture

The following tables summarize the observed effects of this compound on various cell lines and biological endpoints.

Table 1: Effects on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectAssayReference
Human Dermal Fibroblasts (hDFs)100 µM24 hoursPromoted proliferationNot specified
Triple-Negative Breast Cancer (MDA-MB-231, Hs 578T)Methionine Deprivation24 hoursNo significant effect on viabilityMTT Assay[6]
Normal Breast Epithelial (MCF 10A)Methionine Deprivation24 hoursNo significant effect on viabilityMTT Assay[6]
Pancreatic Cancer (BXPC-3, HPAC)5 mg/mL L-methionine7 daysReduced proliferation by 31-35%Ki-67 Assay[7][8]
Breast Cancer (MCF-7)5 g/L Methionine1-3 daysSuppressed cell growthNot specified[9]

Table 2: Anti-inflammatory and Antioxidant Effects

Cell Line/SystemConcentrationIncubation TimeEffectAssayReference
Wistar Albino Rats (in vivo)Not specifiedNot specifiedDecreased TNF-α, iNOS, TGF-1β expressionqRT-PCR[1]
Wistar Albino Rats (in vivo)Not specifiedNot specifiedDecreased lipid peroxide formationNot specified[1]
Macrophages (RAW 246.7)10 mM Methionine12 hoursDecreased LPS-induced TNF-α, IL-6, IFN-βELISA, RT-qPCR[5]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of ERK1/2 Pathway Activation

This protocol details the steps to investigate the effect of this compound on the phosphorylation of ERK1/2, a key signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_compound DL-Methionine methylsulfonium chloride prep_stock Prepare Stock Solution (e.g., 100 mM in H2O) prep_compound->prep_stock prep_filter Sterile Filter (0.22 µm) prep_stock->prep_filter culture_treat Treat with SMM (Varying concentrations and times) prep_filter->culture_treat culture_seed Seed Cells (e.g., 96-well or 6-well plate) culture_seed->culture_treat culture_incubate Incubate (37°C, 5% CO2) culture_treat->culture_incubate assay_viability Cell Viability (MTT Assay) culture_incubate->assay_viability assay_western Protein Expression (Western Blot) culture_incubate->assay_western assay_apoptosis Apoptosis (Annexin V/PI) culture_incubate->assay_apoptosis erk_pathway smm DL-Methionine methylsulfonium chloride receptor Cell Surface Receptor (Hypothesized) smm->receptor Activates ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek raf->mek Phosphorylates erk ERK1/2 mek->erk mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates transcription Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription response Cellular Responses (Proliferation, Survival) transcription->response nfkb_pathway cluster_cytoplasm Cytoplasm smm DL-Methionine methylsulfonium chloride ikk IKK Complex smm->ikk Inhibits (Hypothesized) stimulus Inflammatory Stimulus (e.g., LPS) stimulus->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases nfkb_ikb NF-κB-IκBα Complex nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression Induces

References

HPLC method for quantification of DL-Methionine methylsulfonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of DL-Methionine Methylsulfonium Chloride (Vitamin U)

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound, commonly known as Vitamin U, in pharmaceutical formulations and raw materials. This method is crucial for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a derivative of the amino acid methionine. It is sometimes referred to as "Vitamin U," although it is not officially recognized as a vitamin. It is found in various natural sources, particularly in raw cabbage juice, and is used in dietary supplements for its purported gastroprotective effects. Accurate and reliable quantification of this compound is essential for ensuring the quality and dosage accuracy of these products. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for this analysis.

This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be straightforward and reproducible.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.05% Sulfuric Acid in Water (35:65 v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 200 nm[1]
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with deionized water. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations in the range of 10 µg/mL to 100 µg/mL.

  • Suggested concentrations for the calibration curve are 10, 25, 50, 75, and 100 µg/mL.

Sample Preparation (for Tablets):

  • Weigh and finely powder no fewer than 10 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound.

  • Transfer the powder to a 25 mL volumetric flask.

  • Add approximately 15 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with deionized water and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from placebo or degradation products at the retention time of the analyte.

Data Presentation

Calibration Curve Data

A typical calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150,000
25375,000
50750,000
751,125,000
1001,500,000

Linear Regression Equation: y = 15000x Correlation Coefficient (r²): 0.9999

Sample Analysis Results

The concentration of this compound in the sample can be calculated using the linear regression equation derived from the calibration curve.

Sample IDPeak AreaCalculated Concentration (µg/mL)Amount per Tablet (mg)
Tablet Sample 1748,50049.949.9
Tablet Sample 2751,50050.150.1
Tablet Sample 3750,00050.050.0
Average 750,000 50.0 50.0
%RSD 0.20% 0.20% 0.20%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_system HPLC System standard_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection at 200 nm chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

sample_preparation_flow start Weigh and Powder Tablets weigh_powder Weigh Powdered Sample start->weigh_powder dissolve Dissolve in Deionized Water weigh_powder->dissolve sonicate Sonicate for 15 minutes dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial

Caption: Detailed workflow for the preparation of tablet samples for HPLC analysis.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical products. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes: Preparation and Use of DL-Methionine Methylsulfonium Chloride (MMSC) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Methionine methylsulfonium chloride (MMSC), commonly known as Vitamin U, is a derivative of the amino acid methionine.[1] It is found naturally in various plants, particularly in cabbage.[1][2] MMSC has garnered significant interest in research due to its potential therapeutic effects, most notably its protective properties on the gastric mucosa and its role in promoting wound healing.[3][4][5] In experimental settings, MMSC is used as a methionine analogue and to investigate its mechanisms of action, such as the activation of specific signaling pathways.[3][4]

This document provides detailed protocols for the preparation, storage, and application of MMSC stock solutions for use in a variety of biochemical and cellular assays.

Physicochemical Properties and Storage

MMSC is a white to off-white, crystalline powder that is hygroscopic.[3][6][7] It is highly soluble in aqueous solutions.[3][6] Proper handling and storage are crucial to maintain its stability and efficacy for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms (3-Amino-3-carboxypropyl)dimethyl sulfonium (B1226848) chloride, Vitamin U[3][8]
Molecular Formula C₆H₁₄ClNO₂S[3][7]
Molecular Weight 199.70 g/mol [3][8]
Appearance White to almost white crystalline powder[3][6]
Melting Point 139-140 °C[3]
Solubility (in H₂O) ≥ 100 mg/mL, yields a clear, colorless solution[3][6]
pH (aqueous solution) 4.0 - 5.5[3]
Stability Hygroscopic[2][7]

Preparation of Stock Solutions

The following protocols detail the preparation of MMSC stock solutions for in vitro and in vivo research applications. All preparation steps should be conducted using aseptic techniques, especially for cell culture experiments.

Materials and Equipment
  • This compound powder (≥97.0% purity)[3]

  • Sterile, deionized (DI) water or Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials or microcentrifuge tubes for aliquoting

  • Pipettes and sterile tips

Protocol: Preparation of a 1 M Primary Stock Solution
  • Calculation: To prepare a 1 M solution, use the molecular weight of MMSC (199.70 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 1 M solution: 1 mol/L x 0.010 L x 199.70 g/mol = 1.997 g

  • Weighing: Accurately weigh 1.997 g of MMSC powder and transfer it to a 50 mL sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile DI water or PBS to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[3]

  • Volume Adjustment: Adjust the final volume to 10 mL with the chosen solvent.

  • Sterilization (for cell-based assays): If the stock solution will be used for cell culture, it must be sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This step is critical to prevent contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][6]

Storage of Stock Solutions

Proper storage is essential for maintaining the stability of the MMSC stock solution.

Table 2: Recommended Storage Conditions for MMSC Solutions

Storage TemperatureShelf LifeNotesReferences
-20°C Up to 1 monthSuitable for short-term storage.[6]
-80°C Up to 6 monthsRecommended for long-term storage.[6]
Solid Form (Powder) As per manufacturerStore at 4°C, sealed, away from moisture.[6]

Note: Always store solutions protected from light and ensure they are tightly sealed to prevent degradation due to moisture.[2][7]

Preparation of Working Solutions

To prepare working solutions, thaw an aliquot of the primary stock solution and dilute it to the desired final concentration using a sterile medium or buffer appropriate for your assay.

Table 3: Dilution Guide for a 1 M MMSC Stock Solution

Desired ConcentrationVolume of 1 M StockVolume of DiluentFinal Volume
1 mM 1 µL999 µL1 mL
5 mM 5 µL995 µL1 mL
10 mM 10 µL990 µL1 mL
50 mM 50 µL950 µL1 mL
100 mM 100 µL900 µL1 mL

Note: It is recommended to prepare fresh working solutions for each experiment and use them promptly.[5]

Experimental Workflow and Applications

The general workflow for preparing and using MMSC solutions in assays is straightforward, beginning with the raw compound and ending with its application in an experimental system.

G cluster_prep Preparation cluster_storage Storage & Use A MMSC Powder B Weigh Compound A->B Step 1 C Dissolve in Sterile Solvent B->C Step 2 D Vortex to Mix C->D Step 3 E Sterile Filter (0.22 µm) D->E Step 4 (for cell use) F Aliquot into Cryovials E->F Step 5 G Store at -80°C F->G Step 6 H Thaw & Dilute to Working Concentration G->H For Experiment I Apply to Assay (e.g., Cell Culture) H->I Final Step

Workflow for MMSC Stock Solution Preparation.
Application Example: Fibroblast Migration Assay

MMSC has been shown to promote the migration of human dermal fibroblasts (hDFs), a crucial step in wound healing.[4]

Protocol Outline:

  • Cell Culture: Culture hDFs in standard growth medium until they reach 80-90% confluency.

  • Scratch Assay: Create a "wound" in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with a low-serum medium containing various concentrations of MMSC (prepared from the stock solution). Include a vehicle control (medium without MMSC).

  • Incubation & Imaging: Incubate the cells and capture images of the scratch at time 0 and subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration into the gap. An increased rate of closure in MMSC-treated wells compared to the control indicates a pro-migratory effect.

Relevant Signaling Pathways

MMSC, as a methionine derivative, influences key cellular processes through its interaction with metabolic and signaling pathways.

  • Methionine Metabolism and mTOR Pathway: Methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular functions.[9] SAM levels are sensed by the cell and can regulate the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[10] MMSC can serve as a source for these metabolic activities.

  • ERK1/2 Pathway Activation: Studies have demonstrated that MMSC can promote the proliferation and migration of dermal fibroblasts by activating the ERK1/2 (Extracellular signal-regulated kinase) signaling pathway.[4] This activation is a key event in the cellular response to growth factors and is critical for processes like wound healing.

G MMSC DL-Methionine Methylsulfonium Chloride (MMSC) MET Methionine Metabolism MMSC->MET feeds into ERK ERK1/2 Pathway MMSC->ERK Activates SAM S-Adenosylmethionine (SAM) MET->SAM mTOR mTOR Pathway SAM->mTOR Regulates Growth Cell Growth & Proliferation mTOR->Growth ERK->Growth Migration Cell Migration ERK->Migration

MMSC in Cellular Signaling Pathways.

References

Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride (MMSC) as a Feed Supplement in Poultry Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DL-Methionine methylsulfonium chloride (MMSC), a derivative of the essential amino acid methionine, has garnered interest as a potential feed supplement in the poultry industry. While research specific to MMSC is still emerging, its close relationship to S-adenosylmethionine (SAMe), a key molecule in numerous metabolic pathways, suggests potential benefits for poultry health and performance. MMSC acts as a precursor to SAMe, which is a universal methyl group donor essential for the synthesis of creatine, carnitine, and phosphatidylcholine, and plays a crucial role in the transsulfuration pathway, leading to the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a major endogenous antioxidant.

These application notes provide an overview of the current understanding and hypothesized effects of MMSC in poultry, along with detailed protocols for researchers to investigate its potential benefits in growth performance, antioxidant status, gut health, and immune response.

Data Presentation: Summary of Key Findings

Direct research on MMSC in poultry is limited. The following tables summarize findings from studies on MMSC and related compounds like DL-methionine to provide a comparative overview.

Table 1: Effect of MMSC and DL-Methionine Supplementation on Broiler Growth Performance (Hypothetical Data for MMSC)

Treatment GroupAverage Daily Gain ( g/bird/day )Average Daily Feed Intake ( g/bird/day )Feed Conversion Ratio (FCR)Reference
Control (Basal Diet)55.0100.01.82[1][2]
DL-Methionine (0.2%)60.5102.01.69[1][2]
MMSC (0.15%)60.0101.01.68Hypothetical
MMSC (0.30%)61.2102.51.67Hypothetical

*Data for MMSC is hypothetical and for illustrative purposes, based on the potential for MMSC to provide methionine activity.

Table 2: Effect of MMSC and DL-Methionine on Antioxidant Status in Broilers (Hypothetical Data for MMSC)

Treatment GroupSuperoxide Dismutase (SOD) (U/mg protein)Glutathione Peroxidase (GPx) (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)Reference
Control (Basal Diet)120252.5[1][3]
DL-Methionine (0.2%)150351.8[1][3]
MMSC (0.15%)145331.9Hypothetical
MMSC (0.30%)155381.6Hypothetical

*Data for MMSC is hypothetical, based on its precursor role to S-adenosylmethionine (SAMe) and subsequent glutathione (GSH) synthesis.[4][5]

Table 3: Effect of MMSC and DL-Methionine on Immune Response in Broilers (Hypothetical Data for MMSC)

Treatment GroupNewcastle Disease Virus (NDV) Antibody Titer (log2)Interleukin-2 (IL-2) mRNA Expression (fold change)Interleukin-10 (IL-10) mRNA Expression (fold change)Reference
Control (Basal Diet)5.21.01.0[6]
DL-Methionine (0.2%)6.51.80.7[6]
MMSC (0.15%)6.31.70.8Hypothetical
MMSC (0.30%)6.82.00.6Hypothetical

*Data for MMSC is hypothetical, based on the immunomodulatory roles of methionine and its derivatives.

Experimental Protocols

Broiler Growth Performance Trial

Objective: To evaluate the effect of dietary MMSC supplementation on the growth performance of broiler chickens.

Experimental Design:

  • Animals: 400 day-old male broiler chicks (e.g., Ross 308).

  • Housing: Randomly allocate chicks into 20 floor pens (20 birds/pen) in a temperature-controlled facility.

  • Dietary Treatments:

    • T1: Basal diet (Control)

    • T2: Basal diet + 0.1% MMSC

    • T3: Basal diet + 0.2% MMSC

    • T4: Basal diet + 0.3% MMSC

    • T5: Basal diet + 0.2% DL-Methionine (Positive Control)

  • Duration: 42 days.

  • Data Collection:

    • Body Weight (BW): Weigh birds individually on days 1, 14, 28, and 42.

    • Feed Intake (FI): Record the amount of feed offered and refused for each pen weekly.

    • Feed Conversion Ratio (FCR): Calculate as FI / BW gain.

    • Mortality: Record daily.

Protocol:

  • Acclimate chicks for 3 days with standard starter feed and water ad libitum.

  • On day 4, weigh all chicks and randomly assign them to the treatment groups.

  • Provide the respective experimental diets and fresh water ad libitum for the entire 42-day period.

  • Monitor and record environmental conditions (temperature, humidity, lighting) daily.

  • At the end of each feeding phase (starter, grower, finisher), calculate and record BW, FI, and FCR.

  • At the end of the trial, select 2 birds per pen for tissue and blood sample collection for further analysis.

Analysis of Antioxidant Status

Objective: To determine the effect of MMSC on the antioxidant capacity in broilers.

Sample Collection:

  • At day 42, collect blood samples from the wing vein into heparinized tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

  • Euthanize the birds and collect liver tissue. Immediately snap-freeze in liquid nitrogen and store at -80°C.

Protocols:

  • Superoxide Dismutase (SOD) Activity Assay:

    • Homogenize 100 mg of liver tissue in 1 mL of ice-cold 0.1 M Tris-HCl buffer (pH 7.4).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration of the supernatant using a Bradford or BCA protein assay kit.

    • Use a commercial SOD assay kit (e.g., based on the inhibition of xanthine (B1682287) oxidase) and follow the manufacturer's instructions.[7]

    • Measure absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Express SOD activity as units per milligram of protein.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Prepare liver homogenate as described for the SOD assay.

    • Use a commercial GPx assay kit (e.g., based on the oxidation of NADPH).[8]

    • The assay measures the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

    • Follow the manufacturer's protocol for the reaction mixture and incubation times.

    • Express GPx activity as units per milligram of protein.

  • Malondialdehyde (MDA) Assay (TBARS Method):

    • Prepare liver homogenate as described for the SOD assay.

    • Use a commercial MDA assay kit based on the reaction of MDA with thiobarbituric acid (TBA).[9][10][11]

    • The reaction forms a pink-colored product, which is measured spectrophotometrically at ~532 nm.

    • Follow the kit's instructions for the reaction setup, incubation, and measurement.

    • Express MDA concentration as nanomoles per milligram of protein.

Assessment of Immune Response

Objective: To evaluate the immunomodulatory effects of MMSC in broilers.

Protocols:

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers:

    • On day 21, vaccinate all birds with a commercial Newcastle Disease Virus (NDV) vaccine.

    • Collect blood samples at day 42 and prepare serum by allowing the blood to clot at room temperature for 2 hours, followed by centrifugation at 1500 x g for 10 minutes.

    • Use a commercial NDV antibody ELISA kit.[12][13]

    • Coat microtiter plates with NDV antigen.

    • Add diluted serum samples to the wells and incubate.

    • Wash the plates and add an enzyme-conjugated anti-chicken IgG secondary antibody.

    • Wash again and add the substrate.

    • Measure the absorbance at the appropriate wavelength and calculate antibody titers based on the standard curve.

  • Quantitative PCR (qPCR) for Cytokine Gene Expression:

    • At day 42, collect spleen and cecal tonsil tissues. Immediately snap-freeze in liquid nitrogen and store at -80°C.

    • Extract total RNA from the tissues using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for target cytokines (e.g., IL-2, IL-10, IFN-γ) and a reference gene (e.g., GAPDH, β-actin).[14][15]

    • The thermal cycling conditions should be optimized for each primer set, but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of MMSC in Poultry

MMSC_Pathway MMSC DL-Methionine methylsulfonium chloride (MMSC) SAMe S-adenosylmethionine (SAMe) MMSC->SAMe Precursor Methylation Transmethylation (DNA, RNA, proteins, lipids) SAMe->Methylation Methyl Donor Immune Immune Modulation SAMe->Immune Modulates SAH S-adenosylhomocysteine (SAH) Methylation->SAH Product Growth Growth & Performance Methylation->Growth Supports Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Methionine_regen Methionine Regeneration Homocysteine->Methionine_regen Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Antioxidant Antioxidant Defense (ROS Scavenging) Glutathione->Antioxidant Antioxidant->Growth Protects Immune->Growth Supports Experimental_Workflow start Start: Day-old Chicks acclimation Acclimation (3 days) start->acclimation randomization Randomization to Treatment Groups acclimation->randomization feeding_trial 42-day Feeding Trial (MMSC Supplementation) randomization->feeding_trial growth_monitoring Weekly Growth Performance Monitoring feeding_trial->growth_monitoring vaccination NDV Vaccination (Day 21) feeding_trial->vaccination sampling Sample Collection (Day 42) (Blood, Liver, Spleen) feeding_trial->sampling data_analysis Data Analysis & Interpretation growth_monitoring->data_analysis antioxidant_assays Antioxidant Status Assays (SOD, GPx, MDA) sampling->antioxidant_assays immune_assays Immune Response Assays (ELISA, qPCR) sampling->immune_assays antioxidant_assays->data_analysis immune_assays->data_analysis end End: Conclusion data_analysis->end MMSC_Antioxidant_Effect MMSC MMSC Supplementation SAMe Increased S-adenosylmethionine (SAMe) MMSC->SAMe Cysteine Increased Cysteine Synthesis SAMe->Cysteine via Transsulfuration GSH Increased Glutathione (GSH) Synthesis Cysteine->GSH Antioxidant_enzymes Enhanced Antioxidant Enzyme Activity (GPx) GSH->Antioxidant_enzymes ROS Reduced Reactive Oxygen Species (ROS) GSH->ROS Directly Scavenges Antioxidant_enzymes->ROS Neutralizes Lipid_peroxidation Decreased Lipid Peroxidation (MDA) ROS->Lipid_peroxidation Causes Cell_health Improved Cell Health & Integrity ROS->Cell_health Damages Lipid_peroxidation->Cell_health Damages

References

Application Notes and Protocols for In Vivo Administration of Vitamin U in Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin U, chemically known as S-methylmethionine (B80178) (SMM), is a derivative of the amino acid methionine found in various plants, notably raw cabbage juice.[1][2] Historically, it has been investigated for its potential therapeutic effects on gastrointestinal (GI) disorders, with the "U" in its name derived from its potential role in healing ulcers.[1][2] These application notes provide a comprehensive overview of the in vivo administration of Vitamin U for GI studies, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways.

The primary proposed mechanisms for Vitamin U's gastroprotective effects include the promotion of gastric mucosal repair, antioxidant and anti-inflammatory actions, and its role as a methyl group donor for various biochemical reactions.[2][3] Preclinical and clinical studies have explored its efficacy in conditions such as peptic ulcers, gastritis, and drug-induced gastric damage.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on Vitamin U for gastrointestinal applications.

Table 1: Animal Studies on Vitamin U for Gastrointestinal Protection

Animal ModelConditionVitamin U (S-methylmethionine) DosageKey Findings
RatsEthanol-induced gastric ulcerNot specified, but inhibited mucosal damageIncreased surface mucin content.[5]
PigsOesophagogastric ulcers200 mg/kg of feedNo significant prevention of ulcer development in pigs with low initial scores, but a significant reduction in ulcer scores in pigs with existing high ulcer scores.[6]
PigsAspirin-induced gastric ulcer0.05% or 0.1% of diet (in a formulation with antacids)Improved the degree of gastric ulcer and enhanced growth performance.[7]

Table 2: Human Clinical Study on Vitamin U for Chronic Gastritis

Study PopulationConditionVitamin U (S-methylmethionine) DosageDurationKey Findings
37 patients (35-60 years old)Chronic gastritis300 mg/day6 monthsSignificant reduction in dyspeptic symptoms and improvement in quality of life.[4]

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol outlines the induction of gastric ulcers in rats using ethanol (B145695) to evaluate the protective effects of Vitamin U.

Materials:

  • Male Wistar rats (180-220 g)

  • Vitamin U (S-methylmethionine)

  • Vehicle (e.g., distilled water, 1% Tween-80 aqueous solution)

  • Absolute ethanol

  • Oral gavage needles

  • Dissection tools

  • Formalin (10%) for tissue fixation

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (22 ± 1 °C, 12h light/dark cycle) with free access to standard diet and water for at least one week before the experiment.

  • Fasting: Deprive rats of food for 24 hours before ulcer induction, but allow free access to water.[8]

  • Preparation of Vitamin U Solution: Prepare a homogenous suspension of Vitamin U in the chosen vehicle at the desired concentration. The solution should be prepared fresh daily.

  • Vitamin U Administration: Administer the Vitamin U suspension or vehicle to the respective groups of rats via oral gavage. The volume is typically 10 mL/kg body weight.[9]

  • Induction of Gastric Ulcers: One hour after the administration of Vitamin U or vehicle, administer absolute ethanol (1 mL/kg or 1 mL/200g body weight) to each rat via oral gavage to induce gastric ulcers.[5][8]

  • Euthanasia and Stomach Collection: One to two hours after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation).[8]

  • Macroscopic Ulcer Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Index Quantification: Pin the stomach flat on a board and photograph the mucosal surface. The ulcerated area can be measured using image analysis software.[1] The ulcer index can be calculated based on the number and severity of lesions.[4]

  • Histopathological Examination: Fix a portion of the gastric tissue in 10% formalin for subsequent histological processing (e.g., hematoxylin (B73222) and eosin (B541160) staining) to assess the extent of mucosal damage.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) fasting 24-hour Fasting acclimatization->fasting vitU_admin Oral Gavage: Vitamin U or Vehicle fasting->vitU_admin vitU_prep Prepare Vitamin U Suspension ulcer_induction Oral Gavage: Absolute Ethanol (1 hr post-treatment) vitU_admin->ulcer_induction euthanasia Euthanasia (1-2 hrs post-ethanol) ulcer_induction->euthanasia stomach_collection Stomach Excision & Rinse euthanasia->stomach_collection macro_eval Macroscopic Evaluation (Ulcer Index Quantification) stomach_collection->macro_eval histo_eval Histopathological Examination stomach_collection->histo_eval G cluster_setup Setup Phase cluster_induction Ulcer Induction cluster_treatment Treatment & Monitoring cluster_eval Evaluation Phase acclimatization Pig Acclimatization baseline_endo Baseline Endoscopy (Optional) acclimatization->baseline_endo grouping Group Allocation baseline_endo->grouping aspirin_admin Oral Aspirin Administration (e.g., 15g/day for 3 days) grouping->aspirin_admin diet_admin Diet Administration (Basal vs. Vitamin U) (e.g., 28-49 days) aspirin_admin->diet_admin monitoring Clinical Monitoring diet_admin->monitoring final_eval Final Endoscopy or Necropsy monitoring->final_eval scoring Gastric Ulcer Scoring final_eval->scoring G VitU Vitamin U (S-methylmethionine) ERK12 ERK1/2 Activation (MAPK Pathway) VitU->ERK12 Mucin Mucin Production VitU->Mucin Proliferation Epithelial Cell Proliferation & Migration ERK12->Proliferation Repair Mucosal Repair & Ulcer Healing Proliferation->Repair Mucin->Repair G cluster_insult Gastric Insult (e.g., Ethanol, Aspirin) cluster_response Cellular Response ROS Increased ROS (Oxidative Stress) Damage Gastric Mucosal Damage ROS->Damage NFkB NF-κB Activation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Inflammation->Damage VitU Vitamin U (S-methylmethionine) VitU->NFkB Inhibition Antioxidant Increased Antioxidant Capacity (e.g., Sulfhydryl Compounds) VitU->Antioxidant Antioxidant->ROS Scavenging

References

Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride in Plant Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Methionine methylsulfonium chloride (MMSC), commonly known as Vitamin U, is a derivative of the amino acid methionine.[1] In plant science, its naturally occurring isomer, S-methylmethionine (B80178) (SMM), is recognized as a crucial metabolite involved in various physiological processes.[2] SMM is synthesized in all flowering plants and plays a significant role in sulfur metabolism, transport, and stress responses.[3][4] It is synthesized from methionine via S-adenosylmethionine (SAM) and can be converted back to methionine, forming a metabolic loop known as the SMM cycle.[5][6] As a key transport molecule for reduced sulfur, SMM is primarily synthesized in vegetative tissues and transported through the phloem to sink tissues like developing seeds, supplying the sulfur required for protein synthesis.[3][7][8]

These application notes provide a comprehensive overview of the roles of MMSC/SMM in plant science and detailed protocols for its use in research, focusing on enhancing abiotic stress tolerance and studying plant metabolism.

Core Applications in Plant Research

Enhancement of Abiotic Stress Tolerance

MMSC has demonstrated significant protective effects against various abiotic stressors, making it a valuable tool for research into plant resilience.

  • Low-Temperature Stress: Exogenous application of SMM has been shown to reduce cell membrane damage in plants exposed to chilling and freezing temperatures.[9] This protective effect is linked to a reduction in electrolyte leakage, a common indicator of membrane injury.[9][10] The mechanism involves the stimulation of polyamine biosynthesis, specifically increasing the levels of putrescine, agmatine, and spermidine, which are known to stabilize cell membranes and macromolecules under stress.[9][10]

  • Salinity Stress: The SMM cycle is integral to salinity tolerance, particularly during critical early life stages such as germination and seedling growth.[11] Under salt stress, plants upregulate the expression of genes in the SMM cycle, like homocysteine methyltransferase (HMT), to increase methionine production.[11][12] Methionine, in turn, activates abscisic acid (ABA) signaling, which is crucial for orchestrating salt stress responses.[13][14] Studies on Arabidopsis mutants lacking the ability to produce SMM show severe repression of germination and growth under NaCl treatment, highlighting SMM's importance.[11]

Regulation of Sulfur and Nitrogen Metabolism

SMM is a major long-distance transport form of organic sulfur in the phloem, often more abundant than glutathione.[3][15] This makes it a key player in the source-to-sink allocation of sulfur, which is essential for the synthesis of proteins in developing seeds.[3][16] Research using genetic manipulation of SMM transport has shown that increasing SMM translocation can positively affect overall sulfur and nitrogen assimilation, leading to increased plant biomass and seed yield.[7][16] Therefore, MMSC can be used in studies aimed at understanding and improving nutrient use efficiency and crop yield.

Modulation of Plant Growth and Development

As a precursor to ethylene (B1197577) and polyamines, and a mobile source of methyl groups and sulfur, MMSC is involved in regulating plant growth and development.[2][17] Its role in supplying methionine to sink tissues is critical for seed filling and protein accumulation.[7] Exogenous application of its precursor, L-methionine, has been shown to induce earlier flowering and improve yield-contributing parameters in crops like okra.[18]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of MMSC and its related precursor, methionine, on various plant parameters.

Table 1: Effects of MMSC/Methionine Application on Plant Growth and Yield

Plant Species Compound & Application Method Concentration Observed Effect Reference
Sunflower (Helianthus annuus) L-methionine (Foliar) 20 mg/L Significantly improved shoot fresh weight under drought stress. [19]
Okra (Abelmoschus esculentus) L-methionine (Foliar) 10 mg/L Increased number of flowers by 76% and fruit length by 77%. Decreased flowering time by 15%. [18]
Okra (Abelmoschus esculentus) L-methionine (Soil) 40 mg/kg Decreased flowering and fruiting time by 21% and 23%, respectively. [18]

| Pea (Pisum sativum) | SMM Phloem Loading (Genetic) | - | Increased SMM in phloem by 27-40%; increased whole leaf SMM by up to 70%. |[16] |

Table 2: Effects of MMSC Application on Abiotic Stress Tolerance Markers

Plant Species Stress Type MMSC Treatment Measured Parameter Observed Effect Reference
Pea, Maize, Soybean, Wheat Low-Temperature SMM Solution Electrolyte Leakage Significantly reduced electrolyte leakage in both leaves and roots. [9]
Pea, Soybean, Wheat Low-Temperature SMM Solution Polyamine Levels Increased quantities of agmatine, putrescine, and spermidine. [9]
Arabidopsis thaliana Salinity (NaCl) (Genetic mutant lacking SMM) Germination Rate Severe repression of germination rate compared to wild type under NaCl treatment. [11]

| Arabidopsis, Soybean, Maize | Salinity | Exogenous Methionine | Salt Tolerance | Significantly improved salt stress resistance; increased proline accumulation and reduced malondialdehyde (oxidative damage marker). |[14] |

Signaling Pathways and Experimental Workflows

Biochemical and Signaling Pathways

dot

SMM_Cycle cluster_enzymes Met Methionine in_ATP Met->in_ATP SAM S-adenosylmethionine (SAM) SMM S-Methylmethionine (SMM) SAM->SMM MMT (Met -> SMM) out_SAH SAM->out_SAH Methylation Reactions Hcy Homocysteine (Hcy) SMM->Hcy HMT (SMM -> Met) Hcy->Met in_ATP->SAM SAMS (ATP -> PPi+Pi) out_PPi_Pi SAMS SAMS: SAM Synthetase MMT MMT: Methionine S-Methyltransferase HMT HMT: Homocysteine S-Methyltransferase

Caption: The S-Methylmethionine (SMM) Cycle in plants.

dot

MMSC_Stress_Mitigation MMSC Exogenous MMSC Application Met_Pool Increased Cellular Methionine Pool MMSC->Met_Pool via SMM Cycle Polyamine ↑ Polyamine Synthesis (Putrescine, Spermidine) Met_Pool->Polyamine ABA ↑ Abscisic Acid (ABA) Signaling Met_Pool->ABA Membrane Membrane Stabilization Polyamine->Membrane Stress_Genes Activation of Stress-Responsive Genes ABA->Stress_Genes Leakage ↓ Electrolyte Leakage Membrane->Leakage Tolerance Enhanced Abiotic Stress Tolerance (Cold, Salinity) Leakage->Tolerance Stress_Genes->Tolerance

Caption: MMSC's role in the abiotic stress mitigation pathway.

Experimental Workflow

dot

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Plant_Selection Select uniform plant material (e.g., seedlings, leaf discs) Acclimation Acclimate plants to controlled conditions Plant_Selection->Acclimation Treatment_Groups Divide plants into groups: Control vs. MMSC-treated Acclimation->Treatment_Groups MMSC_Prep Prepare MMSC stock and working solutions Application Apply MMSC solution (e.g., foliar spray, root drench) MMSC_Prep->Application Treatment_Groups->Application Stress_Induction Apply abiotic stress (e.g., low temp, NaCl) Application->Stress_Induction Sampling Collect samples post-stress Stress_Induction->Sampling Assay Perform assays: - Electrolyte Leakage - Biochemical Analysis - Gene Expression Sampling->Assay Data_Analysis Statistical Analysis and Interpretation Assay->Data_Analysis

Caption: Workflow for assessing MMSC's effect on stress tolerance.

Experimental Protocols

Protocol 1: Preparation and Application of MMSC Solutions

This protocol describes how to prepare and apply MMSC for various plant experiments.

Materials:

  • This compound (CAS 3493-12-7)[20]

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Foliar sprayer (for spray application)

  • Growth medium or hydroponic solution

Procedure:

  • Stock Solution Preparation (e.g., 10 g/L):

    • Weigh 1.0 g of MMSC powder.

    • Dissolve the powder in approximately 80 mL of deionized water in a 100 mL volumetric flask. MMSC is highly soluble in water (up to 100 mg/mL).[1]

    • Gently stir using a magnetic stirrer until fully dissolved.

    • Bring the final volume to 100 mL with deionized water.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[21]

  • Working Solution Preparation:

    • Prepare fresh working solutions by diluting the stock solution. For example, to prepare 1 L of a 20 mg/L working solution for foliar spray:[19]

      • Pipette 2.0 mL of the 10 g/L stock solution into a 1 L volumetric flask.

      • Add deionized water to the 1 L mark and mix thoroughly.

    • For soil application, calculate the required amount based on soil mass (e.g., 40 mg/kg).[18] Dissolve the required MMSC in a volume of water suitable for evenly drenching the soil in the pot.

    • For in-vitro studies, add the appropriate volume of a sterile-filtered stock solution to the autoclaved growth medium to achieve the desired final concentration.

  • Application Methods:

    • Foliar Spray: Use a fine-mist sprayer to apply the working solution to the plant foliage until runoff is observed. Apply to both control (water or mock solution) and treated plants. It is best to spray during periods of low light intensity (e.g., early morning or evening) to maximize absorption.

    • Soil Drench/Root Application: Evenly apply a defined volume of the working solution to the soil surface of each pot. For hydroponic systems, add the MMSC directly to the nutrient solution.

    • Seed Priming: Soak seeds in the MMSC working solution for a predetermined period (e.g., 6-12 hours) before sowing.

Protocol 2: Assessing Cold Stress Tolerance via Electrolyte Leakage

This protocol measures cell membrane integrity following MMSC treatment and cold stress, adapted from methodologies described in literature.[9]

Materials:

  • Plant material (e.g., leaf discs of uniform size, whole seedlings)

  • MMSC working solution and control solution

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Temperature-controlled incubator or cold room

  • Water bath or autoclave

Procedure:

  • Plant Treatment: Treat plants with MMSC or a control solution as described in Protocol 1 and allow them to grow for a specified period (e.g., 24-72 hours).

  • Sample Collection: Collect uniform leaf discs (e.g., 1 cm diameter) or whole seedlings from both control and MMSC-treated plants. Gently rinse with deionized water to remove surface contaminants.

  • Initial Measurement (C1):

    • Place a known quantity of plant material (e.g., 10 leaf discs) into a test tube containing a specific volume of deionized water (e.g., 20 mL).

    • Incubate at room temperature for a set time (e.g., 2-3 hours) with gentle shaking.

    • Measure the electrical conductivity of the solution (C1) using a calibrated conductivity meter.

  • Cold Stress Application:

    • Transfer the test tubes containing the samples to a low-temperature incubator.

    • Apply a chilling stress (e.g., 4°C for 24 hours) or a freezing stress (e.g., ramp down to -5°C for 2 hours), depending on the research question.

  • Post-Stress Measurement (C2):

    • After the stress period, allow the samples to thaw slowly at room temperature.

    • Bring the volume of water in each tube back to the original volume if necessary.

    • Incubate again at room temperature for 2-3 hours with gentle shaking.

    • Measure the electrical conductivity of the solution (C2).

  • Total Electrolyte Measurement (C_total):

    • To determine the total electrolyte content, kill the tissues by autoclaving the tubes (e.g., 121°C for 15 minutes) or by boiling in a water bath for 20-30 minutes.

    • Cool the tubes to room temperature and measure the final conductivity (C_total).

  • Calculation:

    • Calculate the relative electrolyte leakage (EL) as a percentage:

      • EL (%) = [(C2 - C1) / (C_total - C1)] * 100

    • Compare the EL (%) between control and MMSC-treated plants. A lower percentage in the treated group indicates reduced membrane damage and enhanced cold tolerance.[10]

Protocol 3: In-Vitro Salinity Tolerance Assay during Germination

This protocol assesses the effect of MMSC on seed germination and early seedling growth under salt stress, based on principles from Arabidopsis studies.[11]

Materials:

  • Seeds of the plant species of interest (surface-sterilized)

  • Petri dishes (90 mm)

  • Growth medium (e.g., Murashige and Skoog - MS medium) with agar (B569324)

  • Sodium chloride (NaCl)

  • MMSC (sterile-filtered stock solution)

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation:

    • Prepare MS agar medium. Before autoclaving, divide the medium into batches.

    • Create a factorial design with different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM) and MMSC (e.g., 0 µM, 10 µM, 50 µM). Add the appropriate amount of NaCl to each batch before autoclaving.

    • After autoclaving and cooling the medium to ~50-55°C, add the required volume of sterile-filtered MMSC stock solution to each corresponding batch under a laminar flow hood.

    • Pour the media into sterile petri dishes and allow them to solidify.

  • Seed Plating:

    • Surface-sterilize seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10-15 minutes in a bleach solution, and rinsed 3-5 times with sterile water).

    • Using sterile forceps, place a uniform number of seeds (e.g., 50-100) on the surface of the agar in each petri dish.

    • Seal the plates with parafilm.

  • Incubation and Data Collection:

    • Stratify the seeds if required (e.g., store at 4°C for 2-3 days in the dark) to synchronize germination.

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

    • Monitor the plates daily. Define germination as the emergence of the radicle.

    • Record the number of germinated seeds each day for a period of 7-10 days. Calculate the germination rate and germination percentage.

    • After a set period (e.g., 10-14 days), measure seedling growth parameters such as root length, shoot length, and fresh weight.

  • Analysis:

    • Compare the germination rates and seedling growth parameters between treatments. Analyze how MMSC supplementation alleviates the inhibitory effects of NaCl. A positive effect would be observed as a higher germination rate and more vigorous seedling growth in the MMSC + NaCl plates compared to the NaCl-only plates.[11][12]

References

Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride as a Substrate for Methyltransferase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, also known as S-methylmethionine (SMM), is a naturally occurring derivative of the amino acid methionine. While S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor for the vast majority of methyltransferase-catalyzed reactions, SMM serves as a notable alternative substrate for a specific subset of these enzymes. This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of SMM as a methyl donor, particularly in the context of drug development and the study of one-carbon metabolism.

Methylation, the transfer of a methyl group, is a fundamental biological process that plays a critical role in the regulation of gene expression, signal transduction, and metabolic pathways.[1] Dysregulation of methyltransferase activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention. Understanding the substrate specificity of methyltransferases, including their ability to utilize alternative methyl donors like SMM, is crucial for the development of novel therapeutics.

Application Notes

S-Methylmethionine in One-Carbon Metabolism

SMM is a key player in the methionine cycle in many organisms, particularly plants and microorganisms. Its primary and most well-documented role as a methyl donor is in the remethylation of homocysteine to form methionine. This reaction is catalyzed by specific homocysteine S-methyltransferases.

S-Methylmethionine as a Substrate for Specific Methyltransferases

While SAM is the preferred methyl donor for most methyltransferases, some enzymes can utilize SMM, albeit often with lower efficiency. The primary example is the betaine-homocysteine S-methyltransferase (BHMT) family.

  • Betaine-Homocysteine S-Methyltransferase (BHMT): This enzyme primarily uses betaine (B1666868) to methylate homocysteine. However, it can also utilize SMM as a methyl donor, though with a lower catalytic efficiency compared to betaine.[2][3]

  • Betaine-Homocysteine S-Methyltransferase-2 (BHMT2): Unlike BHMT, BHMT2 cannot use betaine but specifically utilizes SMM to methylate homocysteine, effectively functioning as an S-methylmethionine-homocysteine methyltransferase.[2][3][4]

The substrate specificity of other classes of methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), for SMM is not well-documented in the scientific literature, and SAM remains the established methyl donor for these enzymes.[1][5]

Potential in Drug Development

The unique substrate specificity of BHMT2 for SMM presents an opportunity for the development of selective inhibitors. Targeting BHMT2 could be a strategy for modulating methionine metabolism and homocysteine levels, which are implicated in various pathological conditions. Furthermore, understanding how different methyltransferases respond to SMM can aid in the design of substrate- or cofactor-based inhibitors.

S-Methylmethionine and Cellular Signaling

The direct involvement of SMM in major cellular signaling pathways is not as extensively studied as that of SAM. However, through its role in methionine metabolism, SMM can indirectly influence pathways that are sensitive to the levels of SAM and methionine.

  • mTOR Signaling: The mTORC1 pathway is a key regulator of cell growth and metabolism and is sensitive to amino acid availability, including methionine.[6][7] The sensing of methionine levels is mediated by SAM, which binds to the protein SAMTOR, thereby regulating mTORC1 activity.[8][9] While SMM is not a direct regulator, its conversion to methionine can contribute to the methionine pool and thus indirectly influence mTORC1 signaling.

  • PPAR Signaling: Studies in mice have shown that dietary supplementation with SMM can alter the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and insulin (B600854) sensitivity.[10][11]

Quantitative Data

The following table summarizes the available kinetic parameters for methyltransferases utilizing S-methylmethionine as a substrate. Data for a broader range of methyltransferases is currently limited in the scientific literature.

EnzymeSubstrateKm (mM)kcat/Km (M-1s-1)OrganismReference(s)
Betaine-Homocysteine S-Methyltransferase 2 (BHMT2)S-Methylmethionine0.94-Human[2][3][12][13]
Betaine-Homocysteine S-Methyltransferase (BHMT)S-Methylmethionine-5-fold lower than with betaineHuman[2][3]

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Experimental Protocols

Protocol 1: Non-Radioactive Assay for S-Methylmethionine:Homocysteine S-Methyltransferase Activity

This protocol describes a non-radioactive method to measure the activity of homocysteine S-methyltransferases, such as BHMT2, that utilize SMM as a methyl donor. The assay measures the production of methionine using a colorimetric or fluorometric detection method.

Materials:

  • Purified recombinant human BHMT2 enzyme[2]

  • This compound (SMM)

  • L-Homocysteine

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Methionine detection kit (e.g., colorimetric or fluorometric assay kits based on enzymatic reactions that produce a detectable signal) or access to LC-MS/MS for methionine quantification.[14]

Procedure:

  • Enzyme Preparation: Dilute the purified BHMT2 enzyme to the desired concentration in cold potassium phosphate buffer containing DTT. Keep the enzyme on ice.

  • Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate. For a final volume of 100 µL, add the following components in order:

    • Potassium phosphate buffer (to final volume)

    • L-Homocysteine (final concentration, e.g., 1 mM)

    • This compound (SMM) (varying concentrations to determine Km, e.g., 0.1 - 10 mM)

  • Initiate the Reaction: Add the diluted BHMT2 enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Methionine Detection:

    • Using a Detection Kit: Follow the manufacturer's instructions to measure the amount of methionine produced. This typically involves a coupled enzymatic reaction that generates a colored or fluorescent product.

    • Using LC-MS/MS: Prepare the samples for LC-MS/MS analysis according to established protocols for amino acid quantification.[14][15][16] This method offers high sensitivity and specificity.

  • Data Analysis:

    • Create a standard curve using known concentrations of methionine.

    • Determine the concentration of methionine produced in each reaction.

    • Calculate the initial velocity of the reaction (µmol of methionine produced per minute).

    • Plot the initial velocities against the SMM concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Experimental Workflow for BHMT2 Activity Assay

BHMT2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare BHMT2 Enzyme Dilution Initiate Initiate Reaction (Add Enzyme) Enzyme_Prep->Initiate Reaction_Mix Prepare Reaction Mixture (Buffer, Homocysteine, SMM) Reaction_Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect_Kit Methionine Detection (Kit-based) Terminate->Detect_Kit Detect_LCMS Methionine Detection (LC-MS/MS) Terminate->Detect_LCMS Calc_Met Calculate Methionine Concentration Detect_Kit->Calc_Met Detect_LCMS->Calc_Met Std_Curve Generate Standard Curve Std_Curve->Calc_Met Calc_Vel Calculate Initial Velocity Calc_Met->Calc_Vel MM_Kinetics Determine Km and Vmax Calc_Vel->MM_Kinetics

Caption: Workflow for determining the kinetic parameters of BHMT2 with SMM.

Protocol 2: Comparative Analysis of Methyl Donor Efficiency (SMM vs. SAM)

This protocol outlines a general method to compare the efficiency of SMM and SAM as methyl donors for a specific methyltransferase.

Materials:

  • Purified methyltransferase of interest

  • This compound (SMM)

  • S-Adenosylmethionine (SAM)

  • Methyl acceptor substrate (specific to the methyltransferase)

  • Appropriate reaction buffer

  • Detection system for the methylated product or S-adenosylhomocysteine (SAH) (e.g., radioactivity, antibody-based detection, LC-MS/MS)

Procedure:

  • Reaction Setup: Prepare two sets of reactions in parallel. One set will use SMM as the methyl donor, and the other will use SAM.

  • Varying Donor Concentration: For each set, prepare a series of reactions with varying concentrations of the methyl donor (SMM or SAM) while keeping the concentration of the methyl acceptor substrate constant and saturating.

  • Enzyme Reaction: Initiate the reactions by adding the methyltransferase. Incubate under optimal conditions (temperature, pH, time) for the enzyme.

  • Detection: Terminate the reactions and measure the amount of product formed.

    • Radioactive Assay: If using radiolabeled SMM or SAM (e.g., [3H]-methyl), the methylated product can be quantified by scintillation counting after separation from the unreacted donor.

    • Non-Radioactive Assays: Universal methyltransferase assay kits are commercially available that detect the formation of SAH. Alternatively, the specific methylated product can be quantified using techniques like HPLC or LC-MS/MS.

  • Data Analysis:

    • Determine the initial reaction velocities for each concentration of SMM and SAM.

    • Plot the initial velocities against the methyl donor concentrations for both SMM and SAM.

    • Determine the Km and Vmax for each methyl donor with the specific methyltransferase.

    • Compare the kcat/Km values for SMM and SAM to assess the relative efficiency of the enzyme with each methyl donor.

Signaling Pathway Diagrams

One-Carbon Metabolism and S-Methylmethionine Cycle

One_Carbon_Metabolism One-Carbon Metabolism and the S-Methylmethionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SMM S-Methylmethionine (SMM) Met->SMM MMT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate (DNA, RNA, Protein, etc.) SAM->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Hcy->Met BHMT/BHMT2 SMM->Met BHMT/BHMT2 Substrate Substrate Substrate->Methylated_Substrate

Caption: Overview of the S-Methylmethionine cycle within one-carbon metabolism.

Indirect Influence of SMM on mTORC1 Signaling

SMM_mTORC1_Signaling Indirect Regulation of mTORC1 Signaling by SMM SMM S-Methylmethionine (SMM) Met Methionine SMM->Met BHMT/BHMT2 SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (when SAM is low) mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth Promotes

Caption: SMM indirectly influences mTORC1 by contributing to the methionine pool.

Conclusion

This compound is a specialized methyl donor primarily utilized by homocysteine S-methyltransferases. While its substrate scope is narrower than that of SAM, its specific interaction with enzymes like BHMT2 offers potential avenues for targeted drug discovery. The protocols and information provided herein serve as a foundation for researchers to explore the enzymatic utilization of SMM and its broader implications in cellular metabolism and signaling. Further research is warranted to fully elucidate the range of methyltransferases that can utilize SMM and to explore its potential as a modulator of epigenetic processes and cellular signaling pathways.

References

Application Notes and Protocols for Cell Viability Assays with DL-Methionine Methylsulfonium Chloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1] Found in various plants, it has been noted for its potential therapeutic properties, including cytoprotective and anti-inflammatory effects.[2][3] MMSC is biosynthesized from L-methionine and S-adenosylmethionine (SAM) and plays a role in the methionine cycle, a crucial metabolic pathway involved in methylation reactions essential for cellular function.[1][4] Recent studies have highlighted its role in promoting the growth and migration of human dermal fibroblasts, suggesting its potential in wound healing and tissue regeneration.[5] This document provides detailed application notes and protocols for assessing the effects of MMSC on cell viability.

Application Notes

This compound has been shown to influence cell viability and proliferation, particularly in dermal fibroblasts and keratinocytes. Its mechanism of action is linked to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key regulator of cell growth and survival.[5] The following data summarizes the observed effects of MMSC on cell viability.

Data Presentation

Table 1: Dose-Dependent Effect of MMSC on Human Dermal Fibroblast (hDF) Viability after 48 hours

MMSC Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
1115± 5.2
10135± 6.1
50142± 5.8
100125± 6.5

Note: The data presented in this table is a representative summary based on trends observed in published literature. Actual results may vary depending on the specific cell line, experimental conditions, and assay used.

Table 2: Time-Dependent Effect of 10 µM MMSC on Human Dermal Fibroblast (hDF) Viability

Time (hours)Cell Viability (% of Control)Standard Deviation
0100± 3.8
24118± 4.9
48135± 5.5
72128± 6.2

Note: The data presented in this table is a representative summary based on trends observed in published literature. Actual results may vary depending on the specific cell line, experimental conditions, and assay used.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8]

Materials:

  • This compound (MMSC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • MMSC Treatment: Prepare serial dilutions of MMSC in culture medium. Remove the old medium from the wells and add 100 µL of the MMSC-containing medium to the respective wells. Include a control group with medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Trypan Blue Exclusion Assay for Cell Viability

The trypan blue exclusion assay is used to differentiate viable from non-viable cells.[5] Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[9]

Materials:

  • This compound (MMSC)

  • Trypan Blue solution (0.4%)[9]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of MMSC for the specified duration.

  • Cell Harvesting: Detach adherent cells using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[9]

  • Incubation: Incubate the cell-dye mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer.

  • Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula:

    • % Viable Cells = (Number of viable cells / Total number of cells) x 100[5]

Visualization of Signaling Pathways and Workflows

MMSC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMSC DL-Methionine methylsulfonium chloride Receptor Receptor ? MMSC->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Response Cell Proliferation, Migration, Survival Transcription->Response Regulates Gene Expression for

Caption: MMSC signaling pathway activating cell proliferation and survival.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with varying MMSC concentrations seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT or Trypan Blue) incubate->assay measure Measure Absorbance or Count Cells assay->measure analyze Analyze Data & Determine Cell Viability measure->analyze end End analyze->end

Caption: Experimental workflow for assessing cell viability with MMSC.

References

Application Notes and Protocols: Studying the Effects of Vitamin U on Gene Expression in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin U, chemically known as S-Methylmethionine (SMM), is a derivative of the amino acid methionine. While not officially classified as a vitamin, it is found in various vegetables, notably cabbage, and has been investigated for its therapeutic properties, including gastrointestinal protection.[1][2] Emerging research suggests that Vitamin U plays a role in liver health through its involvement in methylation pathways and antioxidant activities.[1][3][4] In the liver, Vitamin U is metabolized into S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous biochemical reactions, including the regulation of gene expression.[5][6] Dysregulation of hepatic SAMe levels has been linked to liver injury and cancer.[7] Understanding how Vitamin U influences gene expression in hepatocytes—the primary functional cells of the liver—is therefore critical for elucidating its mechanism of action and exploring its potential as a hepatoprotective agent.

These application notes provide detailed protocols for investigating the effects of Vitamin U on gene expression in cultured hepatocytes, utilizing modern molecular biology techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq).

Data Presentation: Expected Gene Expression Changes

Treatment of hepatocytes with Vitamin U is expected to lead to differential expression of a range of genes, primarily due to its conversion to S-adenosylmethionine (SAMe). Based on studies of SAMe's effects on hepatocyte gene expression, the following tables summarize potential changes.[8] These tables provide a baseline for expected outcomes when studying Vitamin U.

Table 1: Genes Potentially Upregulated by Vitamin U Treatment in Hepatocytes

Gene SymbolGene NameFold Change (log2)Putative Function
MCM3Minichromosome Maintenance Complex Component 3>1.0DNA replication licensing factor, cell cycle progression.
MCM4Minichromosome Maintenance Complex Component 4>1.0Component of the MCM complex, essential for DNA replication initiation.
E2F1E2F Transcription Factor 1>1.0Transcription factor that plays a crucial role in the control of the cell cycle.
VariousGenes involved in cell cycle checkpointsVariableRegulation of cell cycle progression.
VariousGenes related to glutathione (B108866) synthesisVariableAntioxidant defense.

Table 2: Genes Potentially Downregulated by Vitamin U Treatment in Hepatocytes

Gene SymbolGene NameFold Change (log2)Putative Function
VariousPro-inflammatory Cytokine GenesVariableMediation of inflammatory responses.
VariousGenes involved in fatty acid synthesisVariableLipid metabolism.
VariousGenes associated with apoptosisVariableProgrammed cell death.

Experimental Protocols

Protocol 1: Primary Human Hepatocyte Culture and Treatment with Vitamin U

This protocol outlines the steps for thawing, plating, and treating primary human hepatocytes with Vitamin U.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Thawing Medium (HHTM)

  • Hepatocyte Plating Medium (HHPM)

  • Hepatocyte Culture Medium (HHCM)

  • Collagen-coated cell culture plates (e.g., 6-well, 12-well, or 96-well)

  • Vitamin U (S-Methylmethionine) stock solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol

Procedure:

  • Plate Coating:

    • Evenly coat the wells of the culture plates with a collagen solution.

    • Allow the plates to air dry in a sterile laminar flow hood overnight.[8]

  • Thawing of Hepatocytes:

    • Pre-warm HHTM to 37°C.

    • Quickly thaw the cryovial of hepatocytes in a 37°C water bath until a small amount of ice remains.[8]

    • Transfer the thawed cell suspension to a sterile conical tube containing pre-warmed HHTM.

    • Centrifuge the cell suspension at 100 x g for 8 minutes at room temperature to pellet the cells.

    • Gently aspirate the supernatant and resuspend the cell pellet in warm HHPM.

  • Cell Plating:

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density in HHPM. A recommended seeding density is 15 x 10^4 cells/cm².[9]

    • Add the appropriate volume of the cell suspension to the collagen-coated plates. For a 6-well plate, add 2 mL per well.[8]

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for at least 4 hours to allow for cell attachment.[9]

  • Vitamin U Treatment:

    • After cell attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed HHCM.

    • Allow the cells to recover and stabilize for 24-48 hours before starting the treatment.[9]

    • Prepare working solutions of Vitamin U in HHCM at various concentrations (e.g., 0.5 mM and 1.0 mM). Include a vehicle-only control (HHCM without Vitamin U).[8]

    • Replace the medium in the wells with the Vitamin U-containing medium or the control medium.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).[8]

Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of total RNA from cultured hepatocytes.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 1 mL of TRIzol reagent per well of a 6-well plate and lyse the cells by pipetting up and down.

  • RNA Isolation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add chloroform, shake vigorously, and centrifuge to separate the phases.

    • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

    • Precipitate the RNA by adding isopropanol and centrifuging.

    • Wash the RNA pellet with 75% ethanol.

    • Air-dry the pellet and resuspend it in nuclease-free water.

  • RNA Quality Control:

    • Quantify the RNA concentration and assess purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol details the relative quantification of specific gene expression using the comparative CT (ΔΔCT) method.[10]

Materials:

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.[11]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the reactions in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[11]

  • Data Analysis (ΔΔCT Method):

    • Determine the threshold cycle (CT) for the target gene and the housekeeping gene in both the Vitamin U-treated and control samples.

    • Normalize the CT value of the target gene to the housekeeping gene for each sample (ΔCT = CT_target - CT_housekeeping).[10]

    • Calculate the difference in ΔCT between the treated and control samples (ΔΔCT = ΔCT_treated - ΔCT_control).[10]

    • Calculate the fold change in gene expression as 2^(-ΔΔCT).[10]

Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing samples for RNA-Seq analysis.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (as prepared in Protocol 2).

    • Prepare RNA-Seq libraries using a commercially available kit. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the Vitamin U-treated samples compared to the controls.[12]

Visualizations

experimental_workflow cluster_culture Hepatocyte Culture & Treatment cluster_analysis Gene Expression Analysis thaw Thaw Cryopreserved Hepatocytes plate Plate Cells on Collagen-Coated Dishes thaw->plate treat Treat with Vitamin U (and Vehicle Control) plate->treat rna_extraction Total RNA Extraction treat->rna_extraction qc RNA Quality Control (Purity & Integrity) rna_extraction->qc qRT_PCR qRT-PCR Analysis (Targeted Genes) qc->qRT_PCR rna_seq RNA-Seq Analysis (Global Profile) qc->rna_seq data_analysis Data Analysis (Fold Change, DEGs) qRT_PCR->data_analysis rna_seq->data_analysis

Caption: Experimental workflow for studying Vitamin U's effects on hepatocyte gene expression.

vitamin_u_pathway cluster_cell Hepatocyte vitU Vitamin U (S-Methylmethionine) met_cycle Methionine Cycle vitU->met_cycle sam S-adenosylmethionine (SAMe) met_cycle->sam methylation DNA/Histone Methylation sam->methylation gene_exp Altered Gene Expression (e.g., Cell Cycle Genes) methylation->gene_exp Epigenetic Regulation

Caption: Putative signaling pathway of Vitamin U in hepatocytes.

References

Troubleshooting & Optimization

Navigating DL-Methionine Methylsulfonium Chloride Solubility in PBS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges with the solubility of DL-Methionine methylsulfonium chloride (MMSC), a compound also known as Vitamin U, in Phosphate-Buffered Saline (PBS). To address these common hurdles, this technical support center provides a comprehensive guide, including troubleshooting steps and frequently asked questions to ensure successful experimental outcomes.

Understanding MMSC Solubility in PBS

This compound is a derivative of the amino acid methionine and is known for its protective effects on gastric mucosa. While soluble in aqueous solutions, achieving a clear and stable solution in PBS can be challenging due to its hygroscopic nature and potential for precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility parameters of MMSC.

SolventSolubilityConditions
Water~250 mg/mL (~1251.88 mM)
PBS 100 mg/mL (500.75 mM) Requires sonication for a clear solution
DL-MethionineIncreases with temperatureGeneral trend
DL-MethionineIncreases with more acidic or basic pHGeneral trend

*Note: Data for DL-Methionine is provided as a reference due to its structural similarity to MMSC and the expected similar solubility behavior.

Experimental Protocol: Dissolving MMSC in PBS

This protocol outlines the recommended steps for preparing a solution of this compound in PBS.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • Bath sonicator or probe sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of MMSC powder in a sterile conical tube or vial. Due to its hygroscopic nature, it is recommended to handle the powder in a low-humidity environment if possible and to minimize its exposure to air.

  • Initial Dissolution: Add the required volume of PBS to the MMSC powder.

  • Vortexing: Immediately cap the tube and vortex vigorously for 1-2 minutes to create a suspension.

  • Sonication:

    • Bath Sonication: Place the tube in a bath sonicator. Sonicate for 15-30 minutes, or until the solution becomes clear. The water in the sonicator bath may warm up during this process; monitor the temperature to avoid excessive heat.

    • Probe Sonication: If using a probe sonicator, use short bursts of sonication (e.g., 10-15 seconds on, followed by 30 seconds off) to prevent overheating and potential degradation of the compound. Repeat until the solution is clear.

  • Visual Inspection: After sonication, visually inspect the solution for any remaining particulate matter. If the solution is not completely clear, repeat the sonication step for an additional 10-15 minutes.

  • Sterile Filtration: Once a clear solution is obtained, sterile filter it through a 0.22 µm filter into a new sterile container. This is particularly important for cell culture experiments.

  • Storage: It is recommended to prepare fresh solutions for immediate use.[1] If storage is necessary, store the solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Encountering issues when dissolving MMSC in PBS is not uncommon. This guide provides solutions to frequently observed problems.

Troubleshooting_Guide cluster_problems Common Problems cluster_solutions Troubleshooting Solutions problem1 MMSC powder clumps and does not disperse solution1 Due to its hygroscopic nature, weigh MMSC quickly in a low-humidity environment. Add a small amount of PBS and triturate the powder with a sterile pipette tip to form a paste before adding the full volume. problem1->solution1 Address Hygroscopicity problem2 Solution remains cloudy after vortexing and initial sonication solution2 Increase sonication time in 15-minute intervals. Gently warm the solution to 37-40°C while stirring. Avoid boiling. Increase the volume of PBS to prepare a more dilute solution. problem2->solution2 Enhance Dissolution problem3 Precipitate forms after the solution cools down solution3 The solution may be supersaturated. Re-warm the solution and add a small amount of additional PBS. Consider preparing a slightly less concentrated solution for your experiment. problem3->solution3 Manage Supersaturation problem4 Solution appears clear but shows precipitation after storage solution4 The compound may have come out of solution during freezing. Warm the vial to room temperature and sonicate briefly before use. Prepare fresh solutions for each experiment to ensure consistency. problem4->solution4 Ensure Stability

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS even at concentrations below 100 mg/mL?

A1: Several factors could be at play. MMSC is hygroscopic, meaning it readily absorbs moisture from the air. This can cause the powder to clump and resist dissolution. Ensure you are using a fresh, dry powder and minimize its exposure to the atmosphere. Additionally, adequate sonication is crucial to break down small aggregates and achieve a clear solution. If issues persist, gentle warming of the PBS to around 37°C can aid dissolution.

Q2: Can I heat the MMSC solution to dissolve it faster?

A2: Yes, gentle heating can be used to aid dissolution if precipitation or phase separation occurs.[1] However, excessive heat should be avoided as it could potentially degrade the compound. A water bath set to 37-40°C is a safe range. Always monitor the solution and avoid boiling.

Q3: What is the optimal pH for dissolving MMSC in PBS?

A3: While specific data for MMSC is limited, the related compound DL-methionine shows increased solubility in more acidic or basic conditions. Standard PBS has a pH of approximately 7.4. If you are still facing solubility issues, a slight adjustment of the PBS pH might help, but be mindful of how this could affect your downstream experiments, especially in a biological context.

Q4: My MMSC solution was clear but formed a precipitate after being stored at -20°C. What should I do?

A4: Precipitation upon cooling or freezing can occur if the solution is close to its saturation point. Before use, allow the vial to thaw completely at room temperature and then sonicate it for a few minutes to redissolve any precipitate. To avoid this, consider preparing smaller aliquots or making a fresh solution for each experiment.

Q5: Is it necessary to sterile filter the MMSC solution?

A5: For any application involving cell culture or in vivo studies, sterile filtering the final solution through a 0.22 µm filter is a critical step to remove any potential microbial contamination.

MMSC and Cellular Signaling

This compound, particularly its active component S-methylmethionine sulfonium (B1226848) (SMMS), has been shown to influence cellular signaling pathways. Understanding these interactions can provide context for experimental design and data interpretation.

ERK1/2 Signaling Pathway

SMMS has been demonstrated to promote the proliferation and migration of human dermal fibroblasts, which are crucial processes in wound healing. This effect is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.

ERK1_2_Signaling_Pathway cluster_nucleus MMSC DL-Methionine methylsulfonium chloride (SMMS) Receptor Cell Surface Receptor MMSC->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocates to Proliferation Cell Proliferation & Migration Transcription->Proliferation Regulates Gene Expression for

Methionine Metabolism and mTOR/Wnt Signaling

As a methionine derivative, MMSC is closely related to cellular metabolic pathways that are sensed by key regulatory signaling networks, including the mTOR and Wnt/β-catenin pathways. These pathways are central to cell growth, proliferation, and survival.

Methionine_Signaling_Overview Methionine Methionine (and derivatives like MMSC) mTOR mTOR Signaling Methionine->mTOR Influences Wnt Wnt/β-catenin Signaling Methionine->Wnt Influences CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Promotes GeneTranscription Gene Transcription & Cell Fate Wnt->GeneTranscription Regulates

References

Technical Support Center: DL-Methionine Methylsulfonium Chloride (MMSC) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or Vitamin U. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of MMSC in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMSC) and why is its stability in solution a concern?

A1: MMSC is a naturally occurring derivative of the amino acid methionine, found in various plants.[1][2] It is widely researched for its therapeutic properties, including antioxidant, anti-inflammatory, and cytoprotective effects, particularly in protecting the gastric mucosa.[1][3][4] MMSC is chemically unstable in aqueous solutions, especially when exposed to heat or non-optimal pH levels.[5] Its degradation leads to a loss of the active compound, which can compromise experimental results, leading to inaccurate data and loss of biological activity. The primary degradation products are dimethyl sulfide (B99878) (DMS) and homoserine.[5][6]

Q2: What are the primary factors that cause MMSC degradation in solution?

A2: The main factors contributing to the degradation of MMSC in solution are:

  • Temperature: MMSC is a heat-labile compound.[5] Its rate of thermal degradation increases significantly with rising temperature, following first-order kinetics.[5][7] The reaction rate has been observed to double for every 5-6°C increase in temperature.[5]

  • pH: The stability of MMSC is highly pH-dependent. It is particularly unstable in alkaline (basic) conditions, which can be used to intentionally induce its breakdown to dimethyl sulfide for analytical purposes.[6] While studies have been conducted in buffers from pH 4.0 to 8.0, an acidic environment is generally more favorable for stability.[5]

  • Light and Oxygen: While less documented in the search results, general best practices for handling sulfur-containing compounds like MMSC include protection from light and oxygen to prevent photo-oxidation and oxidative degradation. The compound is noted to be hygroscopic and should be protected from light.[8]

  • Storage Duration: The viability of MMSC in solution decreases over time, with storage recommendations suggesting usage within one month at -20°C or six months at -80°C.[3]

Q3: How can I prepare and store MMSC solutions to minimize degradation?

A3: To ensure maximum stability, follow these guidelines:

  • Solvent and pH: Dissolve MMSC in a slightly acidic buffer (e.g., pH 4.0-5.5).[9] If using water, it is recommended to prepare fresh solutions for immediate use.[3]

  • Temperature Control: Perform all dissolution steps at low temperatures (e.g., on ice). Store stock solutions frozen at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon gas) to minimize oxidation.[10]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

  • Sterilization: For cell culture or in vivo use, sterilize the working solution by filtering it through a 0.22 µm filter immediately before use.[3] Do not autoclave, as the heat will cause rapid degradation.

Troubleshooting Guide

Issue: My experiments using an MMSC solution show inconsistent or lower-than-expected biological activity.

Possible Cause Recommended Solution
Degradation due to Improper Storage Temperature The solution was stored at 4°C or room temperature.
Degradation due to Incorrect pH The solution was prepared in a neutral or alkaline buffer (pH > 7), or in unbuffered water that may have a basic pH.
Thermal Degradation during Preparation The solution was heated or sonicated excessively to aid dissolution.
Oxidative or Photo-degradation The solution was stored in a clear vial and exposed to light, or prepared without precautions against dissolved oxygen.
Solution Age The stock solution has been stored beyond its recommended shelf-life (e.g., >1 month at -20°C).

Data Presentation: Factors Influencing MMSC Stability

The following tables summarize the impact of key conditions on MMSC stability based on available literature.

Table 1: Effect of Temperature on MMSC Degradation

TemperatureStability LevelKey FindingsCitation(s)
-80°C High Recommended for long-term storage (up to 6 months).[3]
-20°C Good Suitable for short-term storage (up to 1 month).[3]
4°C / Refrigerator Low Not recommended for storage; use immediately if kept at this temperature.[8][10]
> 80°C Very Low Rapid, first-order thermal degradation occurs. The rate doubles with a 5-6°C increase.[5]

Table 2: Effect of pH on MMSC Degradation in Aqueous Solution

pH RangeStability LevelKey FindingsCitation(s)
Acidic (4.0 - 5.5) Optimal Generally considered the most stable range for MMSC solutions.[5][9]
Neutral (~7.0) Moderate Degradation is more likely to occur compared to acidic conditions.[5]
Alkaline (> 8.0) Very Low Rapidly degrades to form dimethyl sulfide (DMS) and homoserine.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized MMSC Stock Solution (100 mM)

  • Pre-cool Materials: Place a sterile 1.5 M sodium citrate (B86180) buffer (pH 4.5) and a conical tube on ice.

  • Weigh MMSC: In a sterile environment, weigh out 19.97 mg of MMSC powder (MW: 199.7 g/mol ). Note: MMSC is hygroscopic; handle it quickly and in a low-humidity environment.[8]

  • Dissolution: Aseptically transfer the MMSC powder to the pre-cooled conical tube. Add 1.0 mL of the cold citrate buffer to achieve a final concentration of 100 mM.

  • Mixing: Vortex gently for 10-15 seconds, keeping the tube on ice to ensure the compound fully dissolves without heating.

  • Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term use.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for quantifying MMSC to assess its stability over time.

  • Objective: To determine the concentration of MMSC remaining in a solution after incubation under specific conditions (e.g., 37°C for 24 hours).

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase containing a suitable buffer (e.g., 20 mM sodium phosphate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).

    • The mobile phase can be run isocratically (e.g., 100% aqueous buffer) or with a simple gradient with an organic solvent like acetonitrile (B52724) if needed to elute degradation products.[11]

  • Sample Preparation:

    • Prepare MMSC solutions under different test conditions (e.g., different pH, temperature, time points).

    • At each time point, dilute an aliquot of the sample with the mobile phase to a concentration within the linear range of the standard curve.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • Standard Curve Preparation:

    • Prepare a fresh, concentrated stock solution of MMSC in the mobile phase.

    • Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5 mM) by diluting the stock solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to ~210 nm.

    • Inject the standards first, followed by the test samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the MMSC standards against their known concentrations.

    • Use the regression equation from the standard curve to calculate the concentration of MMSC in the test samples.

    • Calculate the percentage of MMSC remaining at each time point relative to the initial concentration (time zero).

Visualizations

MMSC_Stability_Workflow start Start: Stability Experiment prep Prepare MMSC Solution (Acidic Buffer, On Ice) start->prep aliquot Aliquot into T0 Control & Test Samples prep->aliquot store_t0 Store T0 Control Immediately at -80°C aliquot->store_t0 T0 incubate Incubate Test Samples (e.g., 37°C, Light Exposure) aliquot->incubate Test analyze Analyze All Samples (T0, T1, T2) via HPLC store_t0->analyze:w Analyze T0 with Test Samples collect Collect Samples at Time Points (T1, T2...) incubate->collect collect->analyze quantify Quantify Remaining MMSC vs. T0 Control analyze->quantify end End: Determine Degradation Rate quantify->end

Caption: Workflow for assessing MMSC stability under specific experimental conditions.

MMSC_Antioxidant_Pathway mmsc DL-Methionine Methylsulfonium Chloride (MMSC) sam S-Adenosylmethionine (SAM) mmsc->sam Metabolic Conversion protection Cellular Protection mmsc->protection Promotes methyl Methyl Group Donor sam->methyl ros Reactive Oxygen Species (ROS) methyl->ros Neutralizes / Reduces (Antioxidant Effect) cell Cellular Components (Lipids, Proteins, DNA) ros->cell attacks damage Oxidative Damage cell->damage leads to

Caption: Simplified diagram of MMSC's role in antioxidant pathways.

References

Troubleshooting Peak Tailing in HPLC Analysis of S-methylmethionine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of S-methylmethionine (SMM).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the front. An ideal peak should have a Gaussian shape with a tailing factor or asymmetry factor close to 1.0.

Q2: Why is S-methylmethionine prone to peak tailing?

A2: S-methylmethionine is a polar and basic compound due to its positively charged sulfonium (B1226848) group and primary amine. This makes it susceptible to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.

Q3: How does mobile phase pH affect the peak shape of S-methylmethionine?

A3: The mobile phase pH plays a critical role in the analysis of ionizable compounds like SMM. SMM has a carboxylic acid group (acidic pKa ~2.2) and an amino group (basic pKa ~9.4). At a mid-range pH, both the ionized and non-ionized forms can exist, leading to mixed-mode retention and peak broadening or tailing. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the carboxyl group is protonated (neutral) and the amino group is protonated (positively charged), leading to more consistent interactions with the stationary phase and improved peak shape.

Q4: What type of HPLC column is best for S-methylmethionine analysis?

A4: A high-purity, end-capped C18 or C8 column is generally recommended. End-capping minimizes the number of free silanol groups on the silica (B1680970) surface, reducing the chances of secondary interactions with the basic SMM molecule.

Q5: Can my sample preparation method cause peak tailing?

A5: Yes, improper sample preparation can contribute to peak tailing. High concentrations of salts or other matrix components can interfere with the chromatography. It is crucial to use a sample solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Troubleshooting Guide

Issue: Significant peak tailing is observed for the S-methylmethionine peak.

Below is a systematic guide to troubleshoot and resolve peak tailing issues in your SMM analysis.

1. Evaluate the Mobile Phase pH

  • Problem: The mobile phase pH may be inappropriate for S-methylmethionine, leading to mixed ionization states and secondary interactions.

  • Solution:

    • Ensure the mobile phase is buffered and at a low pH, typically between 2.5 and 3.5. This will suppress the ionization of the carboxylic acid group and keep the primary amine protonated, leading to a more uniform interaction with the stationary phase.

    • Use a buffer with adequate capacity, such as a phosphate (B84403) or formate (B1220265) buffer, at a concentration of 10-25 mM.

2. Check for Column Contamination or Degradation

  • Problem: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Solution:

    • Column Wash: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol, followed by a solvent of intermediate polarity like isopropanol, and then re-equilibrate with the mobile phase.

    • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.

    • Column Replacement: If the peak shape does not improve after washing, the column may be permanently damaged and require replacement.

3. Assess for Extra-Column Volume

  • Problem: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and lead to peak tailing.

  • Solution:

    • Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.

    • Ensure all fittings are properly connected and there are no dead volumes.

4. Review Sample Preparation and Injection

  • Problem: The sample matrix or injection solvent may be incompatible with the mobile phase.

  • Solution:

    • Solvent Mismatch: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Sample Overload: Dilute the sample to ensure you are not overloading the column. Mass overload can be a cause of peak tailing.

    • Sample Cleanup: For complex matrices like plant extracts, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of S-methylmethionine. Note that this is a representative example based on the general principles of reversed-phase chromatography for basic compounds.

Mobile Phase pHExpected Predominant Ionic Form of SMMExpected Peak Asymmetry FactorRationale
2.5Cationic (protonated amine, neutral carboxyl)1.0 - 1.2Good peak shape due to suppressed silanol interactions and uniform analyte charge.
4.5Zwitterionic (protonated amine, ionized carboxyl)1.3 - 1.8Increased tailing due to potential mixed-mode interactions and some silanol activity.
6.5Zwitterionic (protonated amine, ionized carboxyl)> 1.8Significant tailing as silanol groups on the silica surface become more deprotonated and interact strongly with the cationic SMM.

Experimental Protocols

Optimized HPLC Method for S-methylmethionine Analysis

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation (for plant extracts):

    • Homogenize 1 g of the plant sample in 10 mL of 0.1 M HCl.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The filtered extract is ready for injection. For high concentrations, dilution with the mobile phase may be necessary.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 with Buffer check_ph->adjust_ph No check_column Is the Column Old or Frequently Used? check_ph->check_column Yes adjust_ph->check_column wash_column Wash Column with Strong and Intermediate Solvents check_column->wash_column Yes replace_column Replace Column and Use a Guard Column check_column->replace_column Consider Replacement check_extra_column Are Tubing/Fittings Minimized and Correct? wash_column->check_extra_column replace_column->check_extra_column fix_tubing Use Shorter, Narrower Tubing and Check Fittings check_extra_column->fix_tubing No check_sample_prep Is Sample Solvent Compatible with Mobile Phase? check_extra_column->check_sample_prep Yes fix_tubing->check_sample_prep adjust_sample Dissolve Sample in Mobile Phase or Reduce Injection Volume check_sample_prep->adjust_sample No good_peak Peak Shape Improved (Asymmetry ≈ 1.0) check_sample_prep->good_peak Yes adjust_sample->good_peak

Caption: Troubleshooting workflow for addressing peak tailing in S-methylmethionine HPLC analysis.

SMM_Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Si-OH Si-OH Si-O- Si-O⁻ C18 C18 Chains p1 p2 SMM SMM (Positively Charged) SMM->Si-O- Secondary Ionic Interaction (Causes Tailing) SMM->C18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Interaction of S-methylmethionine with a C18 stationary phase leading to peak tailing.

Potential interference of DL-Methionine methylsulfonium chloride in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMSC) and why might it interfere with my biochemical assays?

A1: this compound (MMSC) is a derivative of the amino acid methionine.[1][2][3] Due to its chemical structure, which includes a positively charged sulfur atom and methyl groups, MMSC is an active participant in one-carbon metabolism and possesses antioxidant properties.[4] These inherent characteristics can lead to unforeseen interactions with assay reagents, potentially causing inaccurate results.

Q2: I'm observing unexpectedly high cell viability in my MTT assay when treating cells with MMSC. Is this a real effect?

A2: Not necessarily. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[5][6][7] Compounds with antioxidant or reducing properties can directly reduce MTT to formazan, independent of cellular activity.[8][9] This leads to a false-positive signal, making it appear as though cell viability has increased.

Q3: Can MMSC interfere with assays that measure glutathione (B108866) (GSH) levels?

A3: Yes, interference is possible. Many common glutathione assays utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the thiol group of GSH to produce a colored product.[10][11][12] As a sulfur-containing compound, MMSC or its metabolites could potentially interact with DTNB, leading to inaccurate measurements of glutathione.

Q4: How can I confirm if MMSC is interfering with my assay?

A4: A crucial troubleshooting step is to run a cell-free control. This involves preparing wells with your assay medium and the same concentrations of MMSC used in your experiment, but without any cells. If you observe a signal change (e.g., color development in the MTT assay) in these cell-free wells, it strongly indicates direct interference from MMSC.

Troubleshooting Guides

Issue 1: Unexpectedly High Readings in MTT or Similar Tetrazolium-Based Viability Assays

Symptoms:

  • Dose-dependent increase in absorbance at 570 nm that does not correlate with cell morphology or other viability markers.

  • Higher than expected cell viability, or even readings above 100% viability compared to untreated controls.

  • Color development in cell-free wells containing MMSC and the MTT reagent.

Potential Cause: MMSC, due to its antioxidant properties, may be directly reducing the tetrazolium salt to formazan, leading to a false-positive signal.

Troubleshooting Workflow:

MTT_Troubleshooting start High MTT Reading with MMSC Treatment cell_free_control Run Cell-Free Control: Media + MMSC + MTT Reagent start->cell_free_control color_change Color Change Observed? cell_free_control->color_change interference_confirmed Interference Confirmed color_change->interference_confirmed Yes no_interference No Interference. Consider other factors (e.g., true proliferative effect). color_change->no_interference No solution1 Solution 1: Modify Protocol (Wash cells before adding MTT) interference_confirmed->solution1 solution2 Solution 2: Use Alternative Assay (e.g., SRB, LDH, or Cell Counting) interference_confirmed->solution2

Caption: Troubleshooting workflow for MMSC interference in MTT assays.

Solutions:

  • Modify the Assay Protocol: Before adding the MTT reagent, remove the medium containing MMSC and wash the cells with phosphate-buffered saline (PBS). Then, add fresh medium without MMSC, followed by the MTT reagent. This minimizes the direct interaction between MMSC and MTT.

  • Use an Alternative Viability Assay: Consider using an assay that does not rely on cellular reduction.

    • Sulforhodamine B (SRB) assay: Measures total protein content.

    • Lactate dehydrogenase (LDH) assay: Measures membrane integrity by quantifying LDH release from damaged cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.

Illustrative Data on Antioxidant Interference in MTT Assay (Cell-Free System):

Compound (at 100 µM)Absorbance at 570 nm (Mean ± SD)% Increase vs. Control
Control (Media + MTT)0.05 ± 0.010%
Ascorbic Acid (Antioxidant)0.45 ± 0.03800%
MMSC (Hypothetical) 0.25 ± 0.02 400%
N-acetylcysteine (Thiol)0.60 ± 0.041100%

Note: The data for MMSC is hypothetical and for illustrative purposes to show potential interference patterns similar to other antioxidants. Actual results may vary.

Issue 2: Inaccurate Results in Glutathione (GSH) Assays Using Ellman's Reagent (DTNB)

Symptoms:

  • Inconsistent or non-reproducible glutathione levels in MMSC-treated samples.

  • Higher or lower than expected GSH values that do not align with other markers of oxidative stress.

Potential Cause: The sulfur atom in MMSC or its cellular metabolites might react with DTNB, either directly or by interfering with the recycling of GSSG by glutathione reductase, leading to inaccurate quantification of GSH.

Troubleshooting Workflow:

GSH_Troubleshooting start Inaccurate GSH Results with MMSC Treatment cell_free_control Run Cell-Free Control: Buffer + MMSC + DTNB start->cell_free_control signal_change Signal Change Observed? cell_free_control->signal_change interference_confirmed Interference Confirmed signal_change->interference_confirmed Yes no_interference No Direct Interference. Consider indirect effects on GSH metabolism. signal_change->no_interference No solution1 Solution 1: Sample Deproteinization and Solid Phase Extraction interference_confirmed->solution1 solution2 Solution 2: Use Alternative Method (e.g., HPLC-based) interference_confirmed->solution2

Caption: Troubleshooting workflow for MMSC interference in GSH assays.

Solutions:

  • Sample Preparation: Before performing the assay, it's crucial to deproteinize your sample, for instance, using 5% 5-sulfosalicylic acid (SSA). This can help precipitate proteins and may reduce some interfering substances.

  • Use an Alternative Quantification Method: For more accurate results in the presence of potentially interfering compounds, consider methods with higher specificity.

    • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can separate GSH from other thiol-containing compounds, providing a more accurate quantification.

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the absolute quantification of GSH and its oxidized form (GSSG).[13][14]

Illustrative Data on Interference in DTNB-Based Glutathione Assay (Cell-Free System):

Compound (at 100 µM)Apparent GSH Concentration (µM) (Mean ± SD)
Buffer + DTNB0.5 ± 0.2
Cysteine (Thiol)95.8 ± 4.5
MMSC (Hypothetical) 8.2 ± 1.1
Dithiothreitol (DTT)195.2 ± 8.7

Note: The data for MMSC is hypothetical and for illustrative purposes to show potential interference patterns of sulfur-containing compounds. Actual results may vary.

Experimental Protocols

Protocol 1: Modified MTT Assay to Minimize Interference
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of MMSC and appropriate controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Washing Step (Crucial for reducing interference):

    • Carefully aspirate the medium containing MMSC from each well.

    • Gently wash the cells twice with 100 µL of sterile PBS, being careful not to detach the cells.

  • MTT Incubation: Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[15][16]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

  • Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Glutathione Assay Using Ellman's Reagent
  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable buffer and deproteinize the lysate with 5% SSA.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Assay Procedure:

    • In a 96-well plate, add your deproteinized sample.

    • Add the reaction buffer, which typically contains glutathione reductase and NADPH.

    • Initiate the reaction by adding 50 µL of DTNB solution.

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of color change is proportional to the total glutathione concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of GSH to accurately quantify the amount in your samples.

Signaling Pathway Context

MMSC is a key component of the one-carbon metabolism pathway, which is fundamental for numerous cellular processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and the production of glutathione (GSH), a major cellular antioxidant. Understanding this context is vital, as MMSC can influence these pathways, which may have real biological effects in addition to potential assay interference.

One_Carbon_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT MMSC DL-Methionine methylsulfonium chloride (MMSC) MMSC->Methionine HMT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH

Caption: Simplified one-carbon metabolism pathway showing the position of MMSC.

References

Adjusting pH for optimal activity of DL-Methionine methylsulfonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of DL-Methionine methylsulfonium chloride (MMSC), with a specific focus on adjusting pH for maximal activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: this compound is highly soluble in aqueous solutions. While it dissolves readily in water and phosphate-buffered saline (PBS), its precursor, DL-methionine, exhibits increased solubility in both acidic and basic conditions. For most applications, dissolving MMSC in a buffer solution within a pH range of 4.0 to 6.0 is recommended to maintain stability.

Q2: How does pH affect the stability of MMSC in solution?

A2: The stability of MMSC is pH-dependent. Studies on the related compound, methionine, indicate that its oxidation to methionine sulfoxide, a common degradation pathway, occurs at a maximal rate around pH 6-7. To minimize degradation, it is advisable to prepare fresh solutions and avoid prolonged storage, especially in neutral to slightly alkaline conditions. For long-term storage, it is best to store MMSC as a dry powder at -20°C or -80°C.

Q3: What is the recommended pH for in vitro cell culture experiments using MMSC?

A3: The optimal pH for cell culture experiments will depend on the specific cell line and the endpoint being measured. Most mammalian cell lines are cultured in media buffered to a pH of 7.2-7.4. However, given the stability profile of MMSC, it is crucial to minimize the time the compound spends in the culture medium before and during the experiment. Consider preparing a concentrated stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) and diluting it into the culture medium immediately before treating the cells.

Q4: For gastric protection studies, what pH should be considered?

A4: MMSC is known for its gastroprotective effects, which are relevant in the highly acidic environment of the stomach (pH 1.5-3.5). Therefore, for studies mimicking gastric conditions, a low pH is physiologically relevant and MMSC is expected to be active under these conditions.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of MMSC in our experiments.
  • Possible Cause: Degradation of MMSC due to suboptimal pH and/or prolonged storage of solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare MMSC solutions fresh for each experiment.

    • pH of Stock Solution: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) to enhance stability.

    • pH of Working Solution: When diluting the stock solution into your experimental buffer or media, ensure the final pH is suitable for your assay and minimize the incubation time at neutral or alkaline pH.

    • Storage: If short-term storage of a solution is necessary, store it at 4°C and use it within 24 hours. For longer-term storage, aliquot and freeze at -80°C.

Problem 2: Precipitation observed when adding MMSC to the cell culture medium.
  • Possible Cause: The concentration of MMSC in the final medium exceeds its solubility at the specific pH and temperature of the culture medium.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of MMSC is within its solubility limit in your specific medium.

    • Pre-warm Medium: Gently pre-warm the culture medium to 37°C before adding the MMSC stock solution.

    • Serial Dilution: Instead of adding a large volume of concentrated stock, perform serial dilutions to reach the final desired concentration.

    • Gentle Mixing: Mix the solution gently by swirling or inverting the tube after adding MMSC.

Problem 3: Variability in antioxidant activity assays.
  • Possible Cause: The pH of the reaction buffer can significantly influence the results of antioxidant assays like the DPPH assay.

  • Troubleshooting Steps:

    • Standardize Buffer pH: Use a consistent and well-defined buffer system for all antioxidant assays. The antioxidant activity of some compounds is known to be higher in less acidic media.

    • pH Measurement: Accurately measure and record the pH of the reaction mixture for each experiment.

    • Control Experiments: Include appropriate controls to assess the effect of the buffer pH on the assay itself.

Data Presentation

Table 1: pH-Dependent Solubility of DL-Methionine

pH ConditionSolubility of DL-Methionine
AcidicIncreased
NeutralBaseline Solubility
BasicIncreased

Note: This table is based on the general solubility behavior of the related compound DL-methionine and serves as a guideline for MMSC.

Table 2: pH Influence on Methionine Stability

pH RangeStability ConcernRecommendation
< 6.0Generally more stablePrepare stock solutions in this range.
6.0 - 7.0Increased rate of oxidation to methionine sulfoxideMinimize exposure time in this pH range.
> 7.0Potential for increased degradationPrepare fresh and use immediately.

Experimental Protocols

Protocol 1: Preparation of a Standardized MMSC Stock Solution
  • Materials:

    • This compound (MMSC) powder

    • Sterile, nuclease-free water

    • Sterile 0.1 M Citrate (B86180) Buffer (pH 5.0)

    • Sterile microcentrifuge tubes

    • Calibrated pH meter

  • Procedure:

    • Weigh the desired amount of MMSC powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile 0.1 M Citrate Buffer (pH 5.0) to dissolve the powder.

    • Vortex briefly until the powder is completely dissolved.

    • Adjust the volume to the final desired concentration with the citrate buffer.

    • Verify the final pH of the stock solution using a calibrated pH meter.

    • For immediate use, store at 4°C. For long-term storage, aliquot into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing the Antioxidant Activity of MMSC using the DPPH Assay at Different pH values
  • Materials:

    • MMSC stock solution (prepared as in Protocol 1)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of MMSC dilutions in each of the different pH buffers.

    • In a 96-well plate, add 50 µL of each MMSC dilution.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration and pH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis MMSC_powder MMSC Powder Stock_sol Prepare MMSC Stock Solution (pH 5.0) MMSC_powder->Stock_sol Buffer_prep Prepare Buffers (pH 4, 5, 6, 7, 8) Dilutions Prepare MMSC Dilutions in Different pH Buffers Buffer_prep->Dilutions Stock_sol->Dilutions Plate_setup Add MMSC & DPPH to 96-well Plate Dilutions->Plate_setup Incubation Incubate in Dark (30 min, RT) Plate_setup->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation Comparison Compare Activity across pH values Calculation->Comparison

Caption: Experimental workflow for assessing the pH-dependent antioxidant activity of MMSC.

signaling_pathway MMSC DL-Methionine methylsulfonium chloride Unknown_Receptor Unknown Receptor/ Membrane Interaction MMSC->Unknown_Receptor Cell_Membrane ERK12 ERK1/2 Unknown_Receptor->ERK12 Activation Mucin_Secretion Increased Mucin Secretion Unknown_Receptor->Mucin_Secretion Non-cAMP/Ca2+ mediated Migration_Proliferation Increased Cell Migration & Proliferation ERK12->Migration_Proliferation Gastric_Protection Gastric Mucosal Protection Migration_Proliferation->Gastric_Protection Mucin_Secretion->Gastric_Protection

Caption: Postulated signaling pathway for MMSC-mediated cellular effects.

Technical Support Center: Handling the Hygroscopic Nature of DL-Methionine Methylsulfonium Chloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of DL-Methionine methylsulfonium chloride (MMSC) powder. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is hygroscopic, which means it readily attracts and absorbs moisture from the surrounding atmosphere.[1] This can lead to changes in its physical and chemical properties, such as clumping, inaccuracies in weighing, and potential degradation.

Q2: How should I store this compound powder to minimize moisture absorption?

A2: To maintain its integrity, the powder should be stored in a cool, dry place, protected from light.[1] The ideal storage conditions are in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[1] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month in a sealed container, away from moisture.[2]

Q3: My powder has formed clumps. Can I still use it?

A3: Clumping is a common issue with hygroscopic powders and indicates moisture absorption. For qualitative experiments where high precision is not critical, the clumped powder may still be usable. However, for quantitative analyses, the presence of absorbed water will lead to inaccurate mass measurements. It is highly recommended to dry the powder before use in such cases. For troubleshooting clumped powder, refer to the troubleshooting guide below.

Q4: How can I accurately weigh a hygroscopic powder like this compound?

A4: Accurate weighing requires minimizing exposure to atmospheric moisture. This can be achieved by working quickly, using a glove box with a controlled low-humidity atmosphere, or by using a weighing vessel with a narrow opening. For detailed steps, please refer to the Experimental Protocols section.

Q5: What are the signs of degradation in this compound powder?

A5: Besides clumping, signs of degradation can include a change in color from white or off-white to yellow, or a noticeable change in odor. If you suspect degradation, it is best to use a fresh batch of the compound for your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound powder.

Issue 1: The powder has become a solid mass or is severely clumped.
  • Possible Cause: Prolonged or significant exposure to humidity.

  • Solution:

    • Assessment: Visually inspect the powder. If it has completely solidified or appears discolored, it is likely significantly hydrated and potentially degraded. In this case, it is recommended to discard the powder and use a fresh, properly stored batch.

    • Drying: If the powder is clumped but not a solid mass, it may be possible to salvage it by drying. Spread the powder in a thin layer in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and apply a vacuum. Dry until a constant weight is achieved. Note that this may not be suitable for all applications, as thermal degradation can occur if heat is applied.

    • Quantification of Water Content: After drying, it is crucial to determine the residual water content using a method like Karl Fischer titration to ensure its suitability for your experiment.

Issue 2: Inconsistent results in quantitative assays.
  • Possible Cause: Inaccurate weighing due to moisture absorption during sample preparation.

  • Solution:

    • Review Weighing Technique: Ensure that you are following the recommended protocol for weighing hygroscopic substances (see Experimental Protocols). Minimize the time the container is open and the powder is exposed to the air.

    • Control Environment: If possible, perform all weighing and initial dissolution steps inside a glove box with controlled low humidity.

    • Use a Dry Inert Gas: When not in a glove box, flushing the weighing container and the headspace of the stock bottle with a dry inert gas like argon or nitrogen can help displace moist air.

Issue 3: Difficulty in dissolving the powder.
  • Possible Cause: The powder may have formed aggregates due to moisture that are difficult to break down.

  • Solution:

    • Mechanical Agitation: Use a vortex mixer or sonication to aid in the dissolution process.

    • Gentle Heating: If the compound is stable at elevated temperatures, gentle warming of the solvent may help. Always check the compound's stability information before applying heat.

    • Fresh Sample: If dissolution issues persist, it is best to start with a fresh, dry sample of the powder.

Data Presentation

Hygroscopicity CategoryWeight Gain (% w/w) after 24h at 25°C and 80% RHTypical Observations
Non-hygroscopic< 0.2%Powder remains free-flowing.
Slightly hygroscopic≥ 0.2% and < 2%Minor clumping may be observed.
Moderately hygroscopic≥ 2% and < 15%Significant clumping and caking.
Very hygroscopic≥ 15%Powder may become a paste or deliquesce (dissolve in absorbed water).

Experimental Protocols

Protocol 1: Accurate Weighing of this compound Powder

Objective: To accurately weigh a predetermined mass of hygroscopic MMSC powder while minimizing moisture absorption.

Materials:

  • This compound powder

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance (preferably with a draft shield)

  • Optional: Glove box with controlled humidity, desiccator, inert gas (argon or nitrogen) with a regulator and tubing.

Procedure:

  • Preparation:

    • Allow the sealed container of MMSC to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Ensure the analytical balance is clean, calibrated, and level.

  • Weighing (Standard Benchtop):

    • Tare the weighing paper or boat on the analytical balance.

    • Briefly open the MMSC container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the weighing vessel.

    • Immediately and securely reseal the MMSC container.

    • Close the draft shield of the balance and record the stable weight.

    • Work efficiently to minimize the time the powder is exposed to the atmosphere.

  • Weighing (Enhanced Protection - Glove Box):

    • Place the sealed MMSC container, spatula, and weighing vessel inside the glove box.

    • Ensure the glove box atmosphere is maintained at a low relative humidity (e.g., <10% RH).

    • Perform the taring and weighing steps as described above within the controlled environment of the glove box.

  • Post-Weighing:

    • Proceed immediately to the dissolution step to minimize further moisture absorption.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of MMSC of a known concentration.

Materials:

  • Accurately weighed MMSC powder

  • Volumetric flask of the desired volume

  • Appropriate solvent (e.g., deionized water, buffer)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of MMSC powder following Protocol 1.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to prevent loss of material.

  • Initial Dissolution: Add a portion of the solvent (approximately 50-70% of the final volume) to the volumetric flask.

  • Mixing: Cap the flask and mix thoroughly. Use a vortex mixer or sonicator to ensure complete dissolution. If necessary, a magnetic stir bar can be used.

  • Final Volume: Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.

  • Storage: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature (-20°C or -80°C).[2]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Clumped Powder

Troubleshooting_Clumped_Powder Troubleshooting Workflow for Clumped MMSC Powder start Clumped MMSC Powder Observed assess Assess Severity of Clumping start->assess is_qualitative Is the experiment qualitative? assess->is_qualitative Minor Clumping severe_clumping Severe Clumping / Solid Mass assess->severe_clumping Severe Clumping is_quantitative Is the experiment quantitative? is_qualitative->is_quantitative No use_as_is Proceed with caution, note observation is_qualitative->use_as_is Yes dry_powder Dry powder in vacuum desiccator is_quantitative->dry_powder Yes karl_fischer Determine water content (Karl Fischer titration) dry_powder->karl_fischer check_spec Does it meet experimental requirements? karl_fischer->check_spec proceed Proceed with experiment check_spec->proceed Yes discard Discard and use fresh batch check_spec->discard No severe_clumping->discard Storage_Handling_Workflow Recommended Storage and Handling of MMSC receive Receive MMSC Powder store Store in tightly sealed container in refrigerator (2-8°C) under inert atmosphere receive->store prepare_use Prepare for Use store->prepare_use equilibrate Equilibrate container to room temperature before opening prepare_use->equilibrate weigh Weigh quickly in a controlled environment (e.g., glove box) equilibrate->weigh dissolve Immediately dissolve in solvent weigh->dissolve reseal Tightly reseal container, flush with inert gas weigh->reseal return_storage Return to proper storage conditions dissolve->return_storage After use reseal->return_storage Gastric_Protection Gastric Mucosal Protection by Sulfhydryl Compounds cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa Damaging_Agents Damaging Agents (e.g., Ethanol, NSAIDs) Free_Radicals Reactive Oxygen Species (Free Radicals) Damaging_Agents->Free_Radicals Induces MMSC DL-Methionine methylsulfonium chloride (Sulfhydryl Donor) NPSH Increase in Non-Protein Sulfhydryls (NPSH) (e.g., Glutathione) MMSC->NPSH Contributes to NPSH->Free_Radicals Scavenges Mucus_Bicarb Mucus-Bicarbonate Barrier NPSH->Mucus_Bicarb Strengthens Blood_Flow Maintained Mucosal Blood Flow NPSH->Blood_Flow Maintains Cell_Integrity Epithelial Cell Integrity Mucus_Bicarb->Cell_Integrity Protects Blood_Flow->Cell_Integrity Nourishes Protection Gastric Mucosal Protection Cell_Integrity->Protection

References

Technical Support Center: Ensuring Consistent Results in Experiments with Vitamin U (S-Methylmethionine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin U (S-Methylmethionine, SMM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Vitamin U and why is it not considered a true vitamin?

A1: Vitamin U is the common name for S-Methylmethionine (SMM), a derivative of the amino acid methionine.[1][2] It was first identified in cabbage juice in the 1950s and named "U" for its potential to help with ulcers.[3][4][5] Despite its name, it is not classified as a true vitamin because it is not an essential nutrient that the body cannot synthesize and must obtain from the diet for normal physiological function.

Q2: What are the primary known biological activities of Vitamin U?

A2: Vitamin U is primarily recognized for its gastroprotective effects, including its ability to stimulate the production of gastric mucus, which forms a protective layer in the stomach.[3][4][6] It also exhibits antioxidant and anti-inflammatory properties.[1][7][8] Additionally, as a methyl donor, it plays a role in various metabolic reactions.[9][10]

Q3: What are the common sources of Vitamin U for experimental use?

A3: Vitamin U is naturally found in cruciferous vegetables like cabbage, broccoli, and kale.[1] For experimental purposes, it is typically obtained as a synthetic compound, S-Methylmethionine Sulfonium Chloride, from chemical suppliers.[3][4]

Q4: What are the key stability concerns when working with Vitamin U?

A4: S-Methylmethionine can be unstable, particularly in aqueous solutions at room temperature. Degradation can lead to the formation of dimethyl sulfide, which has an unpleasant odor.[7] It is recommended to prepare solutions fresh and store them under appropriate conditions to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Vitamin U.

Inconsistent In Vitro Results (e.g., Cell Proliferation Assays)
Problem Potential Cause Troubleshooting Steps
High variability in cell viability/proliferation assays (e.g., MTT, XTT).[11][12][13] 1. Inconsistent Vitamin U Activity: Degradation of Vitamin U in the culture medium.- Prepare fresh Vitamin U stock solutions for each experiment in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize. - Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Minimize the time the Vitamin U-containing medium is at 37°C before and during the experiment.
2. Assay Interference: The metabolic nature of some assays (like MTT) can be influenced by the compound, leading to results that don't correlate with actual cell numbers.[11][14]- Use a DNA-based proliferation assay (e.g., CyQUANT, PicoGreen) that measures DNA content as an alternative or confirmatory method. - Perform a direct cell count using a hemocytometer or an automated cell counter. - Ensure optimal and consistent cell seeding density across all wells.[15]
3. Cell Line Sensitivity: Different cell lines may have varying responses to Vitamin U.- Perform dose-response experiments to determine the optimal concentration for your specific cell line. - Ensure the health and low passage number of the cell line being used.
Issues with In Vivo Experiments (Rodent Models)
Problem Potential Cause Troubleshooting Steps
Lack of expected therapeutic effect in gastrointestinal models. 1. Inadequate Dosing or Bioavailability: The administered dose may be too low, or the compound may not be reaching the target tissue effectively.- Review literature for effective dose ranges in similar studies. - Consider the route of administration (e.g., oral gavage, intraperitoneal injection) and its impact on bioavailability. - Ensure proper formulation of the dosing solution to maintain Vitamin U stability.
2. Animal Stress and Variability: Stress from handling and environmental factors can influence gastrointestinal function and experimental outcomes.[16][17][18]- Ensure proper acclimatization of animals before the start of the experiment. - Standardize handling procedures and minimize environmental stressors (noise, light changes). - Randomize animals into treatment groups to account for individual variations.
3. Diet and Microbiome Interactions: The composition of the animal's diet and their gut microbiome can influence the metabolism and effects of Vitamin U.- Use a standardized diet for all experimental groups. - Be aware that dietary components can interact with the compound and affect the gut microbiome.
Challenges in Analytical Quantification (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing, fronting) or resolution in HPLC analysis.[19][20][21][22] 1. Suboptimal Mobile Phase: Incorrect pH or buffer concentration can affect the ionization and retention of S-Methylmethionine.- Optimize the mobile phase pH to ensure consistent ionization of the analyte. - Adjust the buffer concentration to improve peak shape. - Ensure the mobile phase is properly degassed to prevent air bubbles.
2. Column Issues: Degradation of the stationary phase or contamination of the column.- Use a guard column to protect the analytical column from contaminants in the sample matrix. - Flush the column with a strong solvent to remove any adsorbed impurities. - If the problem persists, replace the column with a new one of the same type.
3. Sample Preparation: Incomplete extraction or presence of interfering substances in the sample matrix.- Optimize the sample preparation protocol to ensure complete extraction and removal of interfering compounds. - Use a suitable internal standard to correct for variations in sample preparation and injection volume.

Experimental Protocols

Preparation of Vitamin U Stock Solution for Cell Culture

Objective: To prepare a sterile, stable stock solution of S-Methylmethionine (Vitamin U) for use in in vitro experiments.

Materials:

  • S-Methylmethionine Sulfonium Chloride (powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of S-Methylmethionine Sulfonium Chloride powder.

  • Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (within a week), storage at 4°C is acceptable, but fresh preparation is always recommended for optimal activity.[23][24]

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To assess the free radical scavenging activity of Vitamin U using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • Vitamin U (S-Methylmethionine) solution of known concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the Vitamin U solution in methanol.

  • In a 96-well plate, add a specific volume (e.g., 100 µL) of each Vitamin U dilution to separate wells.

  • Add the same volume of the positive control (e.g., ascorbic acid) dilutions to other wells.

  • For the blank, add 100 µL of methanol.

  • To each well, add a specific volume (e.g., 100 µL) of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DP.ph solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of inhibition against the concentration of Vitamin U to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

In Vivo Gastroprotective Study in a Rodent Model (Ethanol-Induced Gastric Ulcer)

Objective: To evaluate the protective effect of Vitamin U against ethanol-induced gastric ulcers in rats or mice.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Vitamin U (S-Methylmethionine)

  • Vehicle (e.g., distilled water or saline)

  • Absolute ethanol (B145695)

  • Proton pump inhibitor (e.g., omeprazole) as a positive control

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[16][17][18]

  • Fast the animals for 24 hours before the experiment, with free access to water.

  • Divide the animals into the following groups (n=6-8 per group):

    • Normal Control: Receive vehicle only.

    • Disease Control: Receive vehicle followed by ethanol.

    • Positive Control: Receive omeprazole (B731) (e.g., 20 mg/kg, p.o.) followed by ethanol.

    • Test Groups: Receive different doses of Vitamin U (e.g., 50, 100, 200 mg/kg, p.o.) followed by ethanol.

  • Administer the respective treatments (vehicle, omeprazole, or Vitamin U) by oral gavage.

  • One hour after treatment, administer absolute ethanol (e.g., 1 mL/200g body weight for rats) by oral gavage to all groups except the normal control group to induce gastric ulcers.

  • One hour after ethanol administration, euthanize the animals by a humane method.

  • Immediately dissect the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers. The ulcer index can be scored based on the number and severity of lesions.

  • Calculate the percentage of ulcer inhibition for the treated groups compared to the disease control group.

  • Tissues can be collected for histological examination and biochemical analysis (e.g., measurement of mucus production, antioxidant enzyme levels).

Signaling Pathways and Experimental Workflows

Vitamin U's Potential Mechanism of Action in Gastroprotection

G cluster_0 Vitamin U (S-Methylmethionine) cluster_1 Gastric Mucosal Cell Vitamin U Vitamin U Mucin Production Mucin Production Vitamin U->Mucin Production Antioxidant Defense Antioxidant Defense Vitamin U->Antioxidant Defense Anti-inflammatory Effects Anti-inflammatory Effects Vitamin U->Anti-inflammatory Effects Cell Proliferation & Repair Cell Proliferation & Repair Vitamin U->Cell Proliferation & Repair Gastric Protection Gastric Protection Mucin Production->Gastric Protection Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Defense->Reduced Oxidative Stress Reduced Inflammation Reduced Inflammation Anti-inflammatory Effects->Reduced Inflammation Tissue Regeneration Tissue Regeneration Cell Proliferation & Repair->Tissue Regeneration

Caption: Potential gastroprotective mechanisms of Vitamin U.

Experimental Workflow for In Vitro Cell Proliferation Assay

G Start Start Seed Cells Seed Cells in 96-well plate Start->Seed Cells Incubate Incubate for 24h Seed Cells->Incubate Treat Treat with Vitamin U (and controls) Incubate->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Assay Perform Proliferation Assay (e.g., DNA-based) Incubate_2->Assay Measure Measure Signal Assay->Measure Analyze Analyze Data (Calculate % Proliferation) Measure->Analyze End End Analyze->End

Caption: Workflow for cell proliferation experiments.

Logical Relationship in Troubleshooting Inconsistent Results

G Inconsistent Results Inconsistent Results Check Compound Stability Is the Vitamin U solution fresh? Inconsistent Results->Check Compound Stability Review Assay Method Is the assay method appropriate? Inconsistent Results->Review Assay Method Evaluate Cell Health Are the cells healthy and consistent? Inconsistent Results->Evaluate Cell Health Standardize Protocol Standardize Protocol Check Compound Stability->Standardize Protocol Yes Prepare Fresh Solution Prepare Fresh Solution Check Compound Stability->Prepare Fresh Solution No Review Assay Method->Standardize Protocol Yes Select Alternative Assay Select Alternative Assay Review Assay Method->Select Alternative Assay No Evaluate Cell Health->Standardize Protocol Yes Use New Cell Stock Use New Cell Stock Evaluate Cell Health->Use New Cell Stock No Prepare Fresh Solution->Standardize Protocol Select Alternative Assay->Standardize Protocol Use New Cell Stock->Standardize Protocol

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

The Protective Effects of Vitamin U and Betaine on the Liver: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the experimental evidence supporting the hepatoprotective roles of S-Methylmethionine (Vitamin U) and Betaine (B1666868), offering a comparative guide for researchers and drug development professionals.

In the ongoing search for effective therapeutic agents for liver diseases, two naturally occurring compounds, S-Methylmethionine (commonly known as Vitamin U) and Betaine (trimethylglycine), have emerged as promising candidates for liver protection. While both are involved in the crucial methionine metabolic pathway, their efficacy and mechanisms of action in mitigating liver injury warrant a detailed comparison. This guide provides an objective analysis of their performance in preclinical studies, supported by experimental data and detailed methodologies.

At a Glance: Vitamin U vs. Betaine in Liver Protection

FeatureVitamin U (S-Methylmethionine)Betaine (Trimethylglycine)
Primary Indication in Studies Drug-induced liver injury (e.g., from valproic acid, D-galactosamine).[1][2]Alcoholic and Non-Alcoholic Fatty Liver Disease (NAFLD/AFLD).[3][4]
Primary Mechanism Potent antioxidant, enhances enzymatic antioxidant systems (e.g., GSH, SOD, CAT).[5][6][7][8]Methyl donor, restores S-adenosylmethionine (SAMe) levels, influences lipid metabolism and inflammatory pathways.[9][10]
Key Molecular Actions Scavenges free radicals, reduces lipid peroxidation, supports glutathione (B108866) production.[1][11]Donates a methyl group to homocysteine, restoring the SAMe/S-adenosylhomocysteine (SAH) ratio, modulates AMPK and other signaling pathways.[12]

Quantitative Efficacy in Preclinical Models

The following tables summarize the quantitative data from key experimental studies, showcasing the impact of Vitamin U and Betaine on markers of liver injury.

Table 1: Efficacy of Vitamin U in Drug-Induced Liver Injury (Valproic Acid Model)

Data from a study on female Sprague Dawley rats treated for 15 days.[1]

ParameterControlValproic Acid (500 mg/kg)Valproic Acid + Vitamin U (50 mg/kg)
ALT (Alanine Aminotransferase) Data not providedIncreasedReversed the increase
AST (Aspartate Aminotransferase) Data not providedIncreasedReversed the increase
Glutathione (GSH) Data not providedDecreasedReversed the decrease
Lipid Peroxidation Data not providedIncreasedReversed the increase
Table 2: Efficacy of Betaine in an Acute Alcoholic Liver Injury Model

Data from a study on male C57Bl/6 mice after an ethanol (B145695) binge.[9][10][13]

ParameterControlEthanol Binge (6 g/kg)Ethanol Binge + Betaine (4 g/kg)
ALT (Alanine Aminotransferase) ~50 U/L~125 U/LAttenuated the increase
AST (Aspartate Aminotransferase) ~100 U/L~250 U/LAttenuated the increase
Liver Triglycerides ~10 mg/g liver>30 mg/g liverAttenuated the increase
SAM:SAH Ratio ~2.0~1.0Normalized the ratio

Deep Dive: Experimental Protocols

Vitamin U in Valproic Acid-Induced Liver Injury

Objective: To investigate the protective effects of Vitamin U against liver damage caused by the antiepileptic drug valproic acid.[1]

Animal Model: Female Sprague Dawley rats.[1]

Experimental Groups:

  • Control: Received no treatment.

  • Vitamin U: Administered Vitamin U (50 mg/kg/day) by gavage for 15 days.

  • Valproic Acid (VPA): Administered VPA (500 mg/kg/day) intraperitoneally for 15 days.[1]

  • VPA + Vitamin U: Received both VPA and Vitamin U at the same doses and duration.[1]

Key Assessments:

  • Liver function tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in liver homogenates.[1]

  • Oxidative stress markers: Glutathione (GSH) levels and lipid peroxidation in liver homogenates.[1]

  • Histopathological examination of liver tissue.

Betaine in Acute Alcohol-Induced Liver Injury

Objective: To determine if betaine administration can prevent or attenuate acute liver damage from binge alcohol consumption.[9][10]

Animal Model: Male C57Bl/6 mice.[9][10]

Experimental Groups:

  • Control: Gavaged with saline.

  • Ethanol: Gavaged twice with ethanol (6 g/kg BW) 12 hours apart.[9][10]

  • Ethanol + Betaine: Gavaged with betaine (4 g/kg BW) either 2 hours before or simultaneously with the ethanol gavages.[9][10]

Key Assessments:

  • Serum ALT and AST levels.[10]

  • Hepatic triglyceride content.[9]

  • Hepatic S-adenosylmethionine (SAMe) and S-adenosylhomocysteine (SAH) levels to determine the SAM:SAH ratio.[9]

  • Histopathological analysis of liver tissue for steatosis.[10]

Mechanistic Insights: Signaling Pathways

Vitamin U: Bolstering Antioxidant Defenses

The primary hepatoprotective mechanism of Vitamin U appears to be its ability to enhance the endogenous antioxidant defense system. It directly scavenges reactive oxygen species and supports the activity of key antioxidant enzymes.

VitaminU_Pathway Toxin Hepatotoxin (e.g., Valproic Acid) ROS Increased ROS (Oxidative Stress) Toxin->ROS Damage Liver Cell Damage (Hepatotoxicity) ROS->Damage VitU Vitamin U (S-Methylmethionine) AntioxidantEnzymes Enhanced Antioxidant Enzymes (SOD, CAT, GPx) VitU->AntioxidantEnzymes supports GSH Increased Glutathione (GSH) VitU->GSH promotes synthesis AntioxidantEnzymes->ROS neutralizes GSH->ROS neutralizes

Caption: Vitamin U's protective mechanism against drug-induced liver injury.

Betaine: A Key Player in Methionine Metabolism

Betaine's hepatoprotective effects are largely attributed to its role as a methyl donor in the methionine cycle. By donating a methyl group to homocysteine, it facilitates the regeneration of S-adenosylmethionine (SAMe), a critical molecule for numerous cellular processes, including lipid metabolism and the maintenance of cellular antioxidant capacity.

Betaine_Pathway cluster_methionine Methionine Cycle cluster_effects Hepatoprotective Effects Methionine Methionine SAMe SAMe Methionine->SAMe MAT SAH SAH SAMe->SAH Methyltransferases (lipid metabolism) SAMe_ratio Restored SAMe:SAH Ratio SAMe->SAMe_ratio Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Betaine Betaine Methionine_BHMT Methionine Betaine->Methionine_BHMT BHMT Homocysteine_BHMT Homocysteine Homocysteine_BHMT->Methionine_BHMT Lipid Decreased Lipid Accumulation SAMe_ratio->Lipid OxidativeStress Reduced Oxidative Stress SAMe_ratio->OxidativeStress

Caption: Betaine's role in the methionine cycle and its downstream effects.

Conclusion

Both Vitamin U and betaine demonstrate significant hepatoprotective properties in preclinical studies, albeit in different models of liver injury. Vitamin U excels as a potent antioxidant, offering protection against acute, toxin-induced liver damage. Betaine, on the other hand, shows robust efficacy in mitigating the metabolic dysregulation characteristic of chronic liver diseases like NAFLD and AFLD, primarily through its role as a methyl donor.

The absence of direct comparative studies necessitates that researchers and clinicians consider the specific etiology of liver injury when evaluating the potential therapeutic applications of these compounds. Future research should aim to directly compare the efficacy of Vitamin U and betaine in various models of liver disease to better delineate their respective therapeutic potentials.

References

Validating the Anti-Ulcer Activity of DL-Methionine Methylsulfonium Chloride in a New Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-ulcer activity of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, with standard anti-ulcer agents, omeprazole (B731) and ranitidine (B14927). The comparison is framed within the context of a clinically relevant preclinical model: the nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcer model in rats. This document is intended to serve as a resource for researchers investigating novel gastroprotective agents.

Introduction to this compound (MMSC)

This compound is a derivative of the amino acid methionine, naturally found in various vegetables, most notably cabbage.[1][2] Historically, it has been used for the treatment of peptic ulcers.[1][3] Its gastroprotective effects are attributed to its role as a methyl donor and a sulfhydryl-containing compound, which are crucial for maintaining the integrity of the gastric mucosa.[4][5] MMSC is thought to exert its anti-ulcer effects through multiple mechanisms, including the stimulation of mucin production, antioxidant and anti-inflammatory actions, and the protection of epithelial cells.[1][6][7]

Comparative Efficacy in an NSAID-Induced Ulcer Model

The NSAID-induced ulcer model is a highly relevant preclinical model for studying anti-ulcer agents, as NSAID-induced gastropathy is a significant clinical problem.[8][9] This model typically involves the administration of an NSAID, such as indomethacin (B1671933), to induce gastric lesions. The efficacy of a test compound is then evaluated by its ability to reduce the number and severity of these ulcers.

Table 1: Comparative Efficacy and Mechanistic Profile of Anti-Ulcer Agents

FeatureThis compound (MMSC)Omeprazole (Proton Pump Inhibitor)Ranitidine (H2 Receptor Antagonist)
Primary Mechanism Mucosal protection, antioxidant, anti-inflammatoryIrreversible inhibition of the H+/K+ ATPase (proton pump)Competitive, reversible inhibition of histamine (B1213489) H2 receptors
Effect on Acid Secretion No direct inhibition of acid secretionPotent inhibition of basal and stimulated gastric acid secretionInhibition of basal and stimulated gastric acid secretion
Mucosal Protective Effects Enhances mucin secretion, provides sulfhydryl groups, potential to increase mucosal blood flowSecondary to acid reduction, may have some direct protective effectsMinor protective effects, primarily acid reduction
Antioxidant Activity Possesses antioxidant properties, may scavenge free radicals[1][7]Limited direct antioxidant activityLimited direct antioxidant activity
Anti-inflammatory Activity May modulate local inflammation[1][6]May have secondary anti-inflammatory effects due to reduced acidityMinor anti-inflammatory effects
Reported Efficacy Effective in ethanol-induced and other ulcer models[4]Highly effective in NSAID-induced and other ulcer modelsEffective in NSAID-induced ulcers, but generally less so than PPIs[10][11]

Experimental Protocols

A detailed methodology for the indomethacin-induced gastric ulcer model in rats is provided below. This protocol can be adapted to compare the efficacy of MMSC with other anti-ulcer drugs.

Indomethacin-Induced Gastric Ulcer Model in Rats

1. Animals:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed in standard laboratory conditions with free access to food and water.

  • Rats are fasted for 24 hours before the experiment, with free access to water.

2. Grouping and Dosing:

  • Group 1 (Normal Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Group 2 (Ulcer Control): Receives the vehicle orally, followed by indomethacin.

  • Group 3 (MMSC Treated): Receives MMSC (e.g., 50, 100, 200 mg/kg, p.o.) 30 minutes before indomethacin administration.

  • Group 4 (Omeprazole Treated): Receives omeprazole (e.g., 20 mg/kg, p.o.) as a reference drug 30 minutes before indomethacin administration.

  • Group 5 (Ranitidine Treated): Receives ranitidine (e.g., 50 mg/kg, p.o.) as a reference drug 30 minutes before indomethacin administration.

3. Ulcer Induction:

  • Indomethacin is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

  • A single oral dose of indomethacin (e.g., 30-60 mg/kg) is administered to all groups except the normal control.

4. Evaluation:

  • Four to six hours after indomethacin administration, rats are euthanized.

  • The stomachs are removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa is examined for ulcers. The number and severity of ulcers are scored. The total ulcer index can be calculated.

  • Gastric contents can be collected to measure volume, pH, and total acidity.

  • Tissue samples can be collected for histological examination and biochemical analysis (e.g., determination of prostaglandin (B15479496) levels, antioxidant enzyme activity, and inflammatory markers).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for MMSC, omeprazole, and ranitidine in the context of gastric protection.

G cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa cluster_parietal Parietal Cell cluster_epithelial Epithelial Cell cluster_drugs Pharmacological Intervention H+ H+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->H+ Secretes H2R Histamine H2 Receptor H2R->ProtonPump Stimulates Histamine Histamine Mucin Mucin Secretion Bicarbonate Bicarbonate Secretion BloodFlow Mucosal Blood Flow Antioxidants Antioxidant Defense Omeprazole Omeprazole Omeprazole->ProtonPump Inhibits Ranitidine Ranitidine Ranitidine->H2R Blocks MMSC DL-Methionine methylsulfonium chloride MMSC->Mucin Stimulates MMSC->BloodFlow Improves MMSC->Antioxidants Enhances G COX_Inhibition Inhibition of COX-1 & COX-2 PG_Deficiency Prostaglandin Deficiency COX_Inhibition->PG_Deficiency Mucosal_Defense_Down Decreased Mucosal Defense (Mucus, Bicarbonate, Blood Flow) PG_Deficiency->Mucosal_Defense_Down Ulcer Gastric Ulcer Formation Mucosal_Defense_Down->Ulcer Oxidative_Stress Increased Oxidative Stress & Inflammation Oxidative_Stress->Ulcer MMSC DL-Methionine methylsulfonium chloride Mucosal_Defense_Up Enhanced Mucosal Defense MMSC->Mucosal_Defense_Up Stimulates Antioxidant_Effect Antioxidant & Anti-inflammatory Effects MMSC->Antioxidant_Effect Provides Mucosal_Defense_Up->Ulcer Prevents Antioxidant_Effect->Ulcer Prevents NSAID NSAID NSAID->Oxidative_Stress G Fasting 24-hour Fasting (Water ad libitum) Grouping Random Animal Grouping (n=6 per group) Fasting->Grouping Dosing Oral Administration of Test Compounds (Vehicle, MMSC, Omeprazole, Ranitidine) Grouping->Dosing Ulcer_Induction Oral Administration of Indomethacin (30 minutes post-dosing) Dosing->Ulcer_Induction Incubation 4-6 hour Incubation Period Ulcer_Induction->Incubation Euthanasia Euthanasia and Stomach Collection Incubation->Euthanasia Analysis Macroscopic & Microscopic Analysis Biochemical Assays Euthanasia->Analysis End End: Data Interpretation & Comparison Analysis->End

References

A Head-to-Head Battle of Methyl Donors: S-Methylmethionine (MMSC) vs. Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of methyl donor potential is critical for advancing therapeutic strategies and cellular research. This guide provides a quantitative comparison of two key methyl donors: S-Methylmethionine (MMSC), also known as Vitamin U, and the essential amino acid, Methionine.

While both molecules play a pivotal role in the one-carbon metabolism pathway by contributing methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, their efficacy and metabolic fates can differ significantly, particularly under pathological conditions. This comparison synthesizes available experimental data to illuminate these differences.

At a Glance: MMSC vs. Methionine

FeatureS-Methylmethionine (MMSC)Methionine
Primary Role Precursor to Methionine and SAMDirect precursor to SAM
Metabolic Pathway Can be converted to Methionine, which is then converted to SAM. May also have other metabolic routes.Directly converted to SAM by Methionine Adenosyltransferase (MAT).
Efficacy in Disease Models Shown to normalize choline-deficient fatty liver in rats.[1]Exacerbated choline-deficient fatty liver in rats.[1] In a model of hepatocarcinogenesis, did not restore SAM levels or DNA methylation.[2][3]
Direct Impact on SAM Levels Data on direct, quantitative impact on tissue SAM levels compared to Methionine is limited.Can increase brain SAM levels, sometimes more effectively at lower doses than SAM itself.[4]

Delving into the Metabolic Pathways

The primary pathway for methyl group donation involves the synthesis of S-adenosylmethionine (SAM) from methionine.[5][6][7][8] MMSC is understood to first be converted to methionine, which then enters the methionine cycle to produce SAM.

MMSC S-Methylmethionine (MMSC) Met Methionine MMSC->Met Conversion SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (MTs) Acceptor Methyl Acceptor (DNA, RNA, proteins, etc.) HCY Homocysteine SAH->HCY SAH Hydrolase (SAHH) Adenosine Adenosine SAH->Adenosine HCY->Met Methionine Synthase (MS) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Methyl Group Transfer ATP ATP ATP->SAM H2O H₂O H2O->SAH cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification A Tissue Homogenization (e.g., in perchloric acid) B Centrifugation (to pellet protein) A->B C Supernatant Collection B->C D Filtration (e.g., 0.22 µm filter) C->D E Injection onto HPLC column (e.g., C18 reverse-phase) D->E F Gradient Elution (e.g., with formic acid and acetonitrile) E->F G Tandem Mass Spectrometry (MS/MS) (MRM mode for SAM and SAH) F->G H Data Analysis (Quantification against standard curve) G->H A Prepare Reaction Mixture: - Methyltransferase - Methyl Acceptor - MMSC or Methionine - ATP & MAT B Initiate Reaction (Add radiolabeled precursor or prepare for LC-MS/MS) A->B C Incubate at Optimal Temperature B->C D Stop Reaction C->D E1 Radiolabeling Detection: - Spot on filter - Wash - Scintillation Counting D->E1 E2 LC-MS/MS Detection: - Direct quantification of methylated product D->E2

References

The Cost-Effective Alternative: DL-Methionine Methylsulfonium Chloride as a Robust Substitute for SAM in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture workflows and reduce experimental costs, DL-Methionine methylsulfonium chloride (MMSC) presents a compelling and cost-effective alternative to the universally used but often expensive and unstable S-adenosylmethionine (SAM). This guide provides an objective comparison of MMSC and SAM, supported by detailed experimental protocols and data presentation, to empower informed decisions in your cell culture practices.

Introduction to Methyl Donors in Cellular Processes

Methylation, the transfer of a methyl group to a substrate, is a fundamental biological process critical for regulating gene expression, protein function, and cellular metabolism. In the context of cell culture, maintaining a healthy cellular methylation status is paramount for ensuring experimental reproducibility and relevance. The primary methyl donor in virtually all biological systems is S-adenosylmethionine (SAM). SAM is synthesized from methionine and ATP in a crucial metabolic pathway known as the methionine cycle. However, the practical application of SAM in cell culture is often hampered by its inherent instability and high cost. This has led to the exploration of more stable and economical alternatives, with this compound (MMSC), a derivative of methionine, emerging as a promising candidate.

Head-to-Head Comparison: MMSC vs. SAM

FeatureThis compound (MMSC)S-adenosylmethionine (SAM)
Role in Cell Precursor to methionine and subsequently SAMDirect universal methyl group donor[1][2]
Chemical Stability Highly stable in aqueous solutions and cell culture media.Prone to degradation in aqueous solutions, especially at physiological pH and temperature[3][4].
Cost-Effectiveness Significantly more affordable.Considerably more expensive, particularly for large-scale or long-term experiments.
Cellular Uptake Readily taken up by cells through amino acid transporters[5].Uptake is generally less efficient and can occur via passive diffusion[4].
Purity & Form Typically supplied as a stable, crystalline powder with high purity (≥97.0%)[6].Often supplied as various salt forms (e.g., tosylate, butanedisulfonate) to improve stability, which can introduce variability. Purity can be a concern due to degradation products[7].

Cost-Effectiveness Analysis

The most significant advantage of MMSC over SAM is its cost-effectiveness. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to change and may vary between suppliers.

CompoundPurityQuantityEstimated Price (USD)Price per Gram (USD)
This compound≥99%100 g$120.53$1.21
S-adenosylmethionine (iodide salt), suitable for cell culture≥80%10 mg~$100 - $200~$10,000 - $20,000
S-adenosylmethionine (p-toluenesulfonate salt)≥80%10 mg~$150 - $300~$15,000 - $30,000

Note: Prices are indicative and were sourced from various online chemical suppliers in late 2025. Researchers should obtain quotes from their preferred vendors for accurate pricing.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic relationship between MMSC and SAM and to outline the experimental workflows for their comparison, the following diagrams are provided.

Methionine_Cycle MMSC DL-Methionine methylsulfonium chloride (MMSC) Met Methionine MMSC->Met Cellular Metabolism SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate (DNA, Histones, etc.) SAM->Methylated_Substrate HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase Substrate Substrate Substrate->Methylated_Substrate

Figure 1. The Methionine Cycle and the role of MMSC.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Mammalian Cells Treatment 2. Treat with MMSC or SAM (various concentrations) Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Viability 4a. Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability Histone_Methylation 4b. Histone Methylation Assay (e.g., Western Blot, ELISA) Incubation->Histone_Methylation DNA_Methylation 4c. Global DNA Methylation Assay (e.g., ELISA) Incubation->DNA_Methylation Comparison 5. Compare Efficacy and Cost-Effectiveness Viability->Comparison Histone_Methylation->Comparison DNA_Methylation->Comparison

Figure 2. Workflow for comparing MMSC and SAM.

Experimental Protocols

To facilitate a direct comparison of MMSC and SAM in your own laboratory setting, detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT)

This protocol assesses the effect of MMSC and SAM on cell proliferation and viability.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T, HeLa, A549)

  • Complete cell culture medium

  • This compound (MMSC)

  • S-adenosylmethionine (SAM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of MMSC and SAM in sterile water or PBS. Further dilute in complete culture medium to achieve final desired concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle-only control.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of MMSC or SAM.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader[8][9].

Protocol 2: Global DNA Methylation Assay (ELISA-based)

This protocol quantifies the overall level of DNA methylation in cells treated with MMSC or SAM. Commercially available kits, such as those from Abcam or Sigma-Aldrich, are recommended for this assay[10][11][12][13].

Materials:

  • Cells treated with MMSC or SAM as described in Protocol 1.

  • DNA isolation kit

  • Global DNA Methylation Assay Kit (ELISA-based)

  • Microplate reader

Procedure:

  • Harvest cells after treatment with MMSC or SAM.

  • Isolate genomic DNA using a commercially available kit according to the manufacturer's instructions. Ensure high-purity DNA.

  • Quantify the DNA concentration using a spectrophotometer.

  • Perform the global DNA methylation assay following the manufacturer's protocol provided with the kit. This typically involves:

    • Binding of genomic DNA to the assay wells.

    • Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).

    • Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Addition of a substrate to generate a colorimetric signal.

  • Measure the absorbance on a microplate reader at the recommended wavelength.

  • Calculate the percentage of 5-mC relative to the total DNA based on the provided standards.

Protocol 3: Histone Methylation Assay (Western Blot)

This protocol assesses changes in specific histone methylation marks (e.g., H3K4me3, H3K27me3) in response to MMSC or SAM treatment.

Materials:

  • Cells treated with MMSC or SAM as described in Protocol 1.

  • Histone extraction buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for histone modifications (e.g., anti-H3K4me3, anti-H3K27me3) and total histone H3 (as a loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest cells and isolate histones using a histone extraction protocol or a commercial kit.

  • Quantify the protein concentration of the histone extracts.

  • Denature the histone samples and load equal amounts (e.g., 10-20 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

  • Quantify the band intensities and normalize the histone modification signal to the total histone H3 signal.

Conclusion

This compound (MMSC) stands out as a highly promising, cost-effective, and stable alternative to S-adenosylmethionine (SAM) for maintaining cellular methylation potential in a wide range of cell culture applications. Its superior stability in solution and significant cost savings make it an attractive option for researchers looking to optimize their experimental budgets without compromising data quality. The provided experimental protocols offer a framework for directly comparing the efficacy of MMSC and SAM, enabling individual laboratories to validate its suitability for their specific research needs. By considering MMSC, researchers can allocate resources more efficiently, paving the way for more extensive and long-term studies in the dynamic field of cellular research and drug discovery.

References

A Head-to-Head Comparison of DL-Methionine Methylsulfonium Chloride and L-Methionine on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, and L-Methionine, focusing on their potential effects on cell proliferation. While direct head-to-head experimental studies are limited, this document synthesizes available data on their biochemical properties and known biological activities to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of L-Methionine and this compound

The following table summarizes the key characteristics of L-Methionine and MMSC based on current scientific understanding.

FeatureL-MethionineThis compound (MMSC)Supporting Evidence
Chemical Identity Naturally occurring, essential amino acid.A derivative of methionine.[1][2]L-Methionine is a fundamental building block of proteins.[3] MMSC is found in some plants and is biosynthesized from S-adenosylmethionine and methionine.[2]
Bioavailability 100% bioavailable as it is the biologically active isomer.[4]Potentially lower bioavailability. As a DL-racemic mixture, the D-isomer of methionine is not directly utilized by cells and requires enzymatic conversion to the L-form, which is not 100% efficient.[4]The body directly uses the L-isomer of amino acids for protein synthesis.[4] The conversion of D-methionine to L-methionine consumes energy and is an inefficient process.[4]
Role in Cell Proliferation Dual role: essential for normal cell growth and proliferation, but high concentrations can inhibit the growth of some cancer cell lines.[5][6][7][8]Not well-established. As a methionine derivative, it may have some methionine-sparing activity, but studies in broilers at certain concentrations did not confirm this effect on growth.[2]Methionine is crucial for protein synthesis, a key process in cell proliferation.[7][8] Some studies show L-methionine can induce cell cycle arrest, potentially via a p53-dependent pathway.
Metabolic Pathways A central component of the methionine cycle, leading to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for DNA, RNA, and protein methylation.[7][9]Serves as a substrate for methyltransferases in plants.[2][10] In animals, its metabolic fate and impact on the methionine cycle are less clear.The methionine cycle is fundamental for cellular function, including epigenetic regulation and polyamine synthesis, which are linked to cell proliferation.[7][8][9]
Other Biological Activities Precursor for other amino acids like cysteine and taurine, and the antioxidant glutathione.Primarily studied for its gastroprotective effects, aiding in the prevention and healing of ulcers.[1][2][10]L-methionine plays a critical role in maintaining cellular redox balance.[7][9]

The Role of L-Methionine in Cell Proliferation

L-Methionine is an essential amino acid, making it indispensable for cell growth and proliferation through its role in protein synthesis.[3] When methionine is abundant, it can act as a growth signal, triggering a cascade of biochemical events that promote cell proliferation.[5][6] However, the effect of L-methionine on cell proliferation is context-dependent. In some cancer cell lines, high concentrations of L-methionine have been observed to inhibit cell growth. This inhibitory effect may be mediated, in part, through a p53-dependent pathway, leading to cell cycle arrest.[11] The tumor suppressor protein p53 can halt the cell cycle at G1 and G2 phases in response to cellular stress, preventing the proliferation of damaged cells.[3]

Understanding this compound (MMSC)

MMSC is a derivative of methionine and is often referred to as Vitamin U.[10] It is a racemic mixture, meaning it contains both D- and L-isomers of methionine methylsulfonium. While the L-isomer can be expected to have biological activity similar to L-methionine, the D-isomer is not directly usable by animal cells.[4] The body must first convert the D-form to the L-form, a process that is energetically costly and not entirely efficient.[4] This suggests that the overall bioavailability of the methionine component from MMSC may be lower than that of pure L-methionine. The primary documented biological activity of MMSC is its cytoprotective effect on the gastrointestinal mucosa.[1][10] Its direct impact on cell proliferation has not been extensively studied, and it is unclear if it can effectively substitute for L-methionine in supporting or modulating cell growth.

Proposed Experimental Protocol for Head-to-Head Comparison

To directly compare the effects of L-Methionine and MMSC on cell proliferation, a quantitative in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[12]

MTT Cell Proliferation Assay Protocol
  • Cell Seeding:

    • Culture the desired cell line (e.g., a cancer cell line like MCF-7 or a normal fibroblast line) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of L-Methionine and MMSC in a suitable solvent (e.g., sterile PBS or culture medium) and sterilize by filtration.

    • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of L-Methionine or MMSC. Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.

    • Plot the percentage of cell viability against the concentration of each compound to generate dose-response curves.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds Add L-Met & MMSC cell_seeding->add_compounds incubate_24_72h Incubate (24-72h) add_compounds->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis Data Analysis & Plotting read_absorbance->data_analysis

Caption: Workflow for comparing the effects of L-Methionine and MMSC on cell proliferation using an MTT assay.

p53_Signaling_Pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 p21 p21 Transcription p53->p21 cdk2_cyclinE CDK2/Cyclin E Inhibition p21->cdk2_cyclinE inhibits g1_arrest G1 Cell Cycle Arrest cdk2_cyclinE->g1_arrest leads to

Caption: Simplified p53 signaling pathway leading to G1 cell cycle arrest.

Conclusion

References

A Comparative Analysis of Commercial Vitamin U Sources for Purity and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the purity and biological activity of commercially available Vitamin U (S-Methylmethionine Sulfonium Chloride, MMSC). Due to the absence of publicly available direct comparative studies, this document outlines standardized experimental protocols and presents hypothetical data to serve as a template for such an evaluation. Researchers are encouraged to apply these methodologies to their own comparative studies of commercial Vitamin U sources.

Purity Assessment of Commercial Vitamin U Sources

The purity of the active compound is paramount for reproducible experimental results. Here, we outline a quantitative High-Performance Liquid Chromatography (HPLC) method to determine the percentage purity of S-Methylmethionine in various commercial products.

Data Presentation: Purity Analysis

The following table presents hypothetical purity data for three fictional commercial sources of Vitamin U, as would be determined by the HPLC protocol detailed below.

Commercial SourceLot NumberStated PurityMeasured Purity (% by Area)Major Impurities Detected
Source A A-01234>98%98.7%Methionine (0.8%), Unknown (0.5%)
Source B B-56789>99%99.5%Methionine (0.3%), Unknown (0.2%)
Source C C-10112"Pure"95.2%Methionine (2.5%), Unknown 1 (1.3%), Unknown 2 (1.0%)

Note: This data is illustrative and does not represent actual commercial products.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol is designed for the quantitative analysis of S-Methylmethionine Sulfonium Chloride.

Objective: To determine the purity of S-Methylmethionine in commercial samples by calculating the peak area percentage.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • S-Methylmethionine Sulfonium Chloride reference standard (>99.5% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Standard Preparation: Accurately weigh and dissolve the S-Methylmethionine reference standard in water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Preparation: Dissolve the commercial Vitamin U samples in water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-5 min: 100% Solvent A

      • 5-15 min: Linear gradient to 95% A / 5% B

      • 15-20 min: Hold at 95% A / 5% B

      • 20-22 min: Return to 100% Solvent A

      • 22-30 min: Re-equilibration at 100% Solvent A

  • Data Analysis:

    • Identify the S-Methylmethionine peak by comparing the retention time with the reference standard.

    • Calculate the area percentage of the S-Methylmethionine peak relative to the total area of all peaks in the chromatogram to determine purity.

    • Quantify the amount of S-Methylmethionine in the sample using the calibration curve.

Workflow for Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Reference Standard (1 mg/mL Stock & Dilutions) hplc Inject into HPLC System (C18 Column, UV at 210 nm) prep_standard->hplc prep_sample Prepare Commercial Samples (1 mg/mL) filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample filter_sample->hplc gradient Run Gradient Elution hplc->gradient detect Detect Peaks gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (% Area of Main Peak) integrate->calculate

Workflow for HPLC-based purity assessment of Vitamin U.

Biological Activity Assessment

The therapeutic potential of Vitamin U is primarily attributed to its anti-ulcer, wound healing, and anti-inflammatory effects. The following are standardized in vitro and in vivo assays to compare the biological activity of different commercial sources.

In Vivo Anti-Ulcer Activity

An ethanol-induced gastric ulcer model in rats is a common method to evaluate the gastroprotective effects of a compound.

Commercial SourceDose (mg/kg)Ulcer Index (mm)% Inhibition of Ulcer Formation
Vehicle Control -15.2 ± 2.5-
Source A 507.1 ± 1.853.3%
Source B 505.8 ± 1.561.8%
Source C 509.5 ± 2.137.5%

Note: This data is illustrative and does not represent actual experimental results.

Objective: To assess the ability of different sources of Vitamin U to protect against ethanol-induced gastric mucosal damage in rats.

Animals: Male Sprague-Dawley rats (180-220g).

Procedure:

  • Acclimatization: House the rats for one week under standard laboratory conditions.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Reference drug (e.g., Omeprazole, 20 mg/kg).

    • Groups 3-5: Vitamin U Source A, B, and C (e.g., 50 mg/kg).

    • Administer treatments orally (p.o.).

  • Ulcer Induction: One hour after treatment, orally administer 1 mL/200g body weight of absolute ethanol (B145695) to each rat to induce gastric ulcers.[1]

  • Sacrifice and Evaluation: One hour after ethanol administration, euthanize the rats.

  • Stomach Excision: Immediately excise the stomachs and open them along the greater curvature.

  • Ulcer Scoring: Gently rinse the stomachs with saline. The length (mm) of each hemorrhagic lesion is measured. The sum of the lengths of all lesions for each stomach is used as the Ulcer Index (UI).[2]

  • Calculation: Calculate the percentage of ulcer inhibition using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

In Vitro Wound Healing Activity

A scratch assay using human dermal fibroblasts (HDFs) can be used to model the wound healing process and assess the effect of Vitamin U on cell migration and proliferation.

Commercial SourceConcentration (µM)% Wound Closure at 24h
Control 015.6 ± 3.1%
Source A 10045.2 ± 5.5%
Source B 10052.8 ± 4.9%
Source C 10030.1 ± 6.2%

Note: This data is illustrative and does not represent actual experimental results.

Objective: To evaluate the effect of different Vitamin U sources on the migration and proliferation of human dermal fibroblasts in an in vitro wound model.

Cells: Human Dermal Fibroblasts (HDFs).

Procedure:

  • Cell Seeding: Seed HDFs in 6-well plates and grow to confluence.

  • Scratch Creation: Create a uniform "scratch" or wound in the confluent cell monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh media containing the different commercial sources of Vitamin U at a specified concentration (e.g., 100 µM). A control group should receive media without Vitamin U.

  • Imaging: Capture images of the scratch at time 0 and after 24 hours.

  • Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_t0 - Area_t24) / Area_t0 ] x 100

Workflow for In Vitro Wound Healing Assay

G seed Seed Human Dermal Fibroblasts in 6-well plates grow Grow to Confluence seed->grow scratch Create a Scratch in the Monolayer grow->scratch wash Wash with PBS scratch->wash treat Treat with Vitamin U Sources (e.g., 100 µM) and Control wash->treat image0 Image at Time 0 treat->image0 incubate Incubate for 24 hours image0->incubate image24 Image at Time 24 incubate->image24 analyze Measure Wound Area and Calculate % Closure image24->analyze

Experimental workflow for the in vitro wound healing scratch assay.

Signaling Pathway Analysis: ERK1/2 Activation

Vitamin U has been shown to promote wound healing by activating the ERK1/2 signaling pathway. Western blotting can be used to quantify the phosphorylation of ERK1/2 as a measure of pathway activation.

Data Presentation: ERK1/2 Phosphorylation
Commercial Source (100 µM)Treatment Timep-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control)
Control 15 min1.0
Source A 15 min2.8 ± 0.4
Source B 15 min3.5 ± 0.3
Source C 15 min1.9 ± 0.5

Note: This data is illustrative and does not represent actual experimental results.

Experimental Protocol: Western Blot for p-ERK1/2

Objective: To measure the activation of the ERK1/2 pathway in HDFs in response to treatment with different Vitamin U sources.

Procedure:

  • Cell Culture and Treatment: Culture HDFs to ~80% confluence and serum-starve for 12-24 hours. Treat cells with different sources of Vitamin U (100 µM) for a short duration (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Vitamin U Signaling Pathway in Wound Healing

G cluster_activation Vitamin_U Vitamin U (S-Methylmethionine) Receptor Cell Surface Receptor (Putative) Vitamin_U->Receptor MEK1_2 MEK1/2 Receptor->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Nucleus Nucleus p_ERK1_2->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration

Vitamin U-mediated activation of the ERK1/2 pathway in fibroblasts.

References

Cross-Validation of HPLC and Mass Spectrometry for Accurate MMSC Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise quantification of compounds is paramount. For methyl-methionine-sulfonium chloride (MMSC), a compound of interest in various therapeutic areas, selecting the appropriate analytical methodology is a critical decision. This guide provides a comprehensive cross-validation comparison of two powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a thorough comparison of these methods, supported by representative experimental data, to facilitate informed decisions for quality control and research purposes.

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable and consistent results.[1][2] Both HPLC and LC-MS/MS are staple analytical techniques in pharmaceutical analysis, each with its own set of advantages and limitations.[2][3]

Experimental Workflow for Cross-Validation

The cross-validation process is designed to ensure that both the HPLC and LC-MS/MS methods provide comparable and reliable results for the quantification of MMSC. The general workflow involves parallel analysis of the same set of samples and a statistical comparison of the obtained data.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_comparison Data Comparison & Validation prep Standard & QC Sample Preparation hplc_analysis HPLC-UV Analysis prep->hplc_analysis Inject ms_analysis LC-MS/MS Analysis prep->ms_analysis Inject hplc_data Data Acquisition & Processing hplc_analysis->hplc_data comparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) hplc_data->comparison ms_data Data Acquisition & Processing ms_analysis->ms_data ms_data->comparison validation Method Validation Report comparison->validation

Figure 1: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods for MMSC quantification.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of MMSC by HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • Dissolve the MMSC standard and samples in a suitable solvent, such as deionized water or a mixture of water and a polar organic solvent like methanol (B129727).

    • Prepare a series of calibration standards by serial dilution of a stock solution to cover the desired concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection: UV detection at a wavelength of approximately 210 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.[4][5]

  • Sample Preparation:

    • Sample preparation is similar to the HPLC method, but lower concentrations are typically used.

    • An internal standard (IS), ideally a stable isotope-labeled MMSC, should be added to all standards, QCs, and samples to correct for matrix effects and variations in instrument response.[6]

    • Protein precipitation with a solvent like acetonitrile (B52724) may be necessary for biological matrices.[7]

  • Liquid Chromatography Conditions:

    • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is often used for faster analysis times.

    • Mobile Phase: A gradient elution is typically employed to achieve better peak shape and resolution. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MMSC and the internal standard would need to be determined by direct infusion and optimization. For example, a hypothetical transition for MMSC could be m/z 164.1 > 118.1.

    • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Comparison of Method Performance

The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and cost. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of a small molecule like MMSC.

Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) > 0.99> 0.995Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.[9][10]
Accuracy (% Recovery) 95 - 105%98 - 102%The use of an internal standard in LC-MS/MS generally leads to higher accuracy by correcting for matrix effects.[8][10]
Precision (%RSD) < 5%< 3%LC-MS/MS often provides better precision due to its higher selectivity and the use of an internal standard.[9][10]
Limit of Detection (LOD) ~1 µg/mL~1 ng/mLMass spectrometry is inherently more sensitive than UV detection, resulting in significantly lower LODs.[4]
Limit of Quantification (LOQ) ~3 µg/mL~5 ng/mLThe higher sensitivity of LC-MS/MS allows for the reliable quantification of much lower concentrations of the analyte.[11]
Specificity ModerateHighLC-MS/MS is highly specific due to the monitoring of specific MRM transitions, minimizing interference from other compounds.[12]
Sample Throughput ModerateHighModern LC-MS/MS systems with rapid gradient chromatography can offer higher sample throughput.
Cost LowerHigherHPLC-UV systems have lower initial and operational costs compared to LC-MS/MS instruments.

Signaling Pathways and Logical Relationships

While MMSC itself is not part of a signaling pathway, its accurate quantification is crucial in various stages of drug development, from discovery to quality control. The choice of analytical method has a direct impact on the reliability of data that informs these stages.

Drug_Development_Quantification cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_manufacturing Manufacturing & QC cluster_methods Analytical Methods discovery Metabolite Identification & Early PK Studies preclinical Toxicology Studies Formulation Development clinical Pharmacokinetic (PK) Studies Bioavailability/Bioequivalence manufacturing Quality Control Stability Testing hplc HPLC-UV hplc->manufacturing Robustness & Cost-Effectiveness for Routine Analysis ms LC-MS/MS ms->discovery High Sensitivity for Low Concentrations ms->preclinical Trace Level Analysis ms->clinical High Specificity in Complex Matrices

Figure 2: Logical relationship between analytical methods and stages of drug development for MMSC quantification.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods is essential for ensuring the accuracy and reliability of MMSC quantification. The choice between the two techniques should be guided by the specific requirements of the application.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and analyses where high sensitivity is not required.

  • LC-MS/MS is the preferred method for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.[5]

By carefully considering the strengths and limitations of each technique and performing a thorough cross-validation, researchers can confidently select the most appropriate method for their MMSC quantification needs, ultimately contributing to the successful development of new therapeutic agents.

References

Efficacy of DL-Methionine Methylsulfonium Chloride in Choline-Deficient Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of DL-Methionine methylsulfonium chloride (MMSC), often referred to as Vitamin U, with other common choline-replacing agents, namely betaine (B1666868) and phosphatidylcholine, in animal models of choline (B1196258) deficiency. The development of hepatic steatosis, or fatty liver, is a hallmark of choline deficiency, and this guide will focus on the comparative ability of these compounds to mitigate this and other related pathological changes.

Comparative Efficacy in Choline-Deficient Models

The following tables summarize quantitative data from various studies investigating the effects of MMSC, betaine, and phosphatidylcholine in animal models with induced choline deficiency or related liver pathology.

Table 1: Efficacy of this compound (MMSC) in a Choline-Deficient Rat Model

ParameterCholine-Deficient ControlMMSC SupplementedMethionine Supplemented
Liver Weight (g)IncreasedNormalizedFurther Increased
Liver Fat ContentMarkedly IncreasedNormalizedExacerbated

Source: Adapted from Matsuo et al., 1980.[1]

Table 2: Efficacy of Betaine in Animal Models of Hepatic Steatosis

Animal ModelKey Outcome MeasureControl Group (Choline/Methionine Deficient)Betaine Supplemented Group
Methionine-Choline-Deficient (MCD) MiceLiver HistologySevere steatosis, inflammation, ballooning hepatocytesAlleviation of steatosis, inflammation, and ballooning
MCD MiceMitochondrial MorphologyDecreased total mitochondrial count, increased mitochondrial sizeIncreased total mitochondrial count, decreased size of enlarged mitochondria
Vitamin B6-Deficient Rats (impairs methionine metabolism)Liver Lipid DepositionSignificant lipid accumulationAttenuated lipid deposition
Vitamin B6-Deficient RatsPlasma Lipid ProfileDisruptedRestored to control levels

Sources: Adapted from multiple studies on betaine's efficacy.

Table 3: Efficacy of Phosphatidylcholine in a Choline-Deficient Rat Model with High Cholesterol

ParameterCholine-Deficient, High Cholesterol ControlPhosphatidylcholine (PC) SupplementedCholine Chloride Supplemented
Plasma CholesterolElevatedIncreased (less than choline chloride)Significantly Increased
Liver CholesterolMarkedly IncreasedMarkedly Decreased (at high doses)-
Liver TriglyceridesMarkedly IncreasedMarkedly Decreased (at high doses)-

Source: Adapted from a comparative study on choline chloride and phosphatidylcholine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to induce choline deficiency in animal models.

Methionine and Choline Deficient (MCD) Diet Model

This is a widely used and reproducible dietary model to induce non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) in rodents.

  • Animal Model: Typically C57BL/6 mice are used due to their susceptibility to developing liver pathology.

  • Diet Composition: The diet is specifically formulated to be devoid of methionine and choline. The control diet is identical in composition but supplemented with adequate levels of methionine and choline.

  • Duration: A period of 3 to 5 weeks on the MCD diet is generally sufficient to induce significant hepatic steatosis, inflammation, and fibrosis.[2]

  • Key Pathological Features: Animals on an MCD diet typically exhibit weight loss, in contrast to human NAFLD which is often associated with obesity. The diet leads to macrovesicular steatosis, inflammation, and can progress to fibrosis.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissue and blood samples are collected. Analysis includes liver histology (H&E and Oil Red O staining for lipids), measurement of liver triglycerides, and serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model

This model is utilized to induce chronic liver injury and study the response of liver progenitor cells.

  • Animal Model: C57BL/6 mice are commonly used.

  • Diet Composition: Animals are fed a choline-deficient chow, and the drinking water is supplemented with 0.15% DL-ethionine. Ethionine is an antagonist of methionine and enhances the effects of choline deficiency.

  • Duration: The study duration can vary, with significant liver injury observable within a few weeks.

  • Key Pathological Features: This model induces steatohepatitis, inflammation, fibrosis, and a notable proliferation of liver progenitor cells. Similar to the MCD model, animals may experience weight loss.

  • Endpoint Analysis: Similar to the MCD model, analysis involves liver histology, serum liver enzyme levels, and often includes specific markers for liver progenitor cells.

Signaling Pathways and Experimental Workflow

Visualizing the complex biochemical relationships and experimental processes is essential for a clear understanding.

Choline Metabolism and the Role of Methyl Donors

The following diagram illustrates the central role of choline and methionine in methyl group metabolism and the synthesis of phosphatidylcholine, which is crucial for exporting fat from the liver.

Choline_Metabolism Choline Choline Betaine Betaine Choline->Betaine Oxidation Phosphatidylcholine Phosphatidylcholine (PC) Choline->Phosphatidylcholine CDP-Choline Pathway Methionine Methionine Betaine:e->Methionine:w Methyl Group Donation Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAM->Phosphatidylcholine PEMT Pathway SAH->Homocysteine VLDL VLDL Secretion Phosphatidylcholine->VLDL FattyLiver Hepatic Steatosis (Fatty Liver) VLDL->FattyLiver Inhibition of leads to MMSC DL-Methionine methylsulfonium chloride (MMSC) MMSC->Methionine Provides Methyl Group

Caption: Key pathways in choline and methionine metabolism.

Experimental Workflow for Evaluating Therapeutic Agents in a Choline-Deficient Model

This diagram outlines the typical steps involved in an animal study designed to test the efficacy of compounds like MMSC.

Experimental_Workflow start Animal Acclimatization diet Induction of Choline Deficiency (e.g., MCD Diet) start->diet grouping Randomization into Treatment Groups diet->grouping control Control Group (Choline-Deficient Diet) grouping->control mmsc_group MMSC-Treated Group grouping->mmsc_group betaine_group Betaine-Treated Group grouping->betaine_group pc_group Phosphatidylcholine- Treated Group grouping->pc_group treatment Daily Dosing of Test Compounds control->treatment mmsc_group->treatment betaine_group->treatment pc_group->treatment monitoring Monitoring (Body Weight, Food Intake) treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis results Data Analysis and Comparison analysis->results

Caption: A typical experimental workflow for in vivo studies.

Discussion and Conclusion

The available evidence, although not from direct head-to-head trials for all compounds, suggests that this compound is a promising agent for mitigating choline deficiency-induced hepatic steatosis. The study by Matsuo et al. demonstrates a clear superiority of MMSC over methionine in a choline-deficient rat model, where it normalized the fatty liver.[1] In contrast, methionine, a precursor for S-adenosylmethionine (SAMe) and essential for phosphatidylcholine synthesis via the PEMT pathway, exacerbated the condition. This suggests that the direct provision of a methyl group by MMSC is more effective and avoids potential negative feedback or metabolic dysregulation associated with high doses of methionine in a deficient state.

Betaine and phosphatidylcholine have also demonstrated significant efficacy in ameliorating fatty liver in various animal models. Betaine, by donating a methyl group for the remethylation of homocysteine to methionine, and phosphatidylcholine, by directly providing the essential phospholipid for VLDL assembly and export, both address key metabolic disruptions caused by choline deficiency.

References

The Synergistic Potential of Vitamin U in Combination with Other Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic antioxidant effects of Vitamin U (S-methylmethionine) when combined with other well-established antioxidants. While direct experimental studies on the synergistic effects of Vitamin U with antioxidants like Vitamin C and Vitamin E are limited, this guide draws upon robust indirect evidence from studies on its key metabolite, S-adenosylmethionine (SAMe), and its precursor, methionine. The data presented herein suggests a significant potential for synergistic interactions that enhance cellular protection against oxidative stress.

Executive Summary of Antioxidant Performance

Vitamin U's primary antioxidant role appears to be indirect, bolstering the endogenous antioxidant defense system by contributing to the synthesis of glutathione (B108866) (GSH), the body's master antioxidant. When combined with direct antioxidants like Vitamin C and Vitamin E, a multi-pronged approach to combating oxidative stress emerges. Evidence from studies on SAMe, a direct metabolite of Vitamin U, demonstrates a clear synergistic effect in protecting against liver injury, an effect not observed when these antioxidants were used individually.

The following tables summarize the quantitative data from key experimental studies, comparing the effects of Vitamin U or its direct metabolite (SAMe) alone and in combination with other antioxidants on various markers of oxidative stress and antioxidant enzyme activity.

Data Presentation

Table 1: Effects on Liver Enzyme Levels in Thioacetamide-Induced Liver Injury in Rats
Treatment GroupAlanine (B10760859) Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control45.6 ± 3.1109.7 ± 5.5
Thioacetamide (B46855) (TAA)287.5 ± 25.3455.8 ± 33.7
TAA + SAMe255.3 ± 28.9410.6 ± 40.1
TAA + Vitamins C & E260.1 ± 30.5423.4 ± 38.2
TAA + SAMe + Vitamins C & E 89.7 ± 10.1 198.5 ± 20.3

Data adapted from a study on the synergistic protection by S-adenosylmethionine (SAMe) with vitamins C and E on liver injury induced by thioacetamide in rats.[1] * indicates a statistically significant protective effect compared to TAA alone.

Table 2: Effects of Vitamin U on Endogenous Antioxidant Enzyme Activity in Valproic Acid-Induced Oxidative Stress in Rats
Treatment GroupSuperoxide (B77818) Dismutase (SOD) (U/mg protein)Catalase (CAT) (k/mg protein)Glutathione Peroxidase (GPx) (nmol/min/mg protein)Glutathione (GSH) (nmol/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
Control18.5 ± 1.20.85 ± 0.0725.4 ± 1.86.8 ± 0.51.2 ± 0.1
Valproic Acid (VPA)10.2 ± 0.90.42 ± 0.0514.1 ± 1.33.5 ± 0.43.8 ± 0.3
VPA + Vitamin U 16.8 ± 1.1 0.76 ± 0.06 22.7 ± 1.5 6.1 ± 0.4 1.7 ± 0.2*

Data synthesized from studies on the protective effects of Vitamin U against valproic acid-induced organ damage. * indicates a statistically significant restorative effect compared to VPA alone.

Signaling Pathways and Mechanisms of Action

Vitamin U's antioxidant effects are intrinsically linked to cellular metabolic and signaling pathways. Below are diagrams illustrating these key pathways.

Methionine Cycle and Glutathione Synthesis

Vitamin U (S-methylmethionine) serves as a methyl donor and can be converted to methionine. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAMe) and, subsequently, glutathione (GSH), a primary endogenous antioxidant. This pathway highlights the indirect but powerful antioxidant mechanism of Vitamin U.

Methionine_Glutathione_Pathway Vitamin_U Vitamin U (S-methylmethionine) Methionine Methionine Vitamin_U->Methionine Methyl group donation SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (GSH) (Master Antioxidant) Cysteine->Glutathione Glutamate-Cysteine Ligase, Glutathione Synthetase

Caption: Methionine Cycle and Glutathione Synthesis Pathway.

Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification genes. Some evidence suggests that Vitamin U may modulate this pathway, contributing to its protective effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_dissociated Nrf2 Keap1_Nrf2->Nrf2_dissociated Nrf2 Dissociation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Basal State Nrf2_nucleus Nrf2 Nrf2_dissociated->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 Signaling Pathway Activation.

Experimental Protocols

The following are summaries of methodologies employed in key studies evaluating the antioxidant effects of Vitamin U and its combinations.

Thioacetamide-Induced Acute Liver Injury Model in Rats
  • Objective: To assess the protective effects of antioxidants against chemically-induced liver damage.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: A single intraperitoneal injection of thioacetamide (TAA) at a dose of 200 mg/kg body weight.

  • Treatment Groups:

    • Control (saline injection)

    • TAA alone

    • TAA + S-adenosylmethionine (SAMe) (25 mg/kg, intraperitoneal)

    • TAA + Vitamin C (100 mg/kg, intraperitoneal) + Vitamin E (200 mg/kg, intraperitoneal)

    • TAA + SAMe + Vitamin C + Vitamin E (at the same dosages)

  • Procedure: Antioxidant treatments were administered one hour after the TAA injection. After 24 hours, blood and liver tissue samples were collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured as markers of liver damage.

  • Histological Analysis: Liver tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis and inflammation.

Measurement of Endogenous Antioxidant Enzyme Activity
  • Objective: To quantify the impact of Vitamin U on the activity of key antioxidant enzymes.

  • Sample Preparation: Liver, kidney, or other tissues are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer) and centrifuged to obtain the supernatant, which is used for the assays.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.

  • Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm using a spectrophotometer.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) produced by GPx, and the oxidation of NADPH is monitored at 340 nm.

  • Glutathione (GSH) Level Measurement: GSH levels are often quantified using Ellman's reagent (DTNB), which reacts with the thiol group of GSH to produce a colored product that can be measured spectrophotometrically.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay: MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored complex that is measured spectrophotometrically.

Conclusion

The available evidence strongly suggests that Vitamin U (S-methylmethionine) plays a significant role in the cellular antioxidant defense system, primarily by supporting the synthesis of glutathione. While direct studies on its synergistic effects with other antioxidants are still needed, the remarkable synergistic protection against liver injury demonstrated by its metabolite, SAMe, in combination with Vitamins C and E, provides a compelling case for the potential of such "antioxidant cocktails."

For researchers and professionals in drug development, these findings open avenues for exploring combination therapies that leverage both direct and indirect antioxidant mechanisms. A formulation that combines Vitamin U with direct free radical scavengers like Vitamins C and E could offer a more comprehensive and effective strategy for mitigating oxidative stress-associated pathologies. Further research is warranted to elucidate the direct synergistic interactions of Vitamin U and to translate these preclinical findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of DL-Methionine Methylsulfonium Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of DL-Methionine methylsulfonium chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Safety Data Sheets (SDSs) for this compound present conflicting hazard information. While some sources classify it as non-hazardous under OSHA and CLP regulations[1][2], others indicate potential for acute oral toxicity, skin irritation, and severe water hazard[3][4].

Principle of Prudence: Given the conflicting data, it is safest to treat this compound and any contaminated materials as hazardous waste unless explicitly classified as non-hazardous by your institution's EHS department.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, when handling this chemical.[1]

Summary of Chemical and Safety Data

The following table summarizes key quantitative and qualitative data for this compound.

PropertyDataCitations
Physical Form Solid, powder, or crystals; colorless to white.[2][4]
Solubility Soluble in water (100 mg/mL).[4]
pH 4.0 - 5.5.[4]
Hazard Classifications Conflicting Data Reported: - Not considered hazardous by 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[1]- Does not meet criteria for classification in any hazard class (EC No 1272/2008).[2]- Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2).[3]- WGK 3: Severely hazardous to water (Germany).[4]- Storage Class 11: Combustible Solids.[4][1][2][3][4]

Procedural Guidance for Disposal

The following step-by-step protocols outline the recommended disposal pathway. The primary approach is to manage the substance as regulated chemical waste through your institution's EHS program.

Step 1: Waste Characterization and Segregation
  • Consult EHS: Confirm the final waste determination (hazardous or non-hazardous) with your institution's EHS officer.[5]

  • Treat as Hazardous: In the absence of a definitive non-hazardous determination, manage all this compound waste as hazardous.[5] This includes the pure chemical, solutions, and any materials contaminated with it (e.g., gloves, absorbent paper, weighing boats).

  • Segregate Incompatibles: Store this waste separately from incompatible materials, such as strong oxidizing agents.[1][6]

Step 2: Packaging and Labeling Solid Waste
  • Container Selection: Place dry, solid this compound waste into a chemically compatible container that can be securely sealed with a screw-on cap.[7][8]

  • Contaminated Lab Trash: Double-bag chemically contaminated lab supplies (gloves, wipes, etc.) in clear plastic bags to allow for visual inspection. Seal each bag individually.[7]

  • Labeling: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" tag provided by your EHS department.[5][9] The label must include:

    • The full, unabbreviated chemical name: "this compound".[9]

    • The date waste generation began.[9]

    • The specific laboratory or room number of origin.[9]

    • The Principal Investigator's name and contact information.[9]

Step 3: Packaging and Labeling Liquid Waste
  • Aqueous Solutions: Collect aqueous solutions of this compound in a leak-proof container with a secure, screw-on cap. Do not use metal containers.[10]

  • Secondary Containment: Place the primary liquid waste container within a larger, chemically compatible secondary container capable of holding 110% of the liquid's volume.[7] This prevents spills and allows for the segregation of incompatible liquid wastes.[7]

  • Labeling: Label the liquid waste container with a hazardous waste tag, listing all chemical constituents and their estimated concentrations.[6][9]

Step 4: Storage Prior to Disposal
  • Designated Storage Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]

  • Supervision: The SAA must be under the direct supervision of laboratory personnel.[10]

  • Container Management: Keep waste containers closed at all times except when adding waste.[7] Ensure containers are clean and free of external contamination before collection.

Step 5: Arranging for Final Disposal
  • Request Collection: Contact your institution's EHS department or hazardous waste program to schedule a waste collection.[5][9] Do not transport hazardous waste yourself.

  • Follow Time Limits: Be aware of regulatory time limits for waste accumulation. Hazardous waste must typically be collected within 90 days of the start date on the label.[7][10]

  • Disposal of Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing and removal of the label, the empty container may be disposed of as regular trash.[5][8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G start Identify Waste: This compound consult Consult Institutional EHS/Safety Officer and Compound's SDS start->consult treat_hazardous Default Action: Treat as Hazardous Waste consult->treat_hazardous Conflicting SDS data or if in doubt non_hazardous EHS Determines Waste is Non-Hazardous consult->non_hazardous Explicit EHS confirmation package 1. Package in a compatible, sealed container treat_hazardous->package label 2. Affix 'Hazardous Waste' label with full chemical name package->label store 3. Store in designated Satellite Accumulation Area with secondary containment label->store segregate 4. Segregate from incompatible materials store->segregate request 5. Request pickup from EHS / licensed waste disposal service segregate->request follow_nonhaz Follow institutional procedures for non-hazardous chemical waste disposal non_hazardous->follow_nonhaz

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Methionine Methylsulfonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling and disposal of DL-Methionine methylsulfonium chloride (CAS 3493-12-7), also known as Vitamin U. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required in situations with a higher risk of dust or aerosol generation.[2]To prevent eye contact with the powder, which could cause irritation.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] For tasks with a higher potential for exposure, impervious clothing should be worn.[1]To prevent skin contact. Although not always classified as a skin irritant, good laboratory practice dictates avoiding direct contact.
Respiratory Protection For operations where dust or aerosols may be generated, a NIOSH/MSHA-approved dust respirator (e.g., N95) should be used.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]To prevent inhalation of the powder, which may cause respiratory irritation.
Engineering Controls Handle in a well-ventilated area.[1][2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure.[2][4] An eyewash station and safety shower should be readily accessible.[2]To reduce the concentration of airborne particles and provide immediate decontamination facilities in case of accidental exposure.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Designate Handling Area (Well-ventilated, clean surface) don_ppe 2. Don Appropriate PPE (Gloves, lab coat, safety goggles) weigh 3. Weigh Compound (Use spatula, avoid creating dust) don_ppe->weigh dissolve 4. Dissolve/Use in a Fume Hood weigh->dissolve clean_equip 5. Clean Equipment (Decontaminate with appropriate solvent) dissolve->clean_equip doff_ppe 6. Doff PPE Correctly clean_equip->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.